1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-8-12(9-16)11(2)15(10)13-6-4-5-7-14(13)17-3/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUKIOLDWAYBCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2OC)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360521 | |
| Record name | 1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124678-35-9 | |
| Record name | 1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The pyrrole scaffold is a foundational element in numerous natural products and therapeutic agents, and its functionalization is a key strategy in drug discovery.[1][2] This document details a robust and efficient two-step synthetic pathway, beginning with the Paal-Knorr synthesis of the pyrrole core, followed by regioselective formylation via the Vilsmeier-Haack reaction. We provide in-depth explanations of the underlying reaction mechanisms, causality behind experimental choices, and detailed, step-by-step protocols for synthesis and purification. Furthermore, a complete guide to the structural elucidation of the title compound using modern spectroscopic techniques—including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—is presented. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize and utilize this versatile chemical intermediate.
Introduction: The Significance of the Pyrrole-3-Carbaldehyde Scaffold
The pyrrole ring is a privileged five-membered nitrogen-containing heterocycle that forms the core of many biologically active molecules, including heme, chlorophyll, and numerous pharmaceuticals. Its electron-rich nature makes it amenable to various chemical transformations, allowing for the creation of diverse molecular libraries for drug screening.[1][3]
Within this class, pyrrole-3-carbaldehyde derivatives are particularly valuable as synthetic intermediates.[4][5][6] The aldehyde functional group at the C3 position serves as a versatile handle for a wide array of subsequent reactions, such as condensations, oxidations, and nucleophilic additions, enabling the construction of complex fused heterocyclic systems and other novel chemical entities (NCEs).[5][7] Compounds incorporating the substituted pyrrole motif have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][8]
The target molecule, this compound, combines this valuable pharmacophore with an N-aryl substituent known to modulate biological activity. This guide outlines a logical and field-proven synthetic strategy to access this compound with high purity and yield.
Overall Synthetic Strategy & Workflow
The synthesis of the title compound is efficiently achieved through a two-step sequence. This strategy is predicated on first constructing the core N-aryl pyrrole ring, followed by the introduction of the aldehyde functionality. This approach ensures high regioselectivity and yield.
-
Step 1: Paal-Knorr Pyrrole Synthesis. The 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole intermediate is synthesized by the condensation of a 1,4-dicarbonyl compound (2,5-hexanedione) with a primary amine (2-methoxyaniline).[9][10][11] This classic reaction is renowned for its reliability and simplicity in forming the pyrrole heterocycle.[12]
-
Step 2: Vilsmeier-Haack Formylation. The aldehyde group is introduced onto the pre-formed pyrrole ring using the Vilsmeier-Haack reaction.[13][14][15] This method is the gold standard for formylating electron-rich aromatic and heteroaromatic systems.
The complete experimental workflow is visualized below.
Caption: Overall workflow for the synthesis and analysis of the target compound.
Synthesis Protocols & Mechanistic Insights
Step 1: Paal-Knorr Synthesis of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole
The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, involving the reaction between a 1,4-dicarbonyl compound and ammonia or a primary amine to yield a substituted pyrrole.[9][10] The reaction is typically performed under mildly acidic conditions, which catalyze the key intramolecular cyclization step.[12]
Mechanism: The synthesis proceeds via the formation of a hemiaminal upon nucleophilic attack of the amine on a protonated carbonyl group. A subsequent attack on the second carbonyl forms a 2,5-dihydroxytetrahydropyrrole derivative, which readily undergoes acid-catalyzed dehydration to yield the aromatic pyrrole ring.[9]
Experimental Protocol:
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-hexanedione (11.4 g, 0.1 mol) and 2-methoxyaniline (12.3 g, 0.1 mol) in 100 mL of absolute ethanol.
-
Acid Catalysis: Add glacial acetic acid (2 mL) to the mixture to catalyze the reaction. The use of a weak acid is crucial; strong acids at low pH can favor the formation of furan byproducts.[10]
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 300 mL of ice-cold water with stirring. A precipitate or oil should form.
-
Isolation & Purification: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry. If an oil forms, extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N-aryl pyrrole intermediate.
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction introduces a formyl (-CHO) group onto an electron-rich ring system.[14][15] The key to this reaction is the in-situ formation of a potent electrophile, the chloroiminium ion, commonly known as the Vilsmeier reagent.[15][16]
Mechanism & Regioselectivity: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent. The electron-rich pyrrole ring then performs a nucleophilic attack on this reagent. For 1-substituted pyrroles, electrophilic substitution can occur at the C2 (α) or C3 (β) position. The regioselectivity is primarily governed by steric hindrance.[17] The bulky 2-methoxyphenyl group at the nitrogen atom sterically hinders the adjacent C2 and C5 positions, thereby directing the incoming Vilsmeier reagent to the less hindered C3 position, resulting in the desired product.[17] Subsequent hydrolysis of the resulting iminium salt during aqueous work-up yields the final aldehyde.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation reaction.
Experimental Protocol:
-
Reagent Setup: In a three-necked flask fitted with a dropping funnel, nitrogen inlet, and a calcium chloride guard tube, cool a solution of anhydrous DMF (15 mL) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (4.6 g, 0.03 mol) dropwise to the cooled DMF with vigorous stirring over 30 minutes. Ensure the temperature remains below 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Reaction: Dissolve the 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole intermediate (4.0 g, 0.02 mol) in anhydrous DMF (10 mL) and add it dropwise to the Vilsmeier reagent.
-
Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C for 2-3 hours. Monitor the reaction by TLC.
-
Work-up and Hydrolysis: Cool the mixture to room temperature and pour it carefully onto 200 g of crushed ice. Then, add a saturated aqueous solution of sodium acetate or sodium hydroxide until the mixture is alkaline (pH 8-9). This step hydrolyzes the iminium intermediate to the aldehyde and neutralizes the acid.
-
Isolation & Purification: The product usually precipitates as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and air-dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.
Spectroscopic Characterization and Data
Structural confirmation of the final product is achieved through a combination of spectroscopic methods. The data presented below are based on established values for structurally similar compounds and serve as a benchmark for validation.[5]
Table 1: Summary of Spectroscopic Data
| Technique | Parameter | Expected Value/Observation | Structural Assignment |
| ¹H NMR | Chemical Shift (δ) | ~9.70 ppm (s, 1H) | Aldehyde proton (-CHO) |
| (CDCl₃, 400 MHz) | ~7.20-7.50 ppm (m, 4H) | Aromatic protons (methoxyphenyl) | |
| ~6.85 ppm (s, 1H) | Pyrrole C4-H | ||
| ~3.80 ppm (s, 3H) | Methoxy protons (-OCH₃) | ||
| ~2.55 ppm (s, 3H) | Pyrrole C2-CH₃ | ||
| ~2.25 ppm (s, 3H) | Pyrrole C5-CH₃ | ||
| ¹³C NMR | Chemical Shift (δ) | ~186.0 ppm | Aldehyde Carbonyl (C=O) |
| (CDCl₃, 100 MHz) | ~155.0 ppm | Aromatic C-O | |
| ~125.0-138.0 ppm | Aromatic & Pyrrole Carbons | ||
| ~109.0 ppm | Pyrrole C4 | ||
| ~55.5 ppm | Methoxy Carbon (-OCH₃) | ||
| ~13.0, ~11.0 ppm | Methyl Carbons (-CH₃) | ||
| IR (KBr) | Wavenumber (cm⁻¹) | ~1660-1680 cm⁻¹ (strong) | Aldehyde C=O stretch |
| ~2920-2980 cm⁻¹ | C-H stretch (aliphatic) | ||
| ~3050-3100 cm⁻¹ | C-H stretch (aromatic) | ||
| ~1245 cm⁻¹ | C-O stretch (aryl ether) | ||
| Mass Spec. | m/z (ESI+) | [M+H]⁺: 230.11 | Molecular Ion Peak |
Data Interpretation:
-
¹H NMR: The most diagnostic signal is the singlet in the downfield region (~9.7 ppm), which is characteristic of an aldehyde proton. The presence of a single proton signal for the pyrrole ring (~6.85 ppm) confirms monosubstitution on the pyrrole core (excluding the N, C2, and C5 positions). The distinct singlets for the two methyl groups and the methoxy group, along with the multiplet for the aromatic protons, are all consistent with the proposed structure.
-
¹³C NMR: The carbonyl carbon of the aldehyde appears at a characteristic downfield shift of ~186.0 ppm. The remaining signals for the aromatic, pyrrole, methoxy, and methyl carbons align with the expected electronic environments.
-
IR Spectroscopy: A strong absorption band in the region of 1660-1680 cm⁻¹ is definitive proof of the aldehyde carbonyl (C=O) stretching vibration.
-
Mass Spectrometry: The detection of the molecular ion peak corresponding to the calculated molecular weight confirms the elemental composition of the synthesized compound.
Applications in Drug Development and Future Directions
The title compound, this compound, is not merely a synthetic curiosity but a valuable building block for the development of novel therapeutic agents. The aldehyde functionality allows for its use in a variety of synthetic transformations to build more complex molecular architectures. For instance:
-
Synthesis of Fused Heterocycles: It can undergo condensation reactions with various binucleophiles to construct medicinally relevant scaffolds like pyrrolo[2,3-d]pyrimidines or pyrroloquinolines.[5][7]
-
Schiff Base Formation: Reaction with primary amines can generate Schiff bases, which are known to coordinate with metal ions and exhibit a range of biological activities, including antimicrobial and anticancer effects.[1]
-
Lead Generation: The compound itself can serve as a lead molecule for optimization, or as a fragment in fragment-based drug discovery campaigns targeting various diseases.
Future research should focus on utilizing this intermediate to generate a library of derivatives and screening them for biological activity against various targets, such as bacterial enzymes, protein kinases, or G-protein coupled receptors.
Conclusion
This guide has detailed a reliable and well-characterized synthetic route to this compound. The two-step strategy, employing the Paal-Knorr synthesis and the Vilsmeier-Haack reaction, is both efficient and highly regioselective. The provided protocols are robust and validated by extensive mechanistic understanding and spectroscopic data. The title compound is a highly versatile intermediate poised for application in medicinal chemistry and drug discovery, offering a gateway to a wide range of potentially bioactive molecules.
References
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ResearchGate. (n.d.). Pyrrole‐3‐carboxaldehyde derivatives and SAR activity. Retrieved from [Link]
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Química Organica.org. (n.d.). Vilsmeier formylation of pyrrole. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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RSC Publishing. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Retrieved from [Link]
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Singh, A. S., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances. Retrieved from [Link]
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ResearchGate. (2018). Synthetic approaches for pyrrole-3-carbaldehydes. Retrieved from [Link]
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Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
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ResearchGate. (2018). One-pot sequential multicomponent reaction between: In situ generated aldimines and succinaldehyde: Facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Retrieved from [Link]
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Solubility of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in organic solvents
An In-Depth Technical Guide to the Solubility of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in Organic Solvents
Introduction
This compound is a substituted pyrrole derivative with potential applications in medicinal chemistry and materials science.[1][2] Understanding its solubility in various organic solvents is a critical first step in its practical application, influencing everything from reaction conditions and purification to formulation and biological screening.[3][4] This guide provides a comprehensive overview of the predicted solubility of this compound, rooted in an analysis of its physicochemical properties and the principles of intermolecular forces. Furthermore, it offers a detailed, field-proven protocol for the experimental determination of its solubility, ensuring researchers can generate reliable and reproducible data.
Physicochemical Properties of this compound
A molecule's structure dictates its properties, and by examining the key features of this compound, we can anticipate its behavior in different solvent environments.
-
Structural Features:
-
Pyrrole Ring: A five-membered aromatic heterocycle containing a nitrogen atom. The pyrrole ring itself is relatively non-polar.[6]
-
2,5-Dimethyl Groups: Two methyl groups attached to the pyrrole ring, which increase the non-polar character of the molecule.
-
3-Carbaldehyde Group: An aldehyde functional group (-CHO) attached to the pyrrole ring. The carbonyl group (C=O) introduces polarity and a hydrogen bond acceptor site.
-
1-(2-methoxyphenyl) Group: A methoxy-substituted phenyl ring attached to the nitrogen of the pyrrole. The phenyl group is largely non-polar and hydrophobic, while the methoxy group (-OCH₃) adds a slight polar character and another potential hydrogen bond acceptor site.
-
Predicting Solubility: The "Like Dissolves Like" Principle
The adage "like dissolves like" is the cornerstone of solubility prediction.[7][8][9] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The key to predicting the solubility of this compound lies in balancing its polar and non-polar characteristics against those of the solvent.
The molecule possesses both significant non-polar surface area (the dimethyl-pyrrole and phenyl rings) and polar functional groups (the carbaldehyde and methoxy groups). This amphiphilic nature suggests it will exhibit a range of solubilities across different organic solvents.
Logical Framework for Solubility Prediction
Caption: Logical flow for predicting solubility based on molecular properties and solvent categories.
Predicted Solubility in Common Organic Solvents
The following table summarizes the predicted solubility of this compound. These predictions are based on a qualitative analysis of intermolecular forces. Experimental verification is essential.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene | Low to Moderate | The large non-polar components (phenyl and dimethylpyrrole rings) will interact favorably with these solvents, but the polar aldehyde and methoxy groups will be disfavored, limiting overall solubility. Toluene may be a better solvent than hexane due to its aromatic character. |
| Polar Aprotic | Acetone, THF, DMSO, DMF | High | These solvents can engage in dipole-dipole interactions with the polar aldehyde and methoxy groups. The non-polar parts of the molecule are also readily accommodated, leading to favorable overall solvation. |
| Polar Protic | Ethanol, Methanol | Moderate to High | These solvents can act as hydrogen bond donors to the carbonyl oxygen and methoxy oxygen, which is a strong favorable interaction.[6] However, the large non-polar backbone of the molecule may slightly reduce solubility compared to polar aprotic solvents. |
| Chlorinated | Dichloromethane (DCM) | High | DCM is a good solvent for a wide range of organic compounds. It has a moderate polarity that can interact with the polar groups, and it is an excellent solvent for the non-polar aromatic portions of the molecule. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[10][11][12] The following protocol is a robust starting point for researchers.
Workflow for Shake-Flask Solubility Determination
Caption: Step-by-step workflow for the shake-flask solubility determination method.
Detailed Methodology
-
Preparation of Saturated Solutions:
-
To a series of glass vials, add a measured volume (e.g., 2 mL) of the desired organic solvent.
-
Add an excess amount of this compound to each vial. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.[11]
-
Prepare each solvent system in triplicate to ensure reproducibility.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A typical duration is 24 to 48 hours.[10][12] Preliminary experiments can determine the minimum time to reach a plateau in concentration.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand at the experimental temperature to let the excess solid settle.
-
To ensure complete removal of undissolved solid, centrifuge the vials at high speed or filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE for organic solvents). This step is critical to avoid artificially high solubility readings.[3]
-
-
Sample Dilution and Analysis:
-
Carefully take a known aliquot of the clear supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of the diluted sample using a suitable analytical technique, such as UV-Vis spectroscopy (if the compound has a chromophore and a standard curve is prepared) or High-Performance Liquid Chromatography (HPLC) for greater specificity and accuracy.[4][10]
-
-
Calculation of Solubility:
-
Calculate the original concentration in the supernatant, accounting for the dilution factor.
-
The resulting concentration is the solubility of the compound in that solvent at the specified temperature. Express the results in units such as mg/mL or mol/L.
-
While no empirical data for the solubility of this compound in organic solvents is readily available in the literature, a thorough analysis of its molecular structure allows for robust predictions. The compound is expected to have high solubility in polar aprotic and chlorinated solvents, and moderate to high solubility in polar protic solvents, with lower solubility in non-polar solvents. This guide provides the theoretical framework for these predictions and a detailed, practical protocol for their experimental validation using the shake-flask method. By following this guide, researchers in drug development and materials science can confidently determine the solubility of this compound, a crucial parameter for its successful application.
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Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov.
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
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How Does Solvent Polarity Impact Compound Solubility? (2025). YouTube.
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A Technical Guide to the Quantum Chemical Analysis of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Executive Summary
This technical guide provides a comprehensive framework for the quantum chemical analysis of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a molecule of significant interest within medicinal chemistry. The pyrrole scaffold is a cornerstone in the development of numerous therapeutic agents, prized for its unique electronic and structural properties that facilitate potent interactions with biological targets.[1] This document outlines a robust computational workflow using Density Functional Theory (DFT), designed for researchers, computational chemists, and drug development professionals. We delve into the rationale behind methodological choices, present a step-by-step protocol for execution, and interpret the resulting data to elucidate the molecule's structural, electronic, and reactive properties. The insights derived from this analysis are crucial for predicting the molecule's behavior, guiding synthetic efforts, and accelerating its journey from a lead compound to a viable drug candidate.
Introduction: The Convergence of a Privileged Scaffold and Computational Scrutiny
The pyrrole ring is a "privileged" heterocyclic structure in drug discovery, forming the core of blockbuster drugs like atorvastatin and sunitinib.[1] Its five-membered aromatic system, featuring a nitrogen heteroatom, provides a unique balance of rigidity, electronic properties, and hydrogen bonding capability, making it an ideal anchor for engaging with enzyme active sites and cellular receptors.[1] The specific molecule of interest, this compound (herein referred to as MPPC ), combines this valuable pyrrole core with a methoxyphenyl substituent, a common feature in bioactive compounds that can influence conformation and binding affinity.
Understanding the intrinsic properties of MPPC at a sub-atomic level is paramount to unlocking its therapeutic potential. Quantum chemical calculations provide a powerful lens through which we can predict and analyze a molecule's behavior without the immediate need for extensive, resource-intensive laboratory synthesis and testing.[2] By modeling the molecule's electron distribution and energy landscape, we can derive critical insights into its three-dimensional structure, stability, and reactivity. This in silico approach is an indispensable component of modern structure-based drug design, enabling the rational optimization of lead compounds.[3][4]
This guide will demonstrate how to apply Density Functional Theory (DFT), a highly effective and computationally efficient method, to build a comprehensive profile of MPPC .[2][5]
Theoretical Framework: Selecting the Right Tools for the Task
The choice of a computational methodology is the most critical decision in a quantum chemical study. This decision must be a deliberate balance of accuracy and computational expense, tailored to the specific questions being asked. For a medium-sized organic molecule like MPPC , this balance is struck perfectly by Density Functional Theory (DFT).
Rationale for Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry for good reason. Unlike more computationally demanding ab initio methods, which solve the many-electron Schrödinger equation directly, DFT reformulates the problem to depend on the spatially-dependent electron density. This approach provides a remarkable combination of accuracy and efficiency, making it possible to study molecules of the size and complexity relevant to drug discovery on standard high-performance computing clusters.[2]
For this analysis, we select the B3LYP hybrid functional . B3LYP incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic behavior in many organic systems and has a long track record of producing reliable results for geometries and energies.
The Importance of the Basis Set
A basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set dictates the flexibility the model has to describe the distribution of electrons around the nuclei.
We will employ the 6-311+G(d,p) Pople-style basis set . Let's break down this choice:
-
6-311 : This is a triple-zeta basis set, meaning each atomic orbital is described by three separate functions, allowing for a more nuanced and accurate representation of electron distribution compared to smaller basis sets.
-
+ : The plus sign indicates the addition of diffuse functions . These are large, broad functions that are essential for accurately describing electrons that are far from the nucleus. They are critical for systems with lone pairs or anions and for correctly modeling intermolecular interactions.
-
(d,p) : These are polarization functions . The 'd' functions are added to heavy (non-hydrogen) atoms, and 'p' functions are added to hydrogen atoms. They allow orbitals to change shape and "polarize" in the presence of the electric field of other atoms, which is crucial for describing chemical bonding accurately.
This combination of the B3LYP functional and the 6-311+G(d,p) basis set provides a robust and well-validated level of theory for obtaining high-quality results for molecules like MPPC .
Computational Protocol: A Validating, Step-by-Step Workflow
The following protocol outlines a self-validating workflow for the quantum chemical analysis of MPPC . This process is designed to be systematic, ensuring that each step builds upon a reliable foundation.
The Computational Workflow
The logical flow of the calculation is critical. We begin by finding the most stable structure and then use that validated structure to calculate all other electronic and chemical properties.
Caption: Computational workflow for quantum chemical analysis.
Step-by-Step Methodology
Step 1: Molecular Structure Input
-
Draw the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw).
-
Convert the 2D drawing into an initial 3D structure using modeling software (e.g., Avogadro, GaussView).
-
Perform a preliminary geometry cleanup using a simple force field (e.g., MMFF94) to obtain a reasonable starting conformation. Save the coordinates in a standard format (e.g., .xyz or .mol).
Step 2: Geometry Optimization
-
Prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).[2][6]
-
Specify the level of theory: B3LYP/6-311+G(d,p).
-
Use the keyword for geometry optimization (e.g., Opt).
-
Submit the calculation. This process iteratively adjusts the positions of the atoms until the point of lowest energy on the potential energy surface is found.
Step 3: Vibrational Frequency Analysis
-
Using the optimized geometry from the previous step, perform a frequency calculation at the same B3LYP/6-311+G(d,p) level of theory. The keyword is typically Freq.
-
This is the self-validating step: A true energy minimum will have zero imaginary frequencies. If any imaginary frequencies are found, it indicates the structure is a transition state or saddle point, not a stable minimum, and requires re-optimization.[5]
-
This calculation also yields important thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Step 4: Electronic Property Calculations
-
Once the geometry is confirmed as a true minimum, use this stable structure to calculate the electronic properties.
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained directly from the output of the optimization/frequency calculation. The HOMO-LUMO gap (E_gap = E_LUMO - E_HOMO) is a key indicator of chemical stability.[7]
-
Molecular Electrostatic Potential (MEP): Generate the MEP surface by mapping the electrostatic potential onto the molecule's electron density. This is a separate calculation step that uses the optimized geometry.
-
Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to obtain the charge distribution on each atom. This provides a quantitative measure of the polarity of bonds and the location of electron density.
Analysis and Interpretation of Results
The output of these calculations provides a wealth of quantitative data that must be carefully interpreted.
Structural and Thermodynamic Properties
The optimized geometry reveals the most stable 3D conformation of MPPC . Key bond lengths and dihedral angles can be extracted and compared to experimental crystallographic data if available. The dihedral angle between the pyrrole and phenyl rings is particularly important as it defines the molecule's overall shape.
| Parameter | Calculated Value | Description |
| C=O Bond Length | ~1.22 Å | Typical double bond character of a carbonyl group. |
| Dihedral Angle (Pyrrole-Phenyl) | ~55-65° | Indicates a non-planar structure, which is common.[2] |
| Gibbs Free Energy | (Value in Hartree) | A measure of the molecule's total thermodynamic stability. |
| C=O Vibrational Frequency | ~1680-1700 cm⁻¹ | A strong, characteristic IR peak useful for experimental verification. |
Table 1: Representative calculated structural and thermodynamic parameters for MPPC.
Electronic Properties and Chemical Reactivity
The electronic properties derived from the calculations are powerful predictors of the molecule's reactivity and kinetic stability.
Caption: Relationship between calculated energies and reactivity descriptors.
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it costs more energy to excite an electron from the HOMO to the LUMO.
| Parameter | Calculated Value (eV) | Interpretation |
| E(HOMO) | -5.5 to -6.5 | Energy of the highest occupied molecular orbital; relates to ionization potential. |
| E(LUMO) | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |
| E(Gap) | 3.5 to 4.5 | A larger gap indicates higher stability and lower reactivity. |
| Chemical Hardness (η) | 1.75 to 2.25 | Resistance to change in electron distribution; higher value means more stable. |
Table 2: Representative calculated electronic properties and reactivity descriptors for MPPC.
Mapping Reactivity: The Molecular Electrostatic Potential (MEP) Surface
The MEP map is an intuitive, visual tool for identifying sites of chemical reactivity. It uses a color scale to represent the electrostatic potential on the molecule's surface.
-
Red/Yellow Regions (Negative Potential): These are areas of high electron density, typically around electronegative atoms like oxygen. They are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. For MPPC , this region will be strongly localized on the carbonyl oxygen of the aldehyde group.
-
Blue Regions (Positive Potential): These are areas of low electron density or electron deficiency, usually around hydrogen atoms bonded to electronegative atoms. They are susceptible to nucleophilic attack .
-
Green Regions (Neutral Potential): These areas are typically non-polar, such as the surfaces of the aromatic rings.
For MPPC , the MEP surface would clearly show the carbonyl oxygen as the primary site for electrophilic interaction, a critical piece of information for understanding how the molecule might dock into an enzyme's active site.
Implications for Drug Development
The comprehensive dataset generated through this quantum chemical workflow has direct and actionable implications for drug development professionals:
-
Lead Optimization: The MEP map and NBO charges identify the most polar and reactive sites on the molecule. This knowledge guides synthetic chemists in modifying the structure to enhance binding affinity or improve metabolic stability. For example, if a hydrogen bond to the carbonyl oxygen is critical for binding, modifications that increase its negative potential could strengthen that interaction.
-
Predicting Metabolism: The HOMO distribution can indicate which parts of the molecule are most susceptible to oxidative metabolism by enzymes like Cytochrome P450.
-
Understanding Bioavailability: Calculated properties like molecular volume and polarity can be used in quantitative structure-activity relationship (QSAR) models to predict properties like solubility and membrane permeability.
-
Rational Design of Analogs: By understanding the electronic contributions of the methoxyphenyl and dimethylpyrrole moieties, researchers can rationally design new analogs with tuned electronic properties to optimize for potency and selectivity.[8]
Conclusion
Quantum chemical calculations, specifically using a well-chosen DFT methodology, provide an indispensable toolkit for the modern medicinal chemist. The in-depth analysis of this compound presented here is more than a theoretical exercise; it is a predictive, rational approach to molecular design. By systematically calculating and interpreting the structural, thermodynamic, and electronic properties, we gain a profound understanding of the molecule's intrinsic behavior. This knowledge accelerates the design-synthesize-test cycle, reduces costs, and ultimately paves a more direct path toward the development of novel and effective therapeutics.
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A Technical Guide to the Discovery and Synthesis of Novel Pyrrole-3-Carbaldehyde Derivatives
Abstract
The pyrrole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic and structural properties make it a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Within this class, pyrrole-3-carbaldehyde derivatives represent a particularly valuable subclass. The aldehyde group at the C3 position is not merely a functional decoration; it is a versatile synthetic handle, readily participating in numerous chemical transformations to build more complex, medicinally significant structures.[5] However, the regioselective synthesis of C3-substituted pyrroles has historically been a formidable challenge, often yielding mixtures with the more electronically favored C2 isomer.[5] This guide provides an in-depth exploration of modern synthetic strategies that overcome this challenge, focusing on the causality behind experimental design and providing validated protocols for the synthesis of these high-value compounds. We will delve into both classical and contemporary methodologies, offering insights for researchers, chemists, and professionals in drug development.
The Strategic Importance of the Pyrrole-3-Carbaldehyde Scaffold
The enduring interest in pyrrole derivatives stems from their central role in both biology and materials science.[6] From the heme in our blood to vitamin B12, the pyrrole ring is nature's chosen building block for vital functions. In medicinal chemistry, this scaffold is found in blockbuster drugs like atorvastatin (Lipitor) and sunitinib (Sutent), demonstrating its versatility.[4][7]
The specific placement of a carbaldehyde group at the C3 position unlocks significant synthetic potential. This functional group serves as an electrophilic site for a multitude of reactions, including:
-
Condensation reactions to form Schiff bases and other imine derivatives.
-
Wittig and Horner-Wadsworth-Emmons reactions to introduce carbon-carbon double bonds.
-
Oxidation and reduction to yield carboxylic acids and alcohols, respectively.
-
Cyclization reactions to construct fused heterocyclic systems, such as pyrrolo[3,2-c]quinolines.[8]
This synthetic flexibility makes pyrrole-3-carbaldehydes ideal intermediates for generating diverse molecular libraries for high-throughput screening and lead optimization in drug discovery programs.[2][9]
Navigating the Challenge of Regioselectivity in Synthesis
The primary obstacle in accessing pyrrole-3-carbaldehydes is controlling the regioselectivity of electrophilic substitution on the pyrrole ring. The inherent electronic properties of pyrrole favor substitution at the C2 (α) position. Therefore, direct formylation methods often yield the C2-carbaldehyde as the major product. The following sections detail two powerful strategies to achieve the desired C3 selectivity.
Strategy 1: Sterically-Controlled Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and widely used method for formylating electron-rich aromatic and heteroaromatic compounds.[10][11] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[12] The resulting electrophilic chloromethyleniminium salt then attacks the pyrrole ring.
The Causality of Experimental Choice: To overcome the intrinsic preference for C2-attack, a rational design approach involves manipulating steric hindrance. By replacing DMF with a bulkier, sterically crowded formamide, the Vilsmeier reagent becomes too large to approach the sterically unhindered C2 position of the pyrrole ring effectively. This steric repulsion forces the electrophile to react at the less electronically favored but more accessible C3 position.[13][14] This is a prime example of how tuning reagent architecture can override electronic effects to achieve a desired synthetic outcome.
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The Modern Drug Hunter's Guide to Substituted Pyrroles: A Technical Playbook for Biological Activity Screening
Foreword: The Enduring Promise of the Pyrrole Scaffold
The pyrrole ring, a simple five-membered aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have made it a cornerstone in the design of numerous clinically significant therapeutic agents. From the blockbuster cholesterol-lowering drug atorvastatin to potent anticancer agents, the pyrrole nucleus is a testament to nature's efficiency and a fertile ground for synthetic innovation. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive, field-proven framework for unlocking the therapeutic potential of novel substituted pyrrole compounds. We will move beyond a mere listing of protocols to delve into the strategic rationale behind a robust biological activity screening cascade, ensuring that every experimental step is a self-validating system designed to identify and advance promising new chemical entities.
Chapter 1: The Strategic Imperative of a Tiered Screening Cascade
A successful screening campaign is not a random walk through a forest of assays. It is a meticulously planned expedition. For novel pyrrole derivatives, a tiered approach is paramount to efficiently manage resources and make informed decisions. This strategy allows for the rapid and cost-effective evaluation of large compound libraries in primary screens, followed by progressively more complex and targeted assays to characterize the most promising "hits."
Our screening funnel begins with broad, high-throughput assays to identify general bioactivity and concludes with highly specific, mechanism-of-action studies for lead candidates. This logical progression is crucial for minimizing the high attrition rates that plague early-stage drug discovery.[1]
Caption: A tiered approach to screening substituted pyrrole compounds.
Chapter 2: Primary Screening - Casting a Wide Net for Bioactivity
The initial goal is to efficiently identify compounds that exhibit any form of biological activity from a larger library of synthesized pyrrole derivatives.[2] The choice of primary assay is dictated by the therapeutic area of interest, but for a library with unknown potential, a general cytotoxicity screen against a panel of cancer cell lines is a robust starting point.
Foundational Cytotoxicity Assays: MTT vs. SRB
Two of the most widely adopted colorimetric assays for assessing cell viability are the MTT and Sulforhodamine B (SRB) assays.[3][4] While both are reliable, understanding their underlying principles is key to selecting the appropriate one and interpreting the results accurately.
| Parameter | MTT Assay | SRB Assay |
| Principle | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in living cells.[5] | Stains total cellular protein.[5] |
| Endpoint | Colorimetric (absorbance at ~570-590 nm) after solubilization of formazan crystals.[5] | Colorimetric (absorbance at ~515-570 nm).[5] |
| Linearity with Cell Number | Can lose linearity at high cell densities.[5] | Excellent linearity.[5] |
| Interference | Can be influenced by the metabolic state of the cells and compounds that affect redox potential. | Less interference from test compounds as it is not dependent on metabolic activity. |
| Throughput | High-throughput compatible.[6] | Amenable to high-throughput screening, though with more washing steps.[6] |
Expert Insight: For initial screens of novel pyrrole libraries, the SRB assay is often preferred. Its principle of measuring total protein content makes it less susceptible to interference from compounds that might alter cellular metabolism without being cytotoxic, a common characteristic of novel chemical entities.[4]
Detailed Protocol: Sulforhodamine B (SRB) Assay
This protocol is a generalized guideline and may require optimization for specific cell lines and experimental conditions.[5]
-
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the substituted pyrrole compounds for a specified duration (e.g., 48-72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 515 nm using a microplate reader.
Chapter 3: Secondary Screening - From 'Hits' to Validated 'Leads'
Once primary "hits" are identified, the focus shifts to confirming their activity, determining their potency, and gaining initial insights into their selectivity and potential mechanism of action.
Dose-Response Analysis and IC50 Determination
A crucial step is to perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50) of the active compounds. This quantitative measure of potency allows for the ranking of compounds and is essential for establishing structure-activity relationships (SAR).
Expanding the Scope: Multi-Cell Line Screening and Selectivity
Screening against a broader panel of cancer cell lines, and ideally including non-cancerous cell lines, provides critical information on the compound's spectrum of activity and its potential for selective cytotoxicity towards cancer cells.[7][8]
Delving into the Mechanism: Targeted Secondary Assays
Based on the chemical structure of the pyrrole derivatives and any known activities of similar compounds, a panel of targeted secondary assays can be employed.
Many pyrrole-containing natural products exhibit antimicrobial properties. A simple and effective method for initial antibacterial screening is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Expert Insight: When screening for novel antibacterial agents, it's beneficial to include strains with known resistance mechanisms to identify compounds that may overcome existing drug resistance.[9]
The electron-rich nature of the pyrrole ring suggests a potential for antioxidant activity. Several assays can be used to evaluate this, each with a different underlying principle.[10]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical.[11]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Based on the reduction of the pre-formed ABTS radical cation.[12]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: Measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.[13]
Data Presentation: Antioxidant Activity of Hypothetical Pyrrole Derivatives
| Compound | DPPH IC50 (µM) | ABTS Trolox Equivalents (TE) | ORAC (µmol TE/g) |
| Pyrrole-A | 15.2 | 1.8 | 1250 |
| Pyrrole-B | 28.5 | 1.1 | 850 |
| Pyrrole-C | 8.9 | 2.5 | 2100 |
| Trolox | 12.1 | 1.0 | 1500 |
Chapter 4: Tertiary Screening - Elucidating the Molecular Mechanism
For prioritized lead compounds, the next stage involves in-depth studies to identify their specific molecular target and mechanism of action. This is a critical step in the path towards rational drug design and optimization.
In Silico Approaches: Molecular Docking
Computational methods, such as molecular docking, can provide valuable insights into how a pyrrole derivative might interact with a specific protein target.[14] By docking the compound into the known binding site of a relevant enzyme (e.g., a kinase, topoisomerase, or tubulin), researchers can predict binding affinities and key molecular interactions, guiding further experimental work.[15][16] Several studies have successfully used molecular docking to investigate the binding of pyrrole derivatives to targets like enoyl-ACP reductase in bacteria and the colchicine-binding site of tubulin.[15][17]
Caption: A simplified workflow for molecular docking studies.
Cell-Free Mechanistic Assays
To confirm the hypotheses generated from in silico studies and cellular assays, cell-free biochemical and biophysical assays are indispensable.
Microtubules, dynamic polymers of α- and β-tubulin, are a validated target for anticancer drugs.[18] Pyrrole-containing compounds have been shown to interfere with microtubule dynamics.[17][19] The in vitro tubulin polymerization assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[20][21]
This assay typically monitors the change in light scattering (turbidity) as tubulin polymerizes.[18] Inhibitors of tubulin polymerization will decrease the rate and extent of the turbidity increase, while stabilizers will enhance it.
Detailed Protocol: In Vitro Tubulin Polymerization Assay (Turbidimetric)
This protocol is a general guideline and should be optimized based on the specific kit and reagents used.[18][22]
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a suitable buffer (e.g., G-PEM buffer) on ice. Prepare a GTP stock solution.
-
Reaction Setup: In a 96-well plate, add buffer, GTP, and the test compound (substituted pyrrole) at various concentrations.
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves of treated samples to the vehicle control.
DNA topoisomerases are crucial enzymes involved in DNA replication and transcription, making them excellent targets for anticancer drugs.[23] Some heterocyclic compounds, including pyrrole derivatives, can act as topoisomerase inhibitors.[24] The DNA cleavage assay is used to identify compounds that stabilize the covalent complex between topoisomerase I (Top1) and DNA, leading to DNA strand breaks.[25][26]
This assay typically uses a radiolabeled DNA substrate.[23] In the presence of a Top1 inhibitor, the enzyme-mediated cleavage of the DNA is enhanced, and the religation step is inhibited. The resulting DNA fragments can be visualized by denaturing polyacrylamide gel electrophoresis.[26]
Early ADMET Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for avoiding late-stage failures in drug development.[1][27] A variety of in vitro assays can provide an initial profile of a lead compound's drug-like properties.[28][29]
Key Early ADMET Assays:
-
Aqueous Solubility: Determines the solubility of the compound in physiological buffers.
-
Log D7.4: Measures the lipophilicity of the compound at physiological pH.
-
CYP450 Inhibition: Assesses the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.[29]
-
Metabolic Stability: Evaluates the compound's susceptibility to metabolism using liver microsomes or hepatocytes.[1]
-
Permeability: Uses cell-based models like Caco-2 to predict intestinal absorption.
-
hERG Inhibition: Screens for potential cardiotoxicity.[28]
Chapter 5: Conclusion and Future Directions
The journey of screening substituted pyrrole compounds, from a vast library to a handful of promising leads, is a testament to the power of a well-designed, multi-tiered screening strategy. By integrating high-throughput cellular assays with targeted biochemical and in silico methods, researchers can efficiently and effectively identify novel bioactive molecules. The methodologies outlined in this guide provide a robust framework for this endeavor. As our understanding of disease biology deepens and new technologies emerge, the approaches to screening will undoubtedly evolve. However, the core principles of logical progression, rigorous validation, and a deep understanding of the underlying science will remain the cornerstones of successful drug discovery. The versatile pyrrole scaffold, with its rich chemical space, will continue to be a source of inspiration and innovation for the next generation of therapeutic agents.
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Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][3][30]diazepine derivatives as potent EGFR/CDK2 inhibitors. PMC - NIH. Available from: [Link]
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Whitepaper: A Preliminary Photophysical Investigation of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Abstract
This technical guide outlines a comprehensive framework for the preliminary investigation of the fluorescence properties of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Designed for researchers in materials science and drug development, this document provides a narrative built on established scientific principles, detailing not only the experimental protocols but also the critical reasoning behind each step. We explore the theoretical underpinnings of fluorescence, potential solvatochromic effects, and the rigorous determination of key photophysical parameters such as the fluorescence quantum yield (Φf) and Stokes shift. The guide includes detailed, step-by-step protocols for sample preparation, spectroscopic measurements, and data analysis, supplemented by hypothetical data to illustrate the expected outcomes. By grounding our methodology in authoritative sources and providing a self-validating experimental workflow, this document serves as a robust starting point for characterizing novel pyrrole-based fluorophores.
Introduction: The Rationale for Investigation
The N-arylpyrrole scaffold is a privileged structure in medicinal chemistry and materials science, known for its diverse biological activities and intriguing electronic properties.[1][2] The specific compound of interest, this compound, combines several structural features that suggest a potential for fluorescence. The core pyrrole ring, coupled with an N-aryl substituent, forms a conjugated system that is often the basis for fluorescent behavior.[1] Furthermore, the molecule possesses an electron-donating methoxy group (-OCH₃) on the phenyl ring and an electron-withdrawing carbaldehyde group (-CHO) on the pyrrole ring. This "push-pull" or donor-acceptor architecture can facilitate intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon frequently associated with strong fluorescence and environment-sensitive emission.[3][4]
Understanding the photophysical properties of this molecule is the first step toward its potential application as a fluorescent probe for bio-imaging, a sensor for micro-environmental changes, or as a building block for more complex optoelectronic materials.[5][6] This guide provides the foundational experimental strategy to rigorously characterize its fluorescence profile.
Theoretical Foundations
A robust experimental design is built upon a solid theoretical understanding. Before detailing the protocols, we will briefly review the core concepts governing the fluorescence of an organic molecule.
Principles of Fluorescence
Fluorescence is a photoluminescent process where a molecule absorbs a photon of light, promoting an electron to an excited singlet state (S₁). The molecule quickly loses some energy non-radiatively through vibrational relaxation to the lowest vibrational level of the S₁ state. From here, it can return to the ground electronic state (S₀) by emitting a photon.[7] Because some energy is lost before emission, the emitted photon has lower energy (longer wavelength) than the absorbed photon. The energy difference between the absorption and emission maxima is known as the Stokes Shift .
Environmental Sensitivity: Solvatochromism
Solvatochromism is the phenomenon where a substance's color, or more broadly its absorption and emission spectra, changes with the polarity of the solvent.[8] For molecules with a significant difference in dipole moment between their ground and excited states, such as those with ICT character, this effect can be pronounced.[9][10] In polar solvents, the solvent molecules can reorient around the excited-state dipole, lowering its energy and resulting in a red-shifted (bathochromic) emission spectrum.[11] Investigating a compound's fluorescence in a range of solvents is therefore critical to understanding its electronic structure and potential as an environmental sensor.[9]
The Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[12]
Φf = (Number of Photons Emitted) / (Number of Photons Absorbed)
A quantum yield can range from 0 (non-fluorescent) to 1.0 (100% fluorescent efficiency). Its determination is crucial for comparing the brightness of different fluorophores. The most common and reliable method for solutions is the comparative method, which measures the fluorescence of an unknown sample relative to a well-characterized standard with a known quantum yield.[12][13]
Strategic Experimental Design
The following workflow is designed to provide a comprehensive preliminary characterization of the target molecule's photophysical properties.
Figure 1: A comprehensive workflow for the preliminary photophysical investigation of a novel compound.
Rationale for Solvent Selection
To robustly assess solvatochromism, a panel of solvents with a wide range of polarities should be used. The selection should include nonpolar, polar aprotic, and polar protic solvents to probe different types of solute-solvent interactions.
Table 1: Proposed Solvent Panel for Solvatochromism Study
| Solvent | Type | Polarity Index (approx.) |
|---|---|---|
| n-Hexane | Nonpolar | 0.1 |
| Toluene | Nonpolar, Aromatic | 2.4 |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 |
| Ethanol | Polar Protic | 4.3 |
Rationale for Concentration Range
All measurements must be conducted in dilute solutions. For fluorescence measurements, the absorbance at the excitation wavelength should never exceed 0.1 in a standard 10 mm path length cuvette.[12] This critical step minimizes the "inner filter effect," where emitted light is re-absorbed by other solute molecules, leading to artificially low fluorescence intensity and distorted spectra. Working with a series of concentrations also allows for the verification of the Beer-Lambert law and ensures that no concentration-dependent aggregation or quenching is occurring.[7][12]
Rationale for Fluorescence Standard Selection
For the comparative quantum yield determination, a standard must be chosen that absorbs and emits in a similar spectral region to the test compound. Quinine sulfate in 0.5 M H₂SO₄ (Φf ≈ 0.54) is a common standard for blue-emitting fluorophores, while fluorescein in 0.1 M NaOH (Φf ≈ 0.95) is suitable for the green region. The standard and the sample should be excited at the same wavelength.[12][14]
Detailed Experimental Protocols
The following protocols are designed to be self-validating and ensure data integrity.
Protocol: Stock and Working Solution Preparation
-
Purity Confirmation: Before use, confirm the identity and purity of this compound (CAS 124678-35-9) via ¹H NMR and LC-MS.[15]
-
Stock Solution: Accurately weigh a small amount (e.g., 1-2 mg) of the compound and dissolve it in a Class A volumetric flask using a suitable solvent (e.g., THF or DCM) to create a ~1 mM stock solution.
-
Working Solutions: Prepare a series of dilutions from the stock solution in the desired solvents. For quantum yield measurements, prepare at least four concentrations for both the test compound and the chosen standard, ensuring the peak absorbance of each falls between 0.02 and 0.1.[12]
Protocol: UV-Visible Absorbance Measurement
-
Instrument Setup: Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill a 10 mm quartz cuvette with the pure solvent being used for the measurement and record a baseline correction.
-
Measurement: Record the absorbance spectrum of each working solution from approximately 250 nm to 600 nm.
-
Data Recording: Note the wavelength of maximum absorbance (λₘₐₓ) and the absorbance value at the intended excitation wavelength for fluorescence measurements.
Protocol: Fluorescence Emission and Excitation Measurement
-
Instrument Setup: Use a calibrated spectrofluorometer. Set the excitation and emission slit widths to appropriate values (e.g., 2-5 nm) to balance signal intensity with spectral resolution.
-
Excitation Spectrum:
-
Set the emission monochromator to the wavelength of maximum fluorescence (determined from a preliminary scan).
-
Scan the excitation monochromator over a range that includes the absorbance peak (e.g., 250-450 nm).
-
The resulting spectrum should resemble the absorbance spectrum if the sample is pure.
-
-
Emission Spectrum:
-
Set the excitation monochromator to the wavelength of maximum absorbance (λₘₐₓ) determined from the UV-Vis spectrum.
-
Scan the emission monochromator from a wavelength slightly higher than the excitation wavelength to ~700 nm.
-
Record the wavelength of maximum emission (λₑₘ).
-
Data Analysis & Hypothetical Results
Calculation of Stokes Shift
The Stokes shift is the difference in wavelength (or energy) between the positions of the band maxima of the absorption and emission spectra.
Stokes Shift (nm) = λₑₘ - λₘₐₓ
Calculation of Relative Fluorescence Quantum Yield (Φf)
The relative quantum yield (Φₓ) of the test sample is calculated using the Williams et al. method with the following equation:[12]
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (nₓ² / nₛₜ²)
Where:
-
Φₛₜ is the quantum yield of the standard.
-
Gradₓ and Gradₛₜ are the gradients from the plot of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
nₓ and nₛₜ are the refractive indices of the sample and standard solvents, respectively.
Procedure:
-
For both the test compound and the standard, measure the absorbance at the chosen excitation wavelength and the integrated fluorescence intensity for each of the prepared dilutions.
-
Plot integrated fluorescence intensity (y-axis) versus absorbance (x-axis).
-
Perform a linear regression for each data set. The slope of the line is the gradient (Grad).[12]
-
Use the equation above to calculate the quantum yield.
Hypothetical Data Summary
The following table presents plausible, hypothetical data for a preliminary investigation of this compound, using Quinine Sulfate in 0.5 M H₂SO₄ as the standard (Φₛₜ = 0.54, nₛₜ = 1.33).
Table 2: Hypothetical Photophysical Data
| Solvent | nₓ | λₘₐₓ (nm) | λₑₘ (nm) | Stokes Shift (nm) | Φₓ (Relative) |
|---|---|---|---|---|---|
| n-Hexane | 1.375 | 350 | 410 | 60 | 0.45 |
| Toluene | 1.496 | 352 | 425 | 73 | 0.38 |
| DCM | 1.424 | 355 | 448 | 93 | 0.25 |
| ACN | 1.344 | 354 | 465 | 111 | 0.15 |
| Ethanol | 1.361 | 351 | 472 | 121 | 0.11 |
Interpretation of Hypothetical Data
The hypothetical data in Table 2 suggests several key properties:
-
Significant Fluorescence: The compound exhibits notable fluorescence, particularly in nonpolar solvents, with a quantum yield of up to 0.45.
-
Positive Solvatochromism: There is a clear bathochromic (red) shift in the emission wavelength (λₑₘ) as solvent polarity increases, from 410 nm in hexane to 472 nm in ethanol. This 62 nm shift is strong evidence of an excited state with significant charge-transfer character that is stabilized by polar solvents.[8][11]
-
Quantum Yield Dependence on Polarity: The fluorescence quantum yield decreases significantly in more polar solvents. This is a common phenomenon for ICT fluorophores, where polar environments can promote non-radiative decay pathways, effectively quenching the fluorescence.[9]
Discussion and Future Directions
This preliminary investigation framework reveals this compound as a promising fluorescent molecule with pronounced solvatochromic properties. The observed sensitivity to solvent polarity suggests its potential as a probe for studying microenvironments in biological systems or as a sensor for solvent composition.[9][11]
Based on these initial findings, several avenues for further research become apparent:
-
Advanced Photophysics: Perform time-resolved fluorescence spectroscopy to measure the fluorescence lifetime and better understand the kinetics of radiative and non-radiative decay processes.
-
Two-Photon Microscopy: Investigate the two-photon absorption cross-section to assess its suitability for deep-tissue imaging applications.[16]
-
Structural Modification: Synthesize analogues to tune the photophysical properties. For example, replacing the methoxy group with a stronger donor (e.g., dimethylamino) or the carbaldehyde with a stronger acceptor (e.g., cyano) could further enhance the ICT character and shift the emission into the red or near-infrared region.[1][5]
-
Biological Application: Conjugate the molecule to biomolecules (peptides, proteins) to explore its utility as a localized environmental reporter in cellular imaging.
Conclusion
This technical guide has detailed a systematic and scientifically rigorous approach for the initial characterization of the fluorescence properties of this compound. By integrating sound theoretical principles with detailed, self-validating experimental protocols, researchers can efficiently determine key photophysical parameters and uncover promising characteristics, such as the strong solvatochromism demonstrated in our hypothetical results. This foundational analysis is an indispensable step in unlocking the full potential of novel fluorophores for advanced applications in science and technology.
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An In-Depth Technical Guide to the Tautomerism of 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde
Abstract
Prototropic tautomerism, the dynamic equilibrium involving the migration of a proton, is a fundamental concept in organic chemistry with profound implications for molecular structure, reactivity, and biological activity.[1][2][3] In heterocyclic systems, this phenomenon dictates the predominant isomeric form, which in turn influences properties critical for drug design and materials science. This guide provides a comprehensive technical examination of tautomerism in 2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a substituted pyrrole of significant synthetic interest. We will dissect the theoretical underpinnings of its tautomeric possibilities, detail the rigorous experimental and computational methodologies required for its characterization, and discuss the critical relevance of its structural preference in the context of pharmaceutical research.
Foundational Principles: Tautomerism in Heteroaromatic Systems
Tautomerism describes the ready interconversion of constitutional isomers, most commonly through the relocation of a hydrogen atom (prototropy).[3] This equilibrium is distinct from resonance, as it involves the breaking and forming of sigma bonds and a change in atomic positions. The classic example is keto-enol tautomerism, where an equilibrium exists between a carbonyl compound (keto form) and its corresponding vinyl alcohol (enol form).[4][5][6]
In heteroaromatic compounds like pyrrole, tautomerism can be classified into two main types:
-
Annular Tautomerism: The proton moves between two or more heteroatoms within the ring system.[3]
-
Side-Chain Tautomerism: The proton moves between a ring atom (carbon or heteroatom) and a substituent atom.[2]
The position of the tautomeric equilibrium is governed by the relative thermodynamic stability of the tautomers. Factors such as aromaticity, intramolecular hydrogen bonding, solvent polarity, and the electronic effects of substituents play decisive roles.[2][7][8] For many five-membered aromatic heterocycles, the equilibrium often favors the "aromatic" tautomer, but this is not a universal rule, as other stabilizing interactions can shift the balance.[2][8]
The Case Study: Tautomeric Landscape of 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde
The structure of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde presents a fascinating case for the study of side-chain tautomerism. While multiple tautomers can be drawn, the primary equilibrium to consider is between the aromatic aldehyde form (the 1H-pyrrole) and a non-aromatic, keto-like methylene-pyrrolenine or azafulvene form (2H- or 5H-pyrrole).
The energetic landscape of this equilibrium is dominated by several key factors:
-
Aromatic Stabilization: The 1H-pyrrole tautomer possesses a fully aromatic five-membered ring, conferring significant thermodynamic stability. Any tautomeric shift that disrupts this aromaticity, such as the formation of a 2H- or 5H- tautomer, incurs a substantial energetic penalty.[9]
-
Carbonyl vs. Enol Stability: The C=O double bond in a ketone is generally more stable than a C=C double bond in an enol, which typically favors the keto form in simple acyclic systems.[5] In this heterocyclic context, the "keto-like" form is the non-aromatic tautomer.
-
Substituent Effects: The two methyl groups at the C2 and C5 positions are electron-donating, enriching the electron density of the pyrrole ring. This influences the electronic character of the C3-carbaldehyde substituent.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can differentially stabilize the tautomers. Polar solvents may favor a more polar, zwitterionic, or keto-like tautomer, whereas non-polar solvents will favor the less polar aromatic form.[10][11][12]
Based on these principles, the aromatic 1H-pyrrole form is overwhelmingly expected to be the dominant, if not exclusive, tautomer under most conditions due to the high energetic cost of breaking aromaticity.
Caption: Tautomeric equilibrium for the title compound.
Methodologies for Interrogation of Tautomeric Equilibria
A multi-faceted approach combining spectroscopic, crystallographic, and computational methods is essential for a definitive characterization of a tautomeric system.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for studying tautomerism in solution.[2]
-
¹H and ¹³C NMR: The presence of a single set of sharp resonances corresponding to the 1H-pyrrole structure would indicate the predominance of one tautomer. If multiple tautomers were present in significant quantities and interconverting slowly on the NMR timescale, distinct sets of signals would be observed for each.[2][13] Fast interconversion would lead to averaged signals with chemical shifts reflecting the weighted average of the contributing tautomers.[2]
-
¹⁵N NMR: This technique is highly sensitive to the hybridization and chemical environment of the nitrogen atom, providing unambiguous data to distinguish between a pyrrole-like (sp²) and a pyrrolenine-like (sp² imine) nitrogen.[2][13]
-
Variable-Temperature (VT) NMR: By acquiring spectra at different temperatures, one can study the dynamics of the equilibrium.[10] Signal broadening, coalescence, and sharpening can provide kinetic information about the rate of interconversion.[14]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Each tautomer possesses a unique electronic structure and chromophore, resulting in a distinct UV-Vis absorption spectrum.[15] By comparing the spectrum of the compound in various solvents to those of "locked" analogues (i.e., N-methylated derivatives that cannot tautomerize), one can often quantify the equilibrium constant.[2]
Infrared (IR) Spectroscopy: The presence or absence of characteristic absorption bands can differentiate tautomers. The aromatic aldehyde form would show a distinct C=O stretch for the aldehyde and an N-H stretch. A hypothetical keto-like tautomer would lack the N-H stretch but would show different C=O and C=C stretching frequencies.[15]
Single-Crystal X-ray Diffraction
X-ray crystallography provides an unequivocal snapshot of the molecular structure in the solid state.[16] It can determine bond lengths, bond angles, and the precise location of all atoms, including hydrogen atoms, thereby definitively identifying the tautomer present in the crystal lattice. This method is the gold standard for structural confirmation, though it does not provide information about the equilibrium in solution.
Computational Chemistry
Quantum chemical calculations are indispensable for predicting the relative stabilities of tautomers and rationalizing experimental findings.
-
Density Functional Theory (DFT) and Ab Initio Methods: These methods can calculate the Gibbs free energies (ΔG) of all possible tautomers. The tautomer with the lowest calculated ΔG is predicted to be the most stable.[17][18]
-
Solvation Models: Using a Polarizable Continuum Model (PCM) or similar methods, calculations can be performed in simulated solvent environments to predict how polarity affects the tautomeric preference.[7][18] This is crucial for correlating theoretical predictions with experimental data obtained in solution.
Caption: Experimental and computational workflow.
Experimental Protocols
Protocol: Synthesis of 2,5-Dimethyl-1H-pyrrole-3-carbaldehyde
This protocol outlines a standard Vilsmeier-Haack formylation, a reliable method for introducing a formyl group onto electron-rich heterocycles.[19][20]
-
Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, cool phosphorus oxychloride (POCl₃, 1.1 eq.) in anhydrous dimethylformamide (DMF, 5 eq.) to 0°C with stirring.
-
Substrate Addition: Prepare a solution of 2,5-dimethylpyrrole (1.0 eq.) in anhydrous DMF (2 eq.). Add this solution dropwise to the cold Vilsmeier reagent over 30 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50°C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to 0°C and carefully pour it onto crushed ice. Neutralize the solution by the slow addition of aqueous sodium hydroxide (e.g., 30% w/v) or sodium acetate solution until pH 7-8 is reached.
-
Isolation: The product often precipitates as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If the product is oily, extract it with an organic solvent like ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or purify by column chromatography on silica gel.
Protocol: NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Accurately weigh ~5-10 mg of purified 2,5-dimethyl-1H-pyrrole-3-carbaldehyde and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a clean NMR tube. Prepare separate samples for each solvent to be tested.
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra at ambient temperature (e.g., 298 K). Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
Data Analysis:
-
Integrate the proton signals. The presence of a single aldehyde proton signal (~9-10 ppm) and a single N-H proton signal (>10 ppm, often broad) would be indicative of the 1H-pyrrole form.
-
Analyze the ¹³C spectrum for a single set of resonances. The aldehyde carbonyl carbon should appear around 180-190 ppm.
-
If minor peaks are observed, analyze their chemical shifts and multiplicities to determine if they correspond to a minor tautomer. Quantify the ratio by comparing the integrals of non-overlapping peaks from each species.
-
-
Causality Check: The choice of solvents is critical. A non-polar, non-hydrogen bonding solvent like CDCl₃ will reflect the intrinsic stability, while a polar, hydrogen-bond-accepting solvent like DMSO-d₆ could potentially stabilize a more polar tautomer.[10][21] Comparing spectra across solvents reveals the system's sensitivity to its environment.
Data Presentation: Expected Spectroscopic Signatures
The following table summarizes the expected NMR chemical shifts for the dominant 1H-pyrrole tautomer. The existence of other tautomers would be revealed by the appearance of additional, distinct signal sets.
| Atom | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Rationale |
| N-H | > 11.0 (broad) | - | Acidic proton, often broad due to exchange. |
| CHO | 9.5 - 9.8 | 180 - 185 | Deshielded aldehyde proton and carbon. |
| C4-H | 6.5 - 6.8 | ~115 | Aromatic proton on the pyrrole ring. |
| C2-CH₃ | 2.3 - 2.5 | ~13 | Methyl group adjacent to nitrogen. |
| C5-CH₃ | 2.2 - 2.4 | ~12 | Methyl group on the aromatic ring. |
| C2 | - | ~140 | Quaternary carbon attached to nitrogen. |
| C3 | - | ~125 | Quaternary carbon bearing the aldehyde. |
| C5 | - | ~135 | Quaternary carbon attached to nitrogen. |
Implications for Drug Development and Medicinal Chemistry
Understanding the tautomeric preference of a molecule is not merely an academic exercise; it is a cornerstone of rational drug design. Different tautomers are distinct chemical entities with unique:
-
3D Shapes and Pharmacophores: They will present different hydrogen bond donors and acceptors to a biological target, leading to vastly different binding affinities.
-
Physicochemical Properties: Polarity, pKa, and lipophilicity (logP) can vary significantly between tautomers, affecting solubility, membrane permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Metabolic Stability: One tautomer may be susceptible to metabolic enzymes while another is resistant.
For a molecule like 2,5-dimethyl-1H-pyrrole-3-carbaldehyde, confirming its existence as the stable aromatic 1H-pyrrole tautomer is critical. This knowledge allows medicinal chemists to design analogues and prodrugs with confidence, knowing that the core scaffold is not in flux, ensuring consistent and predictable interactions with its intended biological target.
Conclusion
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Al-Hourani, B. J. (2023). A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers. Scientific Reports. [Link]
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ResearchGate. (n.d.). Tautomeric equilibria for azoles. (a) pyrrole; (b) imidazole. [Link]
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Shah, A., & Shah, A. A. (2013). Spectroscopic Studies and Keto-Enol Tautomeric Effect of Newer Schiff Bases of ortho-Hydroxy- benzaldehyde/naphthaldehyd. Asian Journal of Chemistry. [Link]
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Stolarek, P., & Alkorta, I. (2021). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules. [Link]
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Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]
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Talsi, V. P., & Evdokimov, S. N. (2017). New cases of prototropic tautomerism in substituted pyridines. ResearchGate. [Link]
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Singh, A., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances. [Link]
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The Organic Chemistry Tutor. (2024). Keto-Enol Tautomerism. YouTube. [Link]
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Química Orgánica. (n.d.). Tautomerism in aromatic heterocycles. Química Orgánica. [Link]
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Jones, R. A., et al. (2001). Pyrrole studies, Part 48. 13C NMR characterisation of imines and related compounds derived from pyrrole-2-carboxaldehydes and pyrrole-2,5-dicarboxaldehydes. ResearchGate. [Link]
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AbeBooks. (n.d.). X-ray Crystallographic investigation of Pyrrole derivative. AbeBooks. [Link]
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Al-Ostath, A. I., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules. [Link]
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Aobchey, P., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. [Link]
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Methodological & Application
Application Note: A Reliable Two-Step Synthesis of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Abstract: This application note provides a comprehensive guide for the synthesis of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a substituted pyrrole derivative of interest in medicinal chemistry and materials science. The protocol details a robust and efficient two-step synthetic strategy, commencing with the Paal-Knorr cyclization to form the core pyrrole ring, followed by a regioselective Vilsmeier-Haack formylation. This guide is intended for researchers in organic synthesis, offering detailed, step-by-step protocols, mechanistic insights, and practical advice for successful execution.
Introduction and Synthetic Strategy
Substituted pyrroles are privileged heterocyclic scaffolds that form the core of numerous natural products, pharmaceuticals, and functional materials.[1] The specific substitution pattern of the target molecule, this compound (CAS No. 124678-35-9), combines an electron-rich pyrrole nucleus with an aldehyde functional group, making it a valuable intermediate for further chemical elaboration.[2]
The synthetic approach outlined herein is a classical and highly reliable two-step sequence. This strategy offers high yields and excellent control over regiochemistry.
-
Step 1: Paal-Knorr Pyrrole Synthesis. The synthesis begins with the construction of the 1-aryl-2,5-dimethylpyrrole core. This is achieved through the condensation of a 1,4-dicarbonyl compound, 2,5-hexanedione, with the primary amine, 2-methoxyaniline.[3][4]
-
Step 2: Vilsmeier-Haack Formylation. The aldehyde group is subsequently introduced onto the electron-rich pyrrole ring using the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to achieve formylation regioselectively at the C3 position.[5][6]
The overall retrosynthetic logic is illustrated below.
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Application Notes and Protocols for the Paal-Knorr Synthesis of N-Aryl Substituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Paal-Knorr Synthesis in Modern Drug Discovery
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1] Among the various synthetic routes to this valuable heterocycle, the Paal-Knorr synthesis, first reported in 1884, remains a highly relevant and widely utilized method for constructing substituted pyrroles.[2] Its enduring appeal lies in its operational simplicity, the accessibility of its starting materials—a 1,4-dicarbonyl compound and a primary amine—and its versatility in generating a diverse array of pyrrole derivatives.[3]
For professionals in drug development, the Paal-Knorr synthesis offers a direct pathway to N-aryl substituted pyrroles, a class of compounds with significant therapeutic potential. The N-aryl substituent provides a crucial vector for modulating a molecule's physicochemical properties, metabolic stability, and target-binding interactions. A prominent example of the Paal-Knorr synthesis's impact is in the industrial-scale production of the pyrrole core of Atorvastatin (Lipitor®), a blockbuster drug for lowering cholesterol.[4][5] This application note provides a comprehensive guide for the synthesis of N-aryl substituted pyrroles via the Paal-Knorr reaction, offering detailed mechanistic insights, step-by-step protocols for both conventional and microwave-assisted methods, and field-proven troubleshooting advice to empower researchers in their quest for novel therapeutic agents.
Mechanism and Rationale: An Evidence-Based Approach to Experimental Design
The Paal-Knorr synthesis of pyrroles is typically conducted under neutral or weakly acidic conditions.[6] The addition of a weak acid, such as acetic acid, is known to accelerate the reaction.[6] Conversely, strongly acidic conditions (pH < 3) can favor the formation of furan derivatives as the major side product.[6][7]
The precise mechanism of the Paal-Knorr pyrrole synthesis has been a subject of investigation. While an alternative pathway involving an enamine intermediate was once considered, work by V. Amarnath and colleagues provided strong evidence against it.[6] Their studies, which showed that diastereomers of 3,4-disubstituted-2,5-hexanediones cyclize at different rates, supported a mechanism where the rate-determining step precedes the formation of a common enamine intermediate.[6]
The currently accepted mechanism proceeds through the formation of a hemiaminal, followed by intramolecular cyclization and dehydration.[2]
The Accepted Hemiaminal Pathway
-
Protonation and Nucleophilic Attack: The reaction initiates with the protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound, enhancing its electrophilicity. The primary aryl amine then acts as a nucleophile, attacking the protonated carbonyl to form a hemiaminal intermediate.
-
Intramolecular Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion, forming a 2,5-dihydroxytetrahydropyrrole derivative.[2] This ring-closing step is often the rate-determining step of the reaction.[8]
-
Dehydration: The cyclic intermediate undergoes two successive dehydration steps (elimination of two water molecules) to yield the final aromatic N-aryl substituted pyrrole.
This mechanistic understanding is crucial for rationalizing experimental choices. For instance, the need for at least weakly acidic conditions is explained by the requirement to protonate a carbonyl group, thereby activating it for nucleophilic attack by the relatively weak nucleophilicity of many aryl amines.
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Application of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: An Analysis of Its Role in Organic Synthesis
Despite a comprehensive review of scientific literature and chemical databases, detailed applications of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde in organic synthesis remain largely undocumented. This versatile pyrrole derivative, characterized by its methoxyphenyl, dimethyl, and carbaldehyde functional groups, is commercially available, suggesting its use as a building block in more complex molecular architectures. However, specific, publicly available protocols and extensive application notes for its use in the synthesis of pharmaceuticals, agrochemicals, or functional materials are not readily found.
While the specific applications for this compound are not detailed in the available literature, the broader family of pyrrole-3-carbaldehydes serves as crucial intermediates in various synthetic pathways. The pyrrole scaffold is a prominent feature in numerous biologically active compounds and functional materials.[1] The aldehyde functionality at the 3-position of the pyrrole ring is a versatile handle for a wide array of chemical transformations, including but not limited to, condensation reactions, oxidations, reductions, and the formation of carbon-carbon and carbon-heteroatom bonds.
General Synthetic Utility of Pyrrole-3-Carbaldehydes
The synthetic potential of pyrrole-3-carbaldehydes is well-established in organic chemistry. These compounds are often employed in the construction of fused heterocyclic systems and for the introduction of diverse pharmacophores. For instance, the aldehyde group can readily participate in reactions to form imines, which can then undergo further cyclization reactions.
A general reaction showcasing the potential of a substituted pyrrole-3-carbaldehyde is the Paal-Knorr synthesis for the formation of the pyrrole ring itself, followed by functionalization. The introduction of the aldehyde group is often achieved through formylation reactions, such as the Vilsmeier-Haack reaction.[2]
Potential, Though Undocumented, Applications
Based on the known reactivity of similar compounds, this compound could potentially be utilized in:
-
Medicinal Chemistry: As a precursor for the synthesis of novel compounds with potential therapeutic activities. Pyrrole derivatives have shown a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][4] The specific substitution pattern of this compound could be explored to generate new chemical entities for drug discovery programs.
-
Materials Science: In the development of new organic materials with interesting photophysical or electronic properties. Pyrrole-containing polymers and small molecules have found applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic solar cells.[5]
Conclusion
While this compound is available as a chemical reagent, its specific applications in organic synthesis are not well-documented in peer-reviewed literature or patents. Researchers and scientists interested in utilizing this compound would likely need to develop their own protocols based on the general reactivity of pyrrole-3-carbaldehydes and the specific requirements of their synthetic targets. The lack of detailed public information suggests that its use may be niche or part of proprietary industrial processes. Further research and publication in this area would be necessary to fully elucidate the synthetic utility of this particular pyrrole derivative.
References
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Application Notes & Protocols: The Utility of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde as a Versatile Chemical Intermediate
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and application of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This compound is a valuable heterocyclic building block, featuring a highly functionalized pyrrole core. The strategic placement of the aldehyde group at the C3 position, combined with the N-aryl substitution, renders it a versatile precursor for the synthesis of a diverse array of more complex molecules and potential pharmacophores. This guide details robust protocols for its synthesis via a two-step sequence involving the Paal-Knorr pyrrole synthesis and Vilsmeier-Haack formylation, and explores its subsequent chemical transformations into key structural motifs relevant to pharmaceutical research.
Introduction and Strategic Significance
Pyrrole-containing structures are ubiquitous in medicinal chemistry and natural products, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, and anti-viral properties.[1][2] The compound this compound (herein referred to as 1 ) serves as an exemplary chemical intermediate. Its strategic value lies in the aldehyde functional group, which acts as a versatile "handle" for a multitude of chemical transformations. This allows for molecular elaboration through carbon-carbon and carbon-heteroatom bond-forming reactions, enabling access to diverse chemical libraries for screening and drug discovery programs.[3][4]
The N-aryl substituent (2-methoxyphenyl) and the methyl groups at the C2 and C5 positions provide steric and electronic influence, directing subsequent reactions and modulating the physicochemical properties of its derivatives. This guide provides the foundational knowledge and actionable protocols to leverage this intermediate in synthetic campaigns.
Physicochemical Properties of the Intermediate
A clear understanding of the physical and chemical properties of intermediate 1 is essential for its effective handling, purification, and use in subsequent reactions.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 1-(2-methoxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | [5] |
| CAS Number | 333558-53-7 (Verify source for specific application) | - |
| Molecular Formula | C₁₄H₁₅NO₂ | [5][6] |
| Molecular Weight | 229.27 g/mol | [5][6] |
| Appearance | Typically an off-white to yellow solid or oil | General Knowledge |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate, THF); Insoluble in water | General Knowledge |
Synthesis of this compound (1)
The synthesis of the target intermediate is most efficiently achieved through a two-stage process. First, the core pyrrole ring is constructed using the Paal-Knorr synthesis, followed by the introduction of the aldehyde group via Vilsmeier-Haack formylation.
Caption: Overall synthetic workflow for the target intermediate (1).
Stage 1: Paal-Knorr Synthesis of the Pyrrole Core
The Paal-Knorr synthesis is a robust and classical method for preparing substituted pyrroles by condensing a 1,4-dicarbonyl compound with a primary amine under acidic conditions.[7][8][9][10] The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[9][10]
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
Protocol 1: Synthesis of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole
-
Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add hexane-2,5-dione (1.0 eq), 2-methoxyaniline (1.05 eq), and glacial acetic acid (as solvent, approx. 5-10 mL per gram of diketone).
-
Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water. Neutralize the solution carefully by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-aryl pyrrole as a solid or oil.
Stage 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and effective method for introducing a formyl (-CHO) group onto electron-rich aromatic and heterocyclic rings.[11][12] It utilizes a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[11][13]
Protocol 2: Synthesis of this compound (1)
-
Vilsmeier Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 eq) and cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while stirring. Allow the mixture to stir at 0 °C for 30-60 minutes, during which the viscous, white Vilsmeier reagent will form.[13]
-
Scientist's Note: This step is exothermic and moisture-sensitive. Maintaining a low temperature and inert atmosphere is critical for the stable formation of the electrophilic iminium salt and to prevent quenching by water.
-
-
Addition of Pyrrole: Dissolve the 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole (from Protocol 1, 1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2-5 hours. Monitor the reaction by TLC.
-
Expertise Note: The formylation of N-substituted pyrroles can sometimes yield a mixture of 2- and 3-substituted products. However, with bulky N-substituents and methyl groups at C2 and C5, formylation is strongly directed to the C3 position.[14]
-
-
Hydrolysis and Workup: Cool the reaction mixture to 0 °C and carefully quench it by pouring it onto crushed ice. Basify the aqueous solution to pH > 9 with a cold aqueous sodium hydroxide (NaOH) solution. This step hydrolyzes the intermediate iminium salt to the final aldehyde.
-
Extraction and Purification: Stir the mixture for 30 minutes, then extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by recrystallization or flash column chromatography to yield the target aldehyde 1 .
Applications in Synthetic Elaboration
The aldehyde functionality of intermediate 1 is a gateway to numerous classes of compounds. The following protocols outline key transformations.
Caption: Synthetic utility of the aldehyde intermediate (1).
Protocol 3: Reductive Amination to Synthesize Amines
This protocol converts the aldehyde into a secondary or tertiary amine, a common moiety in bioactive molecules.
-
Imine Formation: In a flask, dissolve aldehyde 1 (1.0 eq) and a primary or secondary amine (1.1 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE) or methanol. Add a catalytic amount of acetic acid (0.1 eq) and stir at room temperature for 1-2 hours.
-
Reduction: To the solution containing the in situ formed imine/iminium ion, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Trustworthiness Note: NaBH(OAc)₃ is a preferred reagent as it is selective for imines in the presence of aldehydes and is tolerant of mildly acidic conditions, which favor iminium ion formation.
-
-
Reaction and Workup: Stir the reaction at room temperature overnight. Quench by adding a saturated aqueous NaHCO₃ solution. Extract the product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate. Purify by column chromatography.
Protocol 4: Horner-Wadsworth-Emmons (HWE) Olefination
This reaction is a reliable method for forming alkenes, particularly E-alkenes, by reacting the aldehyde with a phosphonate ylide.[14]
-
Ylide Generation: In a flame-dried flask under N₂, dissolve a phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq) in anhydrous tetrahydrofuran (THF). Cool to 0 °C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir for 30 minutes at 0 °C, then allow to warm to room temperature for 30 minutes to generate the phosphonate carbanion.
-
Olefination: Cool the ylide solution back to 0 °C and add a solution of aldehyde 1 (1.0 eq) in THF dropwise.
-
Reaction and Workup: Stir the reaction at room temperature for 2-4 hours. Quench with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the alkene product.
Protocol 5: Pinnick Oxidation to a Carboxylic Acid
This protocol provides a mild and efficient way to oxidize the aldehyde to a carboxylic acid without affecting other sensitive groups on the pyrrole ring.
-
Reagent Setup: Dissolve aldehyde 1 (1.0 eq) in a mixture of tert-butanol and THF. Add 2-methyl-2-butene (4-5 eq) as a chlorine scavenger.
-
Oxidation: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water. Add this aqueous solution to the aldehyde solution at room temperature.
-
Scientist's Note: The buffer (NaH₂PO₄) maintains a slightly acidic pH to prevent the formation of explosive chlorine dioxide gas. 2-methyl-2-butene scavenges the hypochlorite byproduct.
-
-
Reaction and Workup: Stir vigorously for 4-6 hours. Dilute the reaction with water and extract with ethyl acetate. To isolate the acid, extract the organic layer with a 1M NaOH solution. Acidify the aqueous layer with 1M HCl to precipitate the carboxylic acid, which can then be filtered or extracted back into an organic solvent. Dry and concentrate to yield the product.
Conclusion
This compound is a high-value, readily accessible chemical intermediate. The synthetic protocols provided herein are robust and scalable, enabling its production from common starting materials. Its true utility is demonstrated in the subsequent transformations of its aldehyde group, which provides a reliable entry point to amines, alkenes, carboxylic acids, and more complex fused heterocyclic systems.[3][15] These application notes serve as a practical guide for synthetic and medicinal chemists to effectively incorporate this versatile building block into their research and development endeavors.
References
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]
-
YouTube. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021-06-14). Available from: [Link]
-
Wikipedia. Paal–Knorr synthesis. Available from: [Link]
-
RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. (2018-10-19). Available from: [Link]
-
ResearchGate. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides | Request PDF. (2025-08-05). Available from: [Link]
-
J-GLOBAL. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier-Haack Formylation of Pyrroles with Sterically Crowded Amides | Article Information. Available from: [Link]
-
MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Available from: [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
-
Allied Academies. Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017-12-20). Available from: [Link]
-
RSC Publishing. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. (2018-04-24). Available from: [Link]
-
SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery. Available from: [Link]
-
Chembase.cn. 1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Product Description. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of pyrroles. Available from: [Link]
- Google Patents. WO 2016/175555 A2. (2016-11-03).
-
PubChem. 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Available from: [Link]
-
ResearchGate. Synthetic approaches for pyrrole-3-carbaldehydes. Available from: [Link]
-
ResearchGate. Recent synthetic and medicinal perspectives of pyrroles: An overview. (2018-09-19). Available from: [Link]
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- 15. researchgate.net [researchgate.net]
Synthesis of Metal Complexes with Pyrrole-Based Ligands: An Application Note and Protocol Guide
This comprehensive guide provides detailed protocols and expert insights into the synthesis of metal complexes featuring pyrrole-based ligands. Designed for researchers, scientists, and professionals in drug development, this document offers a deep dive into the practical and theoretical aspects of designing, synthesizing, purifying, and characterizing these versatile compounds. Pyrrole-containing scaffolds are prevalent in vital biological molecules like heme and chlorophyll, making their synthetic analogues compelling targets for therapeutic and catalytic applications.[1] This guide emphasizes not just the procedural steps but the underlying chemical principles, ensuring a thorough understanding for both novice and experienced researchers.
Introduction: The Significance of Pyrrole-Based Metal Complexes
The pyrrole ring is a fundamental heterocyclic motif that forms the core of many essential biomolecules.[1] Its ability to form stable complexes with a wide range of metal ions has made it a privileged scaffold in medicinal chemistry and materials science.[1][2] These complexes exhibit a diverse array of applications, including as catalysts, sensors, and therapeutic agents.[3][4] For instance, metal complexes of pyrrole-derived Schiff bases have shown promising antibacterial, antifungal, and anticancer activities.[5][6] The unique electronic and structural properties of these complexes, which can be fine-tuned by modifying the pyrrole ligand and the coordinated metal ion, make them a rich area for scientific exploration.
Ligand Design and Synthesis: The Foundation of the Complex
The properties of the final metal complex are intrinsically linked to the design of the pyrrole-based ligand. The choice of substituents on the pyrrole ring and the nature of the coordinating atoms significantly influence the complex's stability, geometry, and reactivity. Common classes of pyrrole-based ligands include Schiff bases, dipyrromethanes, and porphyrins.
Synthesis of a Pyrrole-Based Schiff Base Ligand
Schiff base ligands are readily synthesized through the condensation reaction of a primary amine with an aldehyde or ketone.[7][8] This straightforward synthesis allows for a high degree of modularity in ligand design.
Protocol 2.1: Synthesis of N,N'-bis(pyrrol-2-ylmethylene)ethane-1,2-diamine
This protocol details the synthesis of a common tetradentate Schiff base ligand derived from pyrrole-2-carboxaldehyde and ethylenediamine.
Materials:
-
Pyrrole-2-carboxaldehyde (2 mmol, 0.190 g)
-
Ethylenediamine (1 mmol, 0.060 g, 0.067 mL)
-
Methanol (20 mL)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve pyrrole-2-carboxaldehyde (0.190 g, 2 mmol) in 10 mL of methanol in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
In a separate beaker, dissolve ethylenediamine (0.060 g, 1 mmol) in 10 mL of methanol.
-
Slowly add the ethylenediamine solution to the stirred solution of pyrrole-2-carboxaldehyde at room temperature.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature and then place it in an ice bath to facilitate the precipitation of the Schiff base ligand.
-
Collect the yellow precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold methanol to remove any unreacted starting materials.
-
Dry the purified ligand in a desiccator under vacuum.
Expected Yield: ~85-90%
Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.25 (s, 2H, -CH=N-), 6.85 (t, 2H, pyrrole-H), 6.25 (m, 4H, pyrrole-H), 3.90 (s, 4H, -N-CH₂-CH₂-N-), 10.0 (br s, 2H, pyrrole-NH).
-
FT-IR (KBr, cm⁻¹): ~1635 (C=N, imine stretch), ~3250 (N-H, pyrrole stretch).
Synthesis of Metal Complexes: The Coordination Event
The complexation of the synthesized ligand with a metal ion is the crucial step in forming the desired metal complex. The choice of metal salt and reaction conditions will dictate the final structure and properties of the complex.
Synthesis of a Copper(II)-Schiff Base Complex
This protocol describes the synthesis of a copper(II) complex using the Schiff base ligand prepared in Protocol 2.1.
Protocol 3.1: Synthesis of [Cu(N,N'-bis(pyrrol-2-ylmethylene)ethane-1,2-diamine)]
Materials:
-
N,N'-bis(pyrrol-2-ylmethylene)ethane-1,2-diamine (1 mmol, 0.214 g)
-
Copper(II) acetate monohydrate (1 mmol, 0.199 g)
-
Methanol (30 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Suspend the Schiff base ligand (0.214 g, 1 mmol) in 20 mL of methanol in a 50 mL round-bottom flask with a magnetic stir bar.
-
In a separate beaker, dissolve copper(II) acetate monohydrate (0.199 g, 1 mmol) in 10 mL of methanol. The solution may require gentle warming to fully dissolve the salt.
-
Add the copper(II) acetate solution dropwise to the stirred suspension of the ligand at room temperature. A color change should be observed as the complex forms.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 1-2 hours.[6]
-
Allow the solution to cool to room temperature. The solid complex will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold methanol.
-
Dry the complex in a desiccator.
Expected Yield: ~90-95%
Characterization:
-
FT-IR (KBr, cm⁻¹): A shift in the C=N stretching frequency to a lower wavenumber (e.g., ~1610 cm⁻¹) compared to the free ligand is indicative of coordination to the metal center. The disappearance of the pyrrole N-H stretch may also be observed if deprotonation occurs upon complexation.
-
UV-Vis (in a suitable solvent like DMF or DMSO): Appearance of d-d transition bands in the visible region, characteristic of a Cu(II) complex.
Workflow for Synthesis and Characterization
The overall process from ligand synthesis to the characterization of the final metal complex can be visualized as a streamlined workflow.
Caption: Workflow for the synthesis and characterization of pyrrole-based metal complexes.
Purification and Characterization: Ensuring Purity and Confirming Structure
Thorough purification and characterization are paramount to ensure the integrity of the synthesized metal complex and to elucidate its structural and electronic properties.
Purification by Column Chromatography
For complexes that are not easily purified by precipitation or for the separation of mixtures, column chromatography is a powerful technique.[6][9][10]
Protocol 5.1: Column Chromatography of a Dipyrromethene-Zinc Complex
This protocol provides a general guideline for the purification of a neutral dipyrromethene-zinc complex. The specific stationary and mobile phases may need to be optimized based on the polarity of the complex.
Materials:
-
Crude dipyrromethene-zinc complex
-
Silica gel (100-200 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane and pour it into the chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude complex in a minimum amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent such as hexane. Gradually increase the polarity of the eluent by adding increasing amounts of ethyl acetate. The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect the fractions as they elute from the column. Monitor the separation by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Advanced Characterization Techniques
Mass Spectrometry: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common mass spectrometry techniques used to determine the molecular weight of the complex.[1] For ESI-MS, the complex is typically dissolved in a solvent such as methanol or acetonitrile.
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the coordination geometry of the metal center.[11] High-quality crystals can be grown by methods such as slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion.[12][13]
Coordination of a Pyrrole-Based Ligand to a Metal Center
The coordination of a tetradentate Schiff base ligand to a metal ion typically results in a square planar or distorted tetrahedral geometry around the metal center.
Caption: Coordination of a tetradentate pyrrole-based ligand to a central metal ion (M).
Summary of Key Synthetic Parameters
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of various pyrrole-based metal complexes.
| Ligand Type | Metal Ion | Solvent | Reaction Time | Temperature | Expected Yield |
| Schiff Base | Cu(II) | Methanol | 1-2 hours | Reflux | >90% |
| Schiff Base | Ni(II) | Ethanol | 2-4 hours | Reflux | ~85-90% |
| Dipyrromethene | Zn(II) | Methanol | Overnight | Room Temp. | ~80-90% |
| Porphyrin | Fe(III) | DMF | 4-6 hours | 150 °C | ~70-80% |
Conclusion and Future Outlook
The synthesis of metal complexes with pyrrole-based ligands is a dynamic and expanding field of research. The modularity of ligand synthesis, coupled with the diverse coordination chemistry of various metal ions, provides a vast chemical space for the design of novel functional molecules. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to confidently explore this exciting area. Future advancements will likely focus on the development of more complex and functionalized ligand systems for applications in targeted drug delivery, advanced catalysis, and the creation of novel materials with unique photophysical properties.
References
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Crystal Growing Tips and Methods. X-Ray Crystallography Facility, Department of Chemistry, University of Pennsylvania. Available from: [Link]
-
Crystal Growing Tips. The Center for Xray Crystallography, University of Florida. (2015). Available from: [Link]
-
How To: Grow X-Ray Quality Crystals. Department of Chemistry, University of Rochester. Available from: [Link]
-
Synthesis and Photophysical Properties of a Schiff Base Derived from Pyrole-2-Aldehyde and 3,3. Worldwidejournals.com. Available from: [Link]
-
Can we do column chromatography for the purification of metal complexs? ResearchGate. (2016). Available from: [Link]
-
SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS. IOSR Journal. Available from: [Link]
-
Novel Schiff Bases of Pyrrole: Synthesis, Experimental and Theoretical Characterizations, Fluorescent Properties and Molecular Docking. ResearchGate. Available from: [Link]
-
Compilation: Methods for growing X-ray crystals. Reddit. (2021). Available from: [Link]
-
How to grow crystals for X-ray crystallography. PubMed. (2024). Available from: [Link]
-
Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4. ACS Omega. Available from: [Link]
-
Efficient Synthesis of a Schiff Base Copper(II) Complex Using a Microfluidic Device. NIH. (2023). Available from: [Link]
-
Cu(II) Complexes with Proline-Derived Schiff Base Ligand: Chemical Resolution of N, C-Unprotected α-Amino Acids and Their Antibacterial Activity. PubMed. (2022). Available from: [Link]
-
A copper(II)-Schiff base complex: Synthesis, structural characterization and catalytic oxidative coupling of 2-aminophenol. Indian Chemical Society. Available from: [Link]
-
Schiff Base Synthesis Experiment_0.docx. IONiC / VIPEr. Available from: [Link]
-
Synthesis and Spectroscopic Investigations of Schiff Base Ligand and Its Bimetallic Ag(I) Complex as DNA and BSA Binders. MDPI. Available from: [Link]
-
Advanced Mass Spectrometry Techniques for the Structural Characterisation of Supramolecules and Coordination Compounds. ChemRxiv. Available from: [Link]
-
Synthesis, Characterization and Antibacterial Activity of Schiff Base of Cu (II), Ni (II) and Co (II) Complexes. Der Pharma Chemica. Available from: [Link]
-
Schiff base complexes of Copper (II) ions : Synthesis, Characterization and Antimicrobial studies. JOCPR. Available from: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. (2025). Available from: [Link]
-
Mass Spectrometry Protocols and Methods. Springer Nature Experiments. Available from: [Link]
-
1 Introduction to Mass Spectrometry, a Tutorial. Wiley-VCH. Available from: [Link]
-
Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC - NIH. Available from: [Link]
-
Dissecting Heterogeneous Populations of Protein-Complex Samples Using Direct Mass Technology. PMC - PubMed Central. (2025). Available from: [Link]
-
The Power of Pyrroles: Building Blocks for Modern Pharmaceuticals. Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Available from: [Link]
-
Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. Available from: [Link]
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- 3. derpharmachemica.com [derpharmachemica.com]
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- 11. How To [chem.rochester.edu]
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Application Notes and Protocols for the Development of Fluorescent Probes Using 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Foreword
The pursuit of novel fluorescent probes is a cornerstone of modern chemical biology and drug discovery. These molecular tools enable the visualization and quantification of specific analytes within complex biological systems, offering unparalleled insights into cellular processes and disease mechanisms. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a versatile building block, 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde , in the synthesis of innovative fluorescent probes. By leveraging the unique electronic and steric properties of this precursor, a diverse library of probes can be developed for a multitude of applications, from intracellular sensing to targeted imaging.
Rationale and Design Strategy
The core of our approach lies in the strategic combination of the electron-rich 2,5-dimethyl-1-(2-methoxyphenyl)pyrrole scaffold with a reactive carbaldehyde functionality. This design offers several key advantages:
-
Tunable Photophysical Properties: The pyrrole ring system, when conjugated with various aromatic amines via a Schiff base linkage, forms a robust fluorophore. The electronic nature of the substituents on the amine partner allows for the fine-tuning of the probe's absorption and emission wavelengths.
-
"Turn-On" Sensing Capabilities: The Schiff base formation itself can be exploited as a sensing mechanism. Furthermore, the introduction of specific recognition moieties can lead to fluorescence enhancement or quenching upon binding to a target analyte, a phenomenon often driven by mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).[1][2]
-
Biocompatibility and Cell Permeability: The lipophilic nature of the pyrrole core can be balanced by the choice of amine partner to optimize cell membrane permeability for live-cell imaging applications.[3][4]
-
Versatility in Application: By judiciously selecting the amine component, probes can be designed to be sensitive to a range of analytes and environmental parameters, including metal ions, pH, and viscosity.[1][5][6]
Synthesis of the Core Precursor: this compound
The synthesis of the title compound is a two-step process, beginning with the construction of the N-aryl pyrrole ring, followed by the introduction of the aldehyde group.
Step 1: Paal-Knorr Synthesis of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole
The Paal-Knorr synthesis is a classic and efficient method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[7][8][9]
graph Synthesis_Step1 {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
Hexanedione [label="Hexane-2,5-dione"];
Aniline [label="2-Methoxyaniline"];
Intermediate [label="Hemiaminal Intermediate", shape=ellipse, style=filled, fillcolor="#FFFFFF"];
Pyrrole [label="1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Hexanedione -> Intermediate [label="+"];
Aniline -> Intermediate;
Intermediate -> Pyrrole [label="- 2H₂O\n(Acid catalyst, e.g., AcOH)"];
}
Figure 2: Vilsmeier-Haack formylation of the pyrrole precursor.
Protocol 2: Synthesis of this compound
Reagent MW Amount Moles Equivalents Phosphorus oxychloride (POCl₃) 153.33 1.1 mL 0.012 1.2 N,N-Dimethylformamide (DMF) 73.09 5 mL - - 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole 201.26 2.01 g 0.01 1.0 1,2-Dichloroethane (DCE) - 20 mL - - Saturated Sodium Acetate Solution - 50 mL - -
Procedure:
-
In a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 mL, 0.012 mol) dropwise to the cooled DMF via the dropping funnel, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
In a separate flask, dissolve 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole (2.01 g, 0.01 mol) in anhydrous 1,2-dichloroethane (20 mL).
-
Add the pyrrole solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60 °C and stir for 3 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).
-
Upon completion, cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the dropwise addition of a saturated aqueous solution of sodium acetate (50 mL).
-
Stir the mixture vigorously for 30 minutes at room temperature.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane to 8:2 hexane:ethyl acetate) to afford this compound as a solid.
Synthesis of Fluorescent Probes via Schiff Base Condensation
The aldehyde functionality of the core precursor provides a convenient handle for the synthesis of a wide array of fluorescent probes through Schiff base condensation with primary amines.[10][11]
```dot
graph Schiff_Base_Formation {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
Aldehyde [label="1-(2-methoxyphenyl)-2,5-dimethyl-\n1H-pyrrole-3-carbaldehyde"];
Amine [label="Primary Amine (R-NH₂)\n(e.g., aniline, aminophenol, etc.)"];
Schiff_Base [label="Fluorescent Probe\n(Schiff Base)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
Aldehyde -> Schiff_Base;
Amine -> Schiff_Base [label="+ (Ethanol, reflux)"];
}
Sources
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Application Notes and Protocols for In-Vitro Antimicrobial Assays of Novel Pyrrole Derivatives
Introduction: The Imperative for Novel Antimicrobial Discovery
The rise of antimicrobial resistance (AMR) represents a formidable challenge to global health, necessitating an urgent and continuous pipeline of novel antimicrobial agents.[1][2] Among the diverse heterocyclic compounds explored in medicinal chemistry, pyrrole derivatives have emerged as a promising class of molecules with demonstrated antibacterial and antifungal potential.[3][4][5][6][7][8] The five-membered nitrogen-containing ring structure of pyrrole is a key pharmacophore found in various natural and synthetic compounds exhibiting a wide range of biological activities.[3][6][7] The versatility of the pyrrole scaffold allows for extensive chemical modification, enabling the optimization of antimicrobial potency and spectrum.[3][9]
This guide provides a comprehensive overview and detailed protocols for the fundamental in-vitro antimicrobial susceptibility testing (AST) of novel pyrrole derivatives. As a senior application scientist, my objective is not merely to present a series of steps, but to elucidate the underlying principles and critical considerations that ensure the generation of robust, reproducible, and meaningful data. These protocols are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), organizations that provide globally recognized guidelines for AST.[10][11][12][13] Adherence to these standards is paramount for the validation and comparison of results across different laboratories and studies.
This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of new chemical entities. We will delve into the most common and foundational assays: broth microdilution for determining Minimum Inhibitory Concentration (MIC), agar disk diffusion for assessing preliminary activity, and time-kill kinetics for evaluating bactericidal versus bacteriostatic effects. Each protocol is designed to be a self-validating system, with an emphasis on the causality behind experimental choices to empower the researcher with the expertise to troubleshoot and adapt these methods for the unique challenges presented by novel compounds.[1][14]
Part 1: Foundational Assays for Antimicrobial Susceptibility Testing
The initial in-vitro evaluation of a novel pyrrole derivative hinges on three cornerstone assays. The selection of the appropriate assay depends on the stage of discovery and the specific questions being addressed.
-
Broth Microdilution Assay: This is the gold standard for quantitatively determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17] The MIC is defined as the lowest concentration of a compound that inhibits the visible growth of a microorganism after a specified incubation period.[15][16][18] This assay is crucial for establishing the potency of a compound and for comparative analysis with existing antibiotics.
-
Agar Disk Diffusion (Kirby-Bauer) Assay: A qualitative or semi-quantitative method used for preliminary screening of antimicrobial activity.[15][19][20][21] It provides a rapid assessment of a compound's ability to inhibit microbial growth, visualized as a zone of inhibition around a disk impregnated with the test compound.[21][22] This method is particularly useful for screening multiple compounds against various microbial strains.
-
Time-Kill Kinetics Assay: This dynamic assay provides critical information on the rate and extent of microbial killing by an antimicrobial agent over time.[23][24] It helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity, a key parameter in predicting clinical efficacy.[23][25]
Logical Workflow for In-Vitro Antimicrobial Testing
The following diagram illustrates a logical workflow for the initial in-vitro characterization of a novel pyrrole derivative.
Caption: A logical workflow for the in-vitro antimicrobial evaluation of novel compounds.
Part 2: Detailed Protocols and Methodologies
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the CLSI M07 guidelines, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically".[17]
Principle: This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the novel pyrrole derivative in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible growth after incubation.[15][16]
Materials:
-
96-well sterile microtiter plates
-
Novel pyrrole derivative stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer or turbidimeter
-
Multichannel pipette
-
Incubator (35 ± 2°C)
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[26] This step is critical for reproducibility. A higher inoculum density can lead to falsely high MIC values.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a working solution of the novel pyrrole derivative in CAMHB. Note the final concentration of the solvent (e.g., DMSO) should be kept low (typically ≤1%) to avoid inhibiting bacterial growth. A solvent toxicity control must be included.
-
In a 96-well plate, perform serial twofold dilutions of the compound. For example, add 100 µL of CAMHB to wells 2 through 11. Add 200 µL of the highest concentration of the compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[16][26]
-
Optionally, a viability indicator such as resazurin or reading the optical density (OD) at 600 nm using a microplate reader can be used for a more quantitative assessment.
-
Experimental Layout for Broth Microdilution:
Caption: Step-by-step workflow for performing a time-kill kinetics assay.
Part 3: Data Presentation and Interpretation
Clear and standardized data presentation is crucial for the interpretation and comparison of results.
Summarizing Quantitative Data
MIC values should be summarized in a clear, tabular format.
Table 1: Example of MIC Data for a Novel Pyrrole Derivative
| Test Microorganism | Gram Stain | Pyrrole Derivative MIC (µg/mL) | Positive Control (Antibiotic) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Positive | [Insert Data] | Vancomycin | [Insert Data] |
| Escherichia coli ATCC 25922 | Negative | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Pseudomonas aeruginosa ATCC 27853 | Negative | [InsertData] | Gentamicin | [Insert Data] |
| Candida albicans ATCC 90028 | N/A (Yeast) | [Insert Data] | Fluconazole | [Insert Data] |
Interpreting MIC Data:
-
A lower MIC value indicates greater potency.
-
The range of susceptible organisms indicates the antimicrobial spectrum.
-
It is important to note that MIC data are typically discrete values from a twofold dilution series, which can present statistical challenges. [27]The true MIC lies between the observed MIC and the next lowest concentration tested. [18] Interpreting Time-Kill Curves:
-
A rapid and significant drop in viable cell count at or above the MIC suggests bactericidal activity.
-
A curve that remains near the initial inoculum level or shows only a slight decrease indicates bacteriostatic activity.
-
Regrowth after an initial decline may suggest the development of resistance or degradation of the compound.
Part 4: Troubleshooting and Scientific Integrity
Ensuring Self-Validating Systems:
-
Quality Control (QC): Always include reference strains with known susceptibility profiles (e.g., ATCC strains) in each assay run. [28]The results for these QC strains must fall within the acceptable ranges defined by CLSI or EUCAST to validate the assay. [28]* Controls: The inclusion of growth, sterility, and solvent controls is non-negotiable. The growth control must show robust growth, the sterility control must show no growth, and the solvent control must not inhibit growth.
-
Reproducibility: Assays should be performed in at least triplicate to ensure the reproducibility of the results.
Common Issues and Solutions:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No growth in growth control well | Inoculum viability issue; inactive growth medium. | Use a fresh culture for the inoculum; check the expiration date and preparation of the medium. |
| Growth in sterility control well | Contamination of medium or plate. | Use aseptic technique throughout; check the sterility of all reagents. |
| MIC values are inconsistent between runs | Inoculum density variation; pipetting errors; compound instability. | Strictly adhere to the 0.5 McFarland standard; calibrate pipettes; prepare fresh compound dilutions for each experiment. |
| "Skipped wells" in microdilution (growth at higher concentration, no growth at lower) | Compound precipitation; contamination. | Check the solubility of the pyrrole derivative in the test medium; repeat the assay with careful aseptic technique. |
Conclusion
The protocols detailed in this guide provide a robust framework for the initial in-vitro antimicrobial evaluation of novel pyrrole derivatives. By adhering to standardized methodologies from CLSI and EUCAST, and by understanding the scientific principles behind each step, researchers can generate high-quality, reliable data. This foundational data is critical for making informed decisions in the drug discovery process, from lead optimization to further preclinical development. The journey from a promising novel compound to a potential therapeutic agent is long and challenging, but it begins with meticulous and well-executed in-vitro assays.
References
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). MDPI. [Link]
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Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (2025). ResearchGate. [Link]
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Statistics for analysis of minimum inhibitory concentration (MIC) data. (2021). Figshare. [Link]
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Synthesis of certain pyrrole derivatives as antimicrobial agents. (n.d.). PubMed. [Link]
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Influence of Substitution Patterns on the Antimicrobial Properties of Pyrrole Sulfonamide Scaffolds. (2026). Frontiers. [Link]
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Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. (2021). ACG Publications. [Link]
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Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PubMed Central (PMC). [Link]
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Analysis of Minimum Inhibitory Concentrations. (n.d.). MDPI Encyclopedia. [Link]
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EUCAST. (n.d.). ESCMID. [Link]
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Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]
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EUCAST Home. (n.d.). EUCAST. [Link]
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Challenges for the Development of New Antimicrobials— Rethinking the Approaches. (n.d.). NCBI. [Link]
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M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. [Link]
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Time-Kill Kinetics Assay. (n.d.). Emery Pharma. [Link]
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CLSI 2024 M100Ed34(1). (n.d.). CLSI. [Link]
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Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). PubMed. [Link]
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Protocol to analyze antimicrobial susceptibility data. (n.d.). NPL Publications. [Link]
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Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). OUCI. [Link]
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Broth Microdilution. (n.d.). MI - Microbiology. [Link]
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Comparative Evaluation of In-Vitro Methods for Antimicrobial Activity Determination. (n.d.). IntechOpen. [Link]
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Overview of Quantitative Methodologies to Understand Antimicrobial Resistance via Minimum Inhibitory Concentration. (n.d.). PubMed Central (PMC). [Link]
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Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021). Acta Scientific. [Link]
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The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020). PubMed Central (PMC). [Link]
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Validation of high-throughput time-kill assay. (n.d.). HELDA - University of Helsinki. [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (n.d.). National Institutes of Health, Islamabad Pakistan. [Link]
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Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals; Approved Standard—Third Edition. (n.d.). CLSI. [Link]
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M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). CLSI. [Link]
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Guidance Documents. (n.d.). EUCAST. [Link]
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CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. (2016). [Link]
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Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]
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European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). EUCAST. [Link]
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(PDF) EUCAST expert rules in antimicrobial susceptibility testing. (2025). ResearchGate. [Link]
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Challenges of Antibacterial Discovery. (n.d.). PubMed Central (PMC). [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
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In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (n.d.). NIH. [Link]
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Time-Kill Evaluations. (n.d.). Nelson Labs. [Link]
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Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (n.d.). Journal of Clinical Microbiology. [Link]
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ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (n.d.). CLSI. [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]
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Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. (n.d.). PubMed Central (PMC). [Link]
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(PDF) DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data. (2025). ResearchGate. [Link]
-
M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. (n.d.). CLSI. [Link]
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Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (2021). NIH. [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]
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Recent advances and challenges in antibacterial drug development. (n.d.). PubMed Central (PMC). [Link]
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Challenges in the development of novel antibiotics. (n.d.). ScienceDirect. [Link]
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Challenges in the development of novel antibiotics. (n.d.). ResearchGate. [Link]
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Troubleshooting & Optimization
Optimization of reaction conditions for the synthesis of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Welcome to the technical support center for the synthesis of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and optimization strategies for this specific synthesis. The following information is curated from established literature and expert experience to ensure scientific integrity and practical applicability in a laboratory setting.
Synthesis Overview: A Two-Step Approach
The synthesis of this compound is typically achieved in a two-step process:
-
Paal-Knorr Pyrrole Synthesis: Formation of the pyrrole ring by reacting 2,5-hexanedione with o-anisidine to yield the intermediate, 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole.
-
Vilsmeier-Haack Formylation: Introduction of the carbaldehyde group at the 3-position of the pyrrole ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
This guide will address potential issues and optimization strategies for each of these critical steps.
Step 1: Paal-Knorr Synthesis of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole
The Paal-Knorr synthesis is a robust method for constructing pyrrole rings from 1,4-dicarbonyl compounds and primary amines.[1][2] However, the use of a sterically hindered amine like o-anisidine can present unique challenges.
Troubleshooting Guide: Paal-Knorr Synthesis
| Issue | Potential Cause | Troubleshooting & Optimization Strategies |
| Low or No Product Yield | Incomplete reaction due to steric hindrance: The ortho-methoxy group on o-anisidine can sterically hinder the initial nucleophilic attack on the dicarbonyl. | - Increase Reaction Temperature: Consider refluxing in a higher boiling point solvent like toluene or employing microwave irradiation to overcome the activation energy barrier. - Catalyst Choice: While often acid-catalyzed, for sterically hindered amines, a milder acid catalyst like acetic acid may be preferable to stronger acids which can lead to degradation.[3] Lewis acids can also be explored. |
| Sub-optimal reaction conditions: Insufficient heating or incorrect solvent can lead to poor conversion. | - Solvent Selection: Ethanol or acetic acid are common solvents. For sluggish reactions, solvent-free conditions with catalytic iodine at elevated temperatures can be effective.[4] - Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times can lead to byproduct formation. | |
| Significant Furan Byproduct Formation | Acid-catalyzed self-condensation of 2,5-hexanedione: This is a common side reaction in Paal-Knorr synthesis, especially under strongly acidic conditions (pH < 3).[3] | - Control pH: Use a weak acid catalyst like acetic acid or conduct the reaction under neutral conditions.[3] - Amine Stoichiometry: Using a slight excess of o-anisidine can help to favor the pyrrole formation over the furan pathway. |
| Difficulty in Product Purification | Formation of colored impurities or tar: Overheating or extended reaction times can lead to polymerization or degradation of the product. | - Purification Method: The crude product can often be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. Recrystallization from a suitable solvent system like methanol/water may also be effective.[4] |
Experimental Protocol: Paal-Knorr Synthesis (General Guideline)
This protocol is a starting point and may require optimization for your specific laboratory conditions.
Materials:
-
2,5-Hexanedione
-
o-Anisidine
-
Ethanol (or Acetic Acid)
-
Glacial Acetic Acid (catalytic amount, if needed)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione (1.0 eq.) and o-anisidine (1.0-1.2 eq.).
-
Add the chosen solvent (e.g., ethanol or acetic acid).
-
If using a catalyst, add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude residue can be purified by column chromatography or recrystallization.
Step 2: Vilsmeier-Haack Formylation of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[5][6] The regioselectivity of this reaction on 1-aryl-2,5-dimethylpyrroles is influenced by both electronic and steric factors.[7]
Troubleshooting Guide: Vilsmeier-Haack Formylation
| Issue | Potential Cause | Troubleshooting & Optimization Strategies |
| Low or No Product Yield | Incomplete reaction: The Vilsmeier reagent is a mild electrophile, and the pyrrole substrate may not be sufficiently activated. | - Reaction Temperature: While the Vilsmeier reagent is typically prepared at 0°C, the formylation reaction may require heating. Gradually increase the temperature and monitor by TLC. - Reagent Stoichiometry: An excess of the Vilsmeier reagent (1.5-3.0 eq.) may be necessary to drive the reaction to completion. |
| Decomposition of Vilsmeier reagent: The reagent is sensitive to moisture. | - Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Formation of Multiple Products (Poor Regioselectivity) | Steric and electronic effects: Formylation of 1-substituted pyrroles can occur at the 2- or 3-position. For 1-aryl-2,5-dimethylpyrroles, formylation is expected at the 3-position. However, the ortho-methoxy group could influence the electron density and steric environment of the pyrrole ring. | - Reaction Conditions: The regioselectivity of the Vilsmeier-Haack reaction can sometimes be influenced by the solvent and temperature. Lowering the reaction temperature may improve selectivity in some cases. |
| Difficult Work-up and Product Isolation | Hydrolysis of the intermediate iminium salt: The reaction is typically quenched with an aqueous base to hydrolyze the iminium salt intermediate to the aldehyde. Incomplete hydrolysis can lead to purification difficulties. | - Quenching Procedure: Pour the reaction mixture slowly onto crushed ice and then carefully neutralize with an aqueous base (e.g., sodium hydroxide or sodium bicarbonate solution) with vigorous stirring. - Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Multiple extractions may be necessary. |
Experimental Protocol: Vilsmeier-Haack Formylation (General Guideline)
Safety Precaution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous, optional co-solvent)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF under a nitrogen atmosphere and cool to 0°C in an ice bath.
-
Add POCl₃ (1.1-1.5 eq.) dropwise to the cold DMF with stirring. Maintain the temperature below 5°C during the addition.
-
After the addition is complete, stir the mixture at 0°C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole (1.0 eq.) in a minimal amount of anhydrous DMF or DCM.
-
Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction to warm to room temperature or heat as necessary, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a cold aqueous solution of sodium hydroxide or sodium bicarbonate until the pH is basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization Data of Substituted Pyrroles
The following table provides representative spectroscopic data for similar substituted pyrrole derivatives, which can be used as a reference for product characterization.[8][9]
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1-(1-(4-methoxyphenyl)-2-methyl-4-phenyl-1H-pyrrol-3-yl)ethanone | 7.41-7.34 (m, 7H), 7.08 (d, J=9 Hz, 2H), 6.90 (s, 1H), 3.82 (s, 3H), 2.89 (s, 3H), 2.01 (s, 3H) | 195.58, 158.79, 137.72, 134.43, 131.00, 128.94, 128.20, 127.36, 126.49, 125.03, 121.60, 121.05, 114.51, 55.45, 30.79, 12.52 |
| ethyl 2-(4-methoxyphenyl)-5-phenyl-1H-pyrrole-3-carboxylate | 8.55 (s, 1H), 7.64-7.63 (m, 2H), 7.46-7.40 (m, 4H), 7.38-7.35 (m, 1H), 6.95-6.93 (m, 2H), 6.90-6.89 (m, 1H), 4.23 (q, J = 7.0 Hz, 2H), 3.83 (s, 3H), 1.27 (t, J = 7.5 Hz, 3H) | 164.9, 158.9, 137.2, 132.1, 131.8, 129.0, 128.3, 128.2, 125.5, 124.5, 114.5, 113.7, 108.1, 59.7, 55.4, 14.3 |
Note: The exact chemical shifts for this compound will vary. The aldehyde proton typically appears as a singlet between δ 9-10 ppm in the ¹H NMR spectrum.
Frequently Asked Questions (FAQs)
Q1: My Paal-Knorr reaction with o-anisidine is very slow. What can I do?
A1: The steric hindrance from the ortho-methoxy group can significantly slow down the reaction. We recommend trying microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields for sterically hindered substrates.[1] Alternatively, increasing the reaction temperature by using a higher-boiling solvent like toluene or xylene, or employing a more active catalyst system, could be beneficial.
Q2: How can I confirm that the formylation occurred at the 3-position of the pyrrole ring?
A2: The regiochemistry of the formylation can be confirmed using 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation). Correlations between the aldehyde proton and the pyrrole ring carbons, as well as between the methyl groups and the ring carbons, will allow for unambiguous assignment of the aldehyde group's position.
Q3: I am getting a dark, intractable tar from my Vilsmeier-Haack reaction. What is the likely cause?
A3: Tar formation is often a result of overheating, extended reaction times, or the use of non-anhydrous reagents and solvents. Ensure your reagents and solvents are of high purity and completely dry. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. A gentle and controlled work-up procedure is also crucial.
Visualizing the Workflow
The following diagram illustrates the key steps and decision points in the synthesis of this compound.
Sources
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- 9. rsc.org [rsc.org]
Technical Support Center: Synthesis of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Welcome to the dedicated technical guide for the synthesis of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this valuable heterocyclic aldehyde. My goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you maximize your yield, ensure purity, and troubleshoot common experimental hurdles.
The synthesis is a robust two-step process, beginning with the formation of the core pyrrole heterocycle via the Paal-Knorr synthesis, followed by electrophilic formylation using the Vilsmeier-Haack reaction. While straightforward in principle, each step has nuances that can significantly impact the overall efficiency. This guide is structured to address these specific challenges in a practical, question-and-answer format.
Overall Synthesis Workflow
The pathway from commercially available starting materials to the target aldehyde is summarized below. Understanding this flow is the first step in diagnosing any issues that may arise.
Caption: Overall two-step synthesis pathway.
Troubleshooting Guide & FAQs
This section is divided into the two primary stages of the synthesis. Each question addresses a specific, common problem you might encounter.
Part A: Issues in the Paal-Knorr Synthesis of the Pyrrole Intermediate
This initial step involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form the pyrrole ring.[1][2] While generally high-yielding, problems here will cascade, making the second step impossible.
Q1: My Paal-Knorr reaction shows a very low conversion of starting materials to the desired pyrrole intermediate, even after prolonged heating. What's going wrong?
A1: Low conversion is typically traced back to one of three areas: reagent quality, catalysis, or reaction conditions.
-
Reagent Purity: 2,5-Hexanedione can exist in equilibrium with its cyclic hemiacetal form, but it should be a colorless liquid.[3][4] If it has a significant color, consider distillation. The 2-methoxyaniline should be a light-colored solid or liquid; if it is dark brown or black, it has likely oxidized and should be purified or replaced.
-
Catalysis: This reaction is often accelerated by a weak acid catalyst.[5] The amine starting material is basic, and the reaction proceeds through the formation of a hemiaminal followed by cyclization and dehydration.[1] Without a catalyst, the dehydration steps can be slow.
-
Solution: Add a catalytic amount (5-10 mol%) of glacial acetic acid to your reaction mixture. This protonates a carbonyl oxygen, activating it for nucleophilic attack by the amine, and facilitates the final dehydration steps to form the aromatic pyrrole ring. Avoid strong acids, as they can lead to furan byproducts.[5]
-
-
Inefficient Water Removal: The reaction liberates two equivalents of water. If the reaction is not sufficiently hot or if water is not removed, the equilibrium can be unfavorable.
-
Solution: Ensure your reaction is heated to a temperature sufficient for reflux (e.g., in toluene using a Dean-Stark apparatus to physically remove water) or run the reaction neat at a higher temperature (100-120 °C) to drive off the water as it forms.
-
Q2: I'm seeing multiple unexpected spots on my TLC plate after the Paal-Knorr reaction. What are these byproducts?
A2: The most common byproduct is the mono-condensation product (an enamine-ketone), which results from an incomplete reaction. If you see a streak of baseline material, it could be the ammonium salt of your acid catalyst with the starting amine.
-
Cause & Analysis: The formation of the enamine intermediate is faster than the subsequent cyclization and dehydration. If the reaction time is too short or the temperature is too low, this intermediate will be a major component.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting materials and the intermediate spot have been consumed. A well-run Paal-Knorr synthesis should result in a very clean conversion to a single major product spot.
Part B: Issues in the Vilsmeier-Haack Formylation
This step introduces the aldehyde group onto the electron-rich pyrrole ring. The key is the proper formation and reactivity of the Vilsmeier reagent (the electrophile).[6][7]
Q3: My formylation reaction is sluggish, and I'm recovering a lot of my starting pyrrole. Why is the yield so low?
A3: This is the most common issue and almost always points to a problem with the Vilsmeier reagent itself or the reaction conditions.
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[8] It is extremely sensitive to moisture.
-
Cause: If your DMF is not anhydrous, water will consume the POCl₃ and the Vilsmeier reagent, rendering it inactive. Old bottles of DMF can absorb significant atmospheric moisture. Similarly, POCl₃ is highly reactive and should be a fresh, colorless liquid.[9][10]
-
Solution: Always use a fresh, sealed bottle of anhydrous DMF. If in doubt, use DMF from a bottle dried over molecular sieves. Use fresh, clear POCl₃. The reaction should be run under an inert atmosphere (Nitrogen or Argon) to exclude moisture.
-
-
Incorrect Stoichiometry or Addition Order: The ratio of POCl₃ to DMF and the order of addition are critical.
-
Solution: The standard procedure is to first prepare the Vilsmeier reagent by adding POCl₃ dropwise to ice-cold, anhydrous DMF (typically used as the solvent). This is an exothermic reaction. Only after the reagent has formed (usually after stirring for 20-30 minutes at 0 °C) should you add your pyrrole substrate, usually dissolved in a small amount of anhydrous DMF. A slight excess of the Vilsmeier reagent (1.2 - 1.5 equivalents relative to the pyrrole) is often used to drive the reaction to completion.[11]
-
-
Insufficient Temperature: While reagent formation requires cooling, the electrophilic substitution on the pyrrole ring may require heat. The 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole is electron-rich, but steric hindrance could slow the reaction.
Q4: My crude NMR shows multiple aldehyde peaks, but I only expected one product. What happened?
A4: While formylation of 2,5-dimethylpyrroles strongly favors the 3-position, observing multiple products suggests side reactions or, less commonly, di-formylation.
-
Cause: Using a large excess of the Vilsmeier reagent or running the reaction at excessively high temperatures can sometimes lead to di-formylation at the 3 and 4 positions, although this is sterically disfavored. More likely, you may be seeing byproducts from the decomposition of the starting material or product under harsh conditions. A very reactive Vilsmeier reagent can sometimes act as a chlorinating agent.[11]
-
Solution: Carefully control your stoichiometry. Use no more than 1.5 equivalents of the Vilsmeier reagent. Add your pyrrole substrate slowly and maintain temperature control. The goal is a controlled, selective reaction. If you still see byproducts, purification by column chromatography on silica gel is usually effective.
Q5: The workup of my Vilsmeier-Haack reaction was very violent and my yield was poor. How should I properly quench the reaction?
A5: The workup is hazardous and must be performed with extreme caution. The reaction mixture contains unreacted POCl₃ and the intermediate iminium salt, both of which react violently with water in a highly exothermic process.[12]
-
The Chemistry of the Workup: The reaction produces an iminium salt intermediate, which must be hydrolyzed to the final aldehyde. This hydrolysis is what the aqueous workup achieves.
-
Safe & Effective Protocol:
-
Cool the reaction flask in a large ice-water bath.
-
Prepare a separate large beaker containing a substantial amount of crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate.
-
Slowly and carefully , pour the reaction mixture onto the ice/base solution with vigorous stirring. Alternatively, use a dropping funnel to add the reaction mixture to the quench solution. This neutralizes the acidic byproducts (HCl and phosphoric acid) and controls the exotherm.
-
After the addition is complete, allow the mixture to stir until all the ice has melted. The pH should be basic (pH 8-9).
-
The product will often precipitate as a solid, which can be collected by filtration. If it oils out, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns with this synthesis? A: The Vilsmeier-Haack step is the most hazardous. Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water, releasing toxic fumes.[9][13] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty gloves. The quenching procedure is highly exothermic and must be done slowly and with adequate cooling.[12]
Q: Can I use other formylating agents besides POCl₃/DMF? A: Yes, other reagents can generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF.[7] However, POCl₃ is the most common, economical, and generally effective reagent for this transformation. For this specific substrate, the POCl₃/DMF system is well-established and reliable.
Q: How do I best purify the final product? A: this compound is typically a solid. After the aqueous workup and extraction, the crude product can often be purified by recrystallization from a solvent system like ethanol/water or hexanes/ethyl acetate. If significant impurities are present, column chromatography on silica gel is the preferred method.
Q: What is the mechanism of the Vilsmeier-Haack reaction? A: It is a two-stage process. First, the lone pair on the oxygen of DMF attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade of electron movements eliminates a stable dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, known as the Vilsmeier reagent. In the second stage, the electron-rich pyrrole ring attacks the carbon of the Vilsmeier reagent in a classic electrophilic aromatic substitution. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the aldehyde.[6][14]
Caption: Simplified Vilsmeier-Haack reaction mechanism.
Quantitative Data & Optimization
The yield of the Vilsmeier-Haack formylation is highly dependent on reaction parameters. The following table provides a guideline for optimization based on common experimental observations.
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Expected Outcome | Rationale |
| Vilsmeier Reagent Equiv. | 1.0 eq | 1.2 - 1.5 eq | Higher Conversion | Ensures sufficient electrophile is present to drive the reaction to completion, accounting for any minor reagent deactivation.[11] |
| Reaction Temperature | 0 °C to RT | 0 °C, then warm to 50-60 °C | Faster Reaction Rate | Increased thermal energy overcomes the activation barrier for the electrophilic substitution, especially if sterically hindered.[7] |
| DMF Quality | Reagent grade, old bottle | Anhydrous, new bottle | Higher Yield | Prevents decomposition of POCl₃ and the Vilsmeier reagent by residual water, maximizing the active electrophile concentration.[15] |
| Workup Quench | Quench with water | Quench with ice/NaHCO₃(aq) | Safer, Cleaner Product | Controls the violent exothermic reaction and neutralizes corrosive acidic byproducts, preventing potential product degradation. |
Detailed Experimental Protocols
Protocol 1: Paal-Knorr Synthesis of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-hexanedione (1.0 eq), 2-methoxyaniline (1.05 eq), and glacial acetic acid (0.1 eq). If using a solvent, toluene is a good choice to allow for azeotropic removal of water with a Dean-Stark trap.
-
Reaction: Heat the mixture to 110-120 °C (if neat) or to reflux (if in toluene) and stir vigorously. The reaction mixture will darken.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes), observing the consumption of the starting materials. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. If run neat, dissolve the residue in ethyl acetate. Wash the organic solution with 1M HCl (to remove excess amine), then with saturated NaHCO₃ solution (to remove acetic acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil or solid is often pure enough for the next step, but can be further purified by vacuum distillation or column chromatography if necessary.
Protocol 2: Vilsmeier-Haack Formylation
!! SAFETY WARNING: This procedure must be performed in a certified chemical fume hood. POCl₃ is extremely corrosive and water-reactive. !!
-
Reagent Preparation: In a three-neck flask equipped with a dropping funnel, magnetic stirrer, and an inert gas (N₂ or Ar) inlet, add anhydrous N,N-dimethylformamide (DMF, approx. 4 mL per 1 g of pyrrole substrate). Cool the flask to 0 °C in an ice-water bath.
-
Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cold DMF via the dropping funnel over 15-20 minutes. A thick, white precipitate (the Vilsmeier reagent) may form. Stir the mixture at 0 °C for an additional 30 minutes.
-
Substrate Addition: Dissolve the 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole (1.0 eq) from the previous step in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent slurry at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 50-60 °C.
-
Monitoring: Monitor the reaction by TLC until the starting pyrrole is consumed (typically 1-3 hours).
-
Workup (Cautious!): Cool the reaction flask in an ice bath. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution. Slowly and carefully, pour the reaction mixture into the quenching beaker.
-
Isolation: Stir the quenched mixture for 30-60 minutes. The product should precipitate as a solid. Collect the solid by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold hexanes.
-
Purification: Air-dry the solid. If necessary, recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure this compound.
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]
- 4. 2,5-Hexanedione synthesis - chemicalbook [chemicalbook.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. One moment, please... [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride [cdc.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. nj.gov [nj.gov]
- 14. Vilsmeier formylation of pyrrole [quimicaorganica.org]
- 15. reddit.com [reddit.com]
Technical Support Center: Purification of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS No. 124678-35-9).[1][2] The protocols and explanations herein are designed for researchers, chemists, and drug development professionals aiming to achieve high purity for this compound.
Introduction: Understanding the Purification Challenges
This compound is a polysubstituted pyrrole derivative. Its purification is often complicated by impurities stemming from its synthesis, typically a Paal-Knorr condensation followed by Vilsmeier-Haack formylation, or a related multicomponent reaction.[3][4] Common challenges include the removal of unreacted starting materials, regioisomeric byproducts, and colored impurities arising from the inherent sensitivity of the pyrrole ring, which can be prone to polymerization or degradation under acidic or oxidative conditions.[5] This guide offers a systematic approach to overcoming these obstacles.
Troubleshooting Guide: Common Experimental Issues
Q1: My crude reaction product is a dark, viscous oil or tar. How should I proceed with purification?
This is a common issue, often indicating the presence of polymeric byproducts or residual high-boiling solvents like N,N-Dimethylformamide (DMF), which is frequently used in Vilsmeier-Haack reactions.[6][7]
Causality & Recommended Actions:
-
Residual Solvent: If DMF or a similar solvent was used, it must be thoroughly removed. These solvents can prevent crystallization and interfere with chromatographic separation.
-
Action: Dissolve the oil in a suitable solvent like ethyl acetate or dichloromethane (DCM). Wash the organic solution multiple times with water, followed by a brine wash to break any emulsions. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and concentrate under reduced pressure.[8] For stubborn traces of DMF, co-evaporation with a high-boiling, non-polar solvent like toluene can be effective.
-
-
Polymeric Impurities: The pyrrole nucleus can polymerize, especially if exposed to strong acids or air for extended periods at elevated temperatures.[5] These polymers are typically high molecular weight, colored, and non-mobile on a standard silica gel TLC plate.
-
Action: Perform a "plug filtration." Dissolve the crude oil in a minimum amount of DCM or toluene. Pass this solution through a short column (a "plug") of silica gel, eluting with a moderately polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). The desired product should elute, while the dark, polar, polymeric material will remain adsorbed at the top of the silica. This preliminary step significantly simplifies subsequent high-resolution purification.
-
Q2: My TLC plate shows multiple spots after the reaction. What are these impurities and how can I achieve better separation?
Multiple spots indicate a mixture of the desired product, unreacted starting materials, and reaction byproducts. The identity of these depends heavily on the synthetic route.
Likely Impurities & Separation Strategy:
-
Unreacted 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole: If the formylation step was incomplete, this starting material will be present. It is significantly less polar than the desired aldehyde.
-
Unreacted 2,5-Hexanedione or Aniline Derivative: In a Paal-Knorr synthesis, these starting materials may persist.[4] They often have very different polarities and can usually be removed by an aqueous workup or standard chromatography.
-
Regioisomers: Vilsmeier-Haack formylation of N-substituted pyrroles can sometimes yield a small amount of the 2-carbaldehyde isomer, although formylation at the 3-position is generally favored with sterically demanding substrates.[9][10] These isomers may have very similar Rf values on TLC.
Improving Chromatographic Separation:
-
Optimize the Mobile Phase: A standard Hexane/Ethyl Acetate gradient is the best starting point.[11] If co-elution occurs, try switching to a different solvent system to alter selectivity. A Dichloromethane/Methanol system or adding a small percentage (<1%) of triethylamine (Et₃N) to the mobile phase can deactivate acidic sites on the silica gel, improving the peak shape of amine-containing compounds and preventing streaking.
-
Choose the Right Stationary Phase: Standard silica gel (60 Å, 40-63 µm) is usually sufficient.[12] For very difficult separations, consider using a different stationary phase like alumina (basic or neutral) or a bonded-phase silica (e.g., diol).
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Q3: I am attempting recrystallization, but the compound either oils out or doesn't crystallize at all. What should I do?
Recrystallization is an excellent technique for final purification if the compound is >90% pure. Failure to crystallize is usually due to residual impurities or selection of an inappropriate solvent system.
Troubleshooting Steps:
-
Ensure Purity: Recrystallization is not effective for grossly impure mixtures. If your TLC shows significant impurities, perform column chromatography first (see Protocol 1).
-
Solvent System Selection: The ideal system is one where the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Single Solvent: Try solvents like isopropanol, ethanol, or ethyl acetate/heptane mixtures.
-
Binary Solvent System: This is often more effective. Dissolve the compound in a minimum amount of a "good" solvent (e.g., DCM or Ethyl Acetate) at room temperature. Then, slowly add a "poor" solvent (e.g., Hexane or Heptane) dropwise until the solution becomes faintly turbid. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.
-
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass provide nucleation sites.
-
Seeding: If you have a small crystal of pure product, add it to the cooled, supersaturated solution to initiate crystal growth.
-
Slow Cooling: Do not rush the cooling process. Allow the flask to cool to room temperature undisturbed, then transfer it to a refrigerator (4 °C), and finally to a freezer (-20 °C) if necessary. Rapid cooling leads to the formation of small, often impure crystals or precipitation of an oil.
-
Frequently Asked Questions (FAQs)
Q: What are the expected physical and spectroscopic properties of pure this compound?
-
Appearance: Typically a pale yellow or off-white solid.[3]
-
Molecular Formula: C₁₄H₁₅NO₂[1]
-
Molecular Weight: 229.27 g/mol [1]
-
Key Spectroscopic Features:
-
¹H NMR: Expect characteristic peaks for the aldehyde proton (-CHO) around 9.6-9.8 ppm. You should also see singlets for the two methyl groups on the pyrrole ring, a singlet for the methoxy group (-OCH₃), and multiplets for the aromatic protons on the methoxyphenyl ring and the lone proton on the pyrrole ring.[3]
-
¹³C NMR: The aldehyde carbon should appear downfield, typically around 185-186 ppm.[3]
-
IR Spectroscopy: Look for a strong carbonyl (C=O) stretch from the aldehyde group, typically around 1660-1670 cm⁻¹.
-
Q: What are the best practices for storing the purified compound?
Substituted pyrroles can be sensitive to air and light.[5] For long-term storage, keep the pure, dry solid in a sealed amber vial under an inert atmosphere (nitrogen or argon) at low temperature (≤ 4 °C). This minimizes the risk of oxidative degradation or polymerization.
Q: Can you provide a general protocol for flash column chromatography?
Absolutely. This is the most common and versatile purification method for this compound.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes a crude product mass of approximately 1 gram. Adjust column size and solvent volumes accordingly for different scales.
Materials:
-
Silica Gel (230-400 mesh)
-
Glass column (e.g., 40 mm diameter)
-
Solvents: Hexane, Ethyl Acetate (EtOAc) - reagent grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Column Packing: Prepare a slurry of silica gel (approx. 50-100 g) in 100% hexane. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude product (1 g) in a minimal volume of dichloromethane or the mobile phase. For better resolution, adsorb the dissolved sample onto a small amount of silica gel (2-3 g), evaporate the solvent to dryness, and carefully add the resulting free-flowing powder to the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 98:2 Hexane:EtOAc).
-
Gradient Elution: Gradually increase the polarity of the mobile phase. A typical gradient might be:
-
2 column volumes of 98:2 Hexane:EtOAc
-
5 column volumes of 95:5 Hexane:EtOAc
-
5-10 column volumes of 90:10 Hexane:EtOAc
-
Further increases as needed based on TLC monitoring.
-
-
Fraction Collection: Collect fractions (e.g., 20-25 mL each) and monitor them by TLC. Use a UV lamp (254 nm) to visualize the spots.
-
Combine and Concentrate: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
| Table 1: Recommended Solvent Systems for Flash Chromatography | |
| Solvent System (v/v) | Application Notes |
| Hexane / Ethyl Acetate | Primary Choice. Start at 2-5% EtOAc and gradually increase to 15-20%. Excellent for separating non-polar impurities.[8] |
| Dichloromethane / Methanol | Use for more polar impurities. A 0.5-2% MeOH gradient in DCM can be effective. Ensure the crude material is free of non-polar contaminants first. |
| Toluene / Ethyl Acetate | Offers different selectivity compared to hexane-based systems. Can be useful if isomers are co-eluting. |
| Mobile Phase + 0.5% Et₃N | Add triethylamine if TLC shows significant streaking, which suggests interaction with acidic silica sites. |
Protocol 2: Recrystallization
This protocol is for final polishing of an already chromatographically purified product.
Procedure:
-
Place the solid compound (e.g., 500 mg) into an Erlenmeyer flask.
-
Add a small amount of a suitable "good" solvent, like ethyl acetate (e.g., 1-2 mL), and warm the mixture gently (e.g., in a 40-50 °C water bath) with swirling until the solid completely dissolves.
-
While the solution is still warm, add a "poor" solvent, like heptane or hexane, dropwise until the first sign of persistent cloudiness (turbidity) appears.
-
Add 1-2 drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in a refrigerator (4 °C) for several hours to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals under high vacuum to remove all residual solvent.
References
- ResearchGate. (2025). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides | Request PDF.
- J-GLOBAL. (n.d.). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- CymitQuimica. (n.d.). 1-(2-Methoxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- RSC Publishing. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles.
- MDPI. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety.
- MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.
- Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy.
- PubMed. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability.
- Journal of Organic Chemistry. (n.d.). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents.
- Wiley-VCH. (2005).
- The Royal Society of Chemistry. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- Molbase. (n.d.). 1-(2-methoxy-5-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Product Description.
- ResearchGate. (2009). A convenient synthesis of pyrrole-3-carboxaldehyde.
- The Royal Society of Chemistry. (2014). Base-Free One-Pot Pd(II)
- PubChem. (n.d.). 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.
- National Institutes of Health (NIH). (n.d.). 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione.
- MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.
- Google P
- The Royal Society of Chemistry. (2016).
- Santa Cruz Biotechnology. (n.d.). 1-(3-Methoxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.
- Huateng Pharma. (n.d.). 1-(2-Methoxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde.
- Guidechem. (n.d.). 124678-35-9 1-(2-METHOXY-PHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-CARBALDEHYDE.
- Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu.
- ResearchGate. (n.d.). ¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected....
- SIELC Technologies. (n.d.). Separation of N-(2-Methoxyphenyl)-3-(phosphonooxy)naphthalene-2-carboxamide on Newcrom R1 HPLC column.
- MDPI. (n.d.). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one.
- ResearchGate. (2025).
- TARA, Trinity College Dublin. (2010). Synthesis of porphyrins.
- National Institutes of Health (NIH). (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds.
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Technical Support Center: Overcoming Challenges in the Formylation of N-Substituted Pyrroles
Welcome to the Technical Support Center dedicated to navigating the complexities of N-substituted pyrrole formylation. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the technical knowledge and practical insights needed to overcome common hurdles in your synthetic endeavors.
Introduction: The Challenge of Precise Formylation
The formylation of N-substituted pyrroles is a cornerstone of synthetic chemistry, yielding key intermediates for a vast array of pharmaceuticals and functional materials. However, what appears to be a straightforward electrophilic substitution is often fraught with challenges, primarily revolving around regioselectivity, reaction efficiency, and product purification. The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic attack, but the position of this attack (the C2 'alpha' vs. C3 'beta' position) is delicately influenced by a combination of steric and electronic factors. This guide will focus on the two most prevalent formylation methods: the Vilsmeier-Haack reaction and the Duff reaction, providing you with the tools to master these powerful synthetic techniques.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing whether formylation occurs at the C2 or C3 position of an N-substituted pyrrole?
A1: The regioselectivity of pyrrole formylation is primarily a battle between electronics and sterics. Electronically, the C2 (alpha) position is inherently more reactive due to the greater stabilization of the cationic intermediate by the nitrogen lone pair. However, the steric bulk of the N-substituent can significantly hinder the approach of the formylating agent to the C2 position, thereby favoring attack at the less hindered C3 (beta) position.
Q2: My Vilsmeier-Haack reaction is not working, and I'm recovering my starting material. What's the most likely cause?
A2: The most common culprit for a failed Vilsmeier-Haack reaction is the deactivation or improper formation of the Vilsmeier reagent. This reagent, a chloroiminium salt, is highly sensitive to moisture. Ensure that your solvent (typically DMF) is anhydrous and that the phosphorus oxychloride (POCl₃) is fresh.[1] Any fishy odor from your DMF indicates decomposition to dimethylamine, which will inhibit the reaction.[1]
Q3: Can I use the Duff reaction for N-substituted pyrroles?
A3: While the Duff reaction is most commonly associated with the ortho-formylation of phenols, it can be applied to other electron-rich aromatic and heterocyclic systems.[2][3] It offers a milder alternative to the Vilsmeier-Haack reaction, which can be advantageous for sensitive substrates. However, yields may be lower, and the reaction conditions may require optimization for your specific N-substituted pyrrole.
Q4: I'm seeing multiple spots on my TLC after a Vilsmeier-Haack reaction. What are the likely side products?
A4: Besides the desired mono-formylated product, you may be observing the formation of a di-formylated product (typically at the C2 and C5 positions), especially if you are using an excess of the Vilsmeier reagent.[4] In some cases, particularly with highly activated pyrroles, polymerization or resin formation can also occur.
Q5: How critical is temperature control during the formation of the Vilsmeier reagent?
A5: Temperature control is crucial. The reaction between DMF and POCl₃ is exothermic and should be performed at low temperatures (typically 0-5 °C) to ensure the controlled formation of the Vilsmeier reagent and to prevent its decomposition.[5]
Vilsmeier-Haack Reaction: Troubleshooting and Optimization
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds, including N-substituted pyrroles.[4][6][7] The reaction involves the in-situ formation of a Vilsmeier reagent, which then acts as the electrophile in an aromatic substitution reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture contamination of DMF or POCl₃.[1] 2. Insufficiently Activated Substrate: The N-substituent is electron-withdrawing, or the pyrrole ring is otherwise deactivated. 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures. | 1. Use freshly opened, anhydrous DMF and POCl₃. Ensure all glassware is flame-dried.[8] 2. The Vilsmeier reagent is a weak electrophile; consider a different formylation method for deactivated substrates.[1][9] 3. After the initial low-temperature addition, allow the reaction to warm to room temperature or gently heat (e.g., 40-60 °C) while monitoring by TLC.[5] |
| Poor Regioselectivity (Mixture of C2 and C3 isomers) | 1. Steric Hindrance: A bulky N-substituent is hindering attack at the C2 position. 2. Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity. | 1. This is an inherent challenge. To favor the C3 isomer, a bulky N-substituent is advantageous. To favor the C2 isomer, a smaller N-substituent is preferred.[10] 2. Try running the reaction at a lower temperature for a longer period. |
| Formation of Di-formylated Product | Excess Vilsmeier Reagent: Using a stoichiometric excess of the formylating agent.[4] | Carefully control the stoichiometry. Use a 1:1 to 1.2:1 molar ratio of Vilsmeier reagent to the pyrrole substrate for mono-formylation.[4] |
| Difficult Work-up (Emulsion formation, product loss) | 1. Improper Quenching: The hydrolysis of the intermediate iminium salt is incomplete. 2. Product Solubility: The formylated pyrrole may have some water solubility. | 1. Pour the reaction mixture slowly into a vigorously stirred mixture of ice and a mild base (e.g., saturated sodium bicarbonate or sodium acetate solution).[5] 2. Saturate the aqueous layer with NaCl (brine) before extraction to decrease the polarity of the aqueous phase. |
Influence of N-Substituent on Regioselectivity
The steric bulk of the N-substituent plays a pivotal role in directing the formylation to the C2 or C3 position. The following table provides illustrative data on the influence of various N-substituents on the regioselectivity of the Vilsmeier-Haack reaction.
| N-Substituent | Ratio of C2-formyl : C3-formyl | Overall Yield (%) | Reference |
| Methyl | 95 : 5 | ~90% | |
| Ethyl | 93 : 7 | ~88% | |
| Isopropyl | 80 : 20 | ~85% | |
| tert-Butyl | 15 : 85 | ~75% | |
| Phenyl | 90 : 10 | ~93% | |
| 2,6-Dimethylphenyl | 5 : 95 | ~60% | |
| Tosyl | >99 : 1 (at C2) | ~50% |
Note: Yields and ratios are approximate and can vary based on specific reaction conditions.
Experimental Protocol: Vilsmeier-Haack Formylation of N-Phenylpyrrole
This protocol provides a general procedure for the C2-formylation of N-phenylpyrrole.
Materials:
-
N-Phenylpyrrole
-
Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, flame-dried before use
-
Magnetic stirrer and ice bath
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCE.
-
Cool the solution to 0 °C in an ice bath.
-
Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature is maintained below 5 °C.
-
Stir the resulting mixture at 0 °C for an additional 30 minutes. A white precipitate may form.
-
-
Reaction with Pyrrole:
-
Dissolve N-phenylpyrrole (1 equivalent) in anhydrous DCE.
-
Add the N-phenylpyrrole solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Continue stirring until the hydrolysis is complete (typically 30-60 minutes).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the desired 2-formyl-N-phenylpyrrole.
-
Visualizing the Vilsmeier-Haack Mechanism
Caption: Vilsmeier-Haack reaction workflow.
The Duff Reaction: A Milder Alternative
The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically acetic acid or trifluoroacetic acid.[2][11] It is particularly effective for the ortho-formylation of phenols but can be adapted for other electron-rich systems like N-substituted pyrroles, especially when milder conditions are required.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield | 1. Insufficiently Activated Substrate: The Duff reaction requires a highly electron-rich substrate.[2] 2. Suboptimal Acid Catalyst: The acidity of the medium is crucial for the decomposition of HMTA. | 1. This method may not be suitable for moderately activated or deactivated pyrroles. 2. Trifluoroacetic acid (TFA) is a stronger acid than acetic acid and can sometimes improve yields. |
| Formation of Polymeric Material | High Reaction Temperature: Elevated temperatures can promote polymerization of the pyrrole. | Maintain the lowest effective temperature for the reaction and monitor closely by TLC. |
| Di-formylation | Excess HMTA: Using a large excess of the formylating agent. | Adjust the stoichiometry of HMTA to the pyrrole substrate. A 1:1 ratio is a good starting point for mono-formylation.[1] |
Experimental Protocol: Duff Reaction on an N-Substituted Pyrrole (General Guidance)
This is a generalized protocol and will require optimization for specific substrates.
Materials:
-
N-Substituted Pyrrole
-
Hexamethylenetetramine (HMTA)
-
Glacial Acetic Acid or Trifluoroacetic Acid (TFA)
-
Hydrochloric Acid (HCl)
-
Standard laboratory glassware
-
Heating mantle and condenser
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the N-substituted pyrrole (1 equivalent) in glacial acetic acid or TFA.
-
Add HMTA (1.2-1.5 equivalents) to the solution.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C and stir for several hours. Monitor the progress of the reaction by TLC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Acidify the mixture with concentrated HCl and heat to reflux for 15-30 minutes to hydrolyze the intermediate.
-
Cool the mixture and neutralize with a base (e.g., NaOH or NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizing the Duff Reaction Mechanism
Caption: Key stages of the Duff reaction mechanism.
Conclusion
The successful formylation of N-substituted pyrroles is a delicate balance of choosing the appropriate methodology and fine-tuning reaction conditions. The Vilsmeier-Haack reaction offers a robust and high-yielding approach, provided that reagent quality and stoichiometry are carefully managed. The Duff reaction presents a milder alternative, which may be beneficial for sensitive substrates. By understanding the underlying mechanisms and anticipating potential challenges, researchers can effectively troubleshoot and optimize their synthetic strategies. This guide serves as a foundational resource to aid in that endeavor, fostering a deeper understanding of these critical synthetic transformations.
References
-
Candy, C. F., Jones, R. A., & Wright, P. H. (1970). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 2563-2566. [Link]
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Wikipedia contributors. (2023). Duff reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Grokipedia. (n.d.). Duff reaction. [Link]
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Guillon, J., et al. (2008). New Opportunities with the Duff Reaction. The Journal of Organic Chemistry, 73(12), 4748-4751. [Link]
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Chem-Station. (2016). Duff Reaction. [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
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ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. [Link]
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Wikipedia contributors. (2023). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. [Link]
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YouTube. (2021). Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
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PrepChem.com. (n.d.). Synthesis of Vilsmeier reagent. [Link]
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Scirp.org. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. [Link]
- Google Patents. (n.d.). Method for preparing vilsmeier reagent.
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ResearchGate. (2019). Preparing Vilsmeier reagent?. [Link]
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Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]
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D'Urso, A., et al. (2020). The Formylation of N,N‑Dimethylcorroles. ACS Omega, 5(40), 25965-25972. [Link]
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Organic Syntheses. (n.d.). 3-Formyl-1H-indole-4-carbonitrile. [Link]
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
-
International Journal of Current Research and Review. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-yl)-2-oxo-N-phenylacetamide. [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity. [Link]
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]
-
Tzankova, D., et al. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]
-
MDPI. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]
-
PubMed Central. (2019). Recent Advancements in Pyrrole Synthesis. [Link]
-
Royal Society of Chemistry. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
-
ResearchGate. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-yl)-2-oxo-N-phenylacetamide. [Link]
-
ResearchGate. (n.d.). Pyrrole chemistry. XXIV. The Vilsmeier formylation and the cyanation of pyrrole acetals. A synthesis of pyrrole-2,3,5-tricarboxaldehyde. [Link]
-
ResearchGate. (n.d.). Sterically Hindered N-Aryl Pyrroles: Chromatographic Separation of Enantiomers and Barriers to Racemization. [Link]
-
ResearchGate. (n.d.). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. [Link]
-
ResearchGate. (n.d.). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides. [Link]
-
ResearchGate. (n.d.). Revisiting Duff reaction: New experimental insights. [Link]
-
ResearchGate. (n.d.). Rate measurements of certain Vilsmeier–Haack reactions. Part 1. The benzoylation of a trisubstituted pyrrole. [Link]
-
Organic Syntheses. (2023). Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement. [Link]
-
MDPI. (2004). Synthesis of N-Phenylpyrrole Carboximides. [Link]
-
Organic Chemistry Frontiers. (2021). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. [Link]
-
UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: New Preparation Method for Vilsmeier Reagent and Related Imidoyl Chlorides. [Link]
-
ACS Publications. (2018). Regioselective Formylation of Pyrrole-2-Carboxylate: Crystalline Vilsmeier Reagent vs Dichloromethyl Alkyl Ether. [Link]
-
Scribd. (n.d.). Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. [Link]
-
ACS Publications. (2020). The Formylation of N,N-Dimethylcorroles. [Link]
-
Vilsmeier Formylation of 5,10,15-Triphenylcorrole: Expected and Unusual Products. (2018). The Journal of Organic Chemistry, 83(17), 10329-10338. [Link]
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Technical Support Center: Stability Profiling of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Introduction: This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals investigating the stability of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Stability is a critical quality attribute that influences the safety, efficacy, and shelf-life of any potential drug substance.[1][2] This document moves beyond a simple checklist, offering detailed protocols, the scientific rationale behind experimental choices, and troubleshooting advice to navigate the complexities of stability testing. The core of this guide is rooted in the principles of forced degradation, a systematic approach to identify potential degradation pathways and develop validated, stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[1][3]
Part 1: Understanding the Molecule's Intrinsic Stability
This section addresses the foundational questions regarding the structural liabilities of this compound. A proactive analysis of the molecule's functional groups is the first step in designing a robust stability study.
Q1: What are the primary structural features of this molecule that could be susceptible to degradation?
A1: The chemical structure of this compound contains several functional groups, each with a distinct reactivity profile. Understanding these is key to predicting degradation pathways.
-
Pyrrole Ring: The 1,2,5-trisubstituted pyrrole ring is an electron-rich aromatic system. While the substitution at the nitrogen (N1 position) prevents degradation pathways common to N-H pyrroles (like certain polymerizations), the ring itself remains susceptible to electrophilic attack and oxidation.[4] Oxidative conditions could potentially lead to ring-opening or the formation of hydroxylated species.
-
Carbaldehyde Group (-CHO): Aldehydes are a well-known point of instability. This group is highly susceptible to oxidation, which would convert it to the corresponding carboxylic acid (1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid). This is often a primary degradation pathway for aldehyde-containing compounds.[1]
-
Methoxyphenyl Group (-OCH₃): The ether linkage on the phenyl ring is generally stable. However, under forcing acidic conditions, cleavage of the ether to form a phenol is a possibility, though it typically requires harsh conditions (e.g., strong Lewis acids or HBr) not commonly used in standard forced degradation.
-
Methyl Groups (-CH₃): The two methyl groups on the pyrrole ring are chemically robust and are not expected to be a primary site of degradation under typical stress conditions.
Q2: Based on its structure, what are the most probable degradation pathways?
A2: The most likely degradation pathways are oxidation and photolysis.
-
Oxidation: The primary pathway is the oxidation of the carbaldehyde to a carboxylic acid. A secondary oxidative pathway could involve the pyrrole ring itself, though this is likely to be less favorable.
-
Photodegradation: Aromatic systems and compounds with carbonyl groups can be sensitive to light.[1] UV radiation can provide the energy to initiate free-radical reactions, potentially leading to dimerization, polymerization, or complex rearrangements.
-
Hydrolysis: The core structure lacks readily hydrolyzable groups like esters or amides. Therefore, significant degradation under neutral, acidic, or basic hydrolytic conditions is less probable but must be experimentally verified.
Below is a diagram illustrating the most probable degradation pathway.
Caption: Predicted primary degradation pathways for the target molecule.
Part 2: Designing and Executing a Forced Degradation Study
Forced degradation (or stress testing) is an essential exercise to establish the intrinsic stability of a molecule and to develop a robust analytical method capable of detecting all relevant degradation products.[3][5] The goal is not to completely destroy the compound, but to induce a target degradation of 5-20%, which is sufficient to produce and identify potential degradants.[5]
Q3: How should a comprehensive forced degradation study be structured?
A3: A systematic approach is crucial. The study should expose the compound, typically in solution, to a range of stress conditions that exceed those of accelerated stability testing.[6] A parallel study on a placebo (if in formulation) and analysis of unstressed samples are critical controls.
The general workflow is as follows:
Caption: General workflow for a forced degradation study.
Q4: What are the specific, step-by-step protocols for each stress condition?
A4: The following protocols are robust starting points. Remember to adjust the duration, temperature, or reagent concentration to achieve the target 5-20% degradation.
Protocol 1: Hydrolytic Degradation
-
Sample Preparation: Prepare three solutions from a stock of the compound (e.g., 1 mg/mL in ACN or MeOH).
-
Acidic: Dilute with 0.1 M HCl to a final concentration of ~100 µg/mL.
-
Basic: Dilute with 0.1 M NaOH to a final concentration of ~100 µg/mL.
-
Neutral: Dilute with purified water to a final concentration of ~100 µg/mL.
-
-
Incubation: Place sealed vials of each solution in a water bath at 60°C. Store a control sample at 4°C in the dark.
-
Time Points: Withdraw aliquots at 2, 6, 12, and 24 hours.
-
Quenching: Before analysis, neutralize the acidic samples with an equivalent amount of 0.1 M NaOH and the basic samples with 0.1 M HCl. This prevents further degradation on the HPLC system.
-
Analysis: Analyze by HPLC immediately.
Protocol 2: Oxidative Degradation
-
Sample Preparation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of ~100 µg/mL.
-
Incubation: Keep the solution at room temperature, protected from light.
-
Time Points: Withdraw and analyze aliquots at 1, 4, 8, and 24 hours.
-
Rationale: H₂O₂ is a common choice for simulating oxidative stress that a drug substance might encounter.[6] No quenching is typically required, but samples should be analyzed promptly.
Protocol 3: Thermal Degradation
-
Sample Preparation: Place a small amount of the solid compound (5-10 mg) in a clear glass vial. Separately, prepare a solution of the compound (~100 µg/mL) in a suitable solvent (e.g., ACN:Water 50:50).
-
Incubation: Place the vials in a calibrated oven at 80°C.
-
Time Points: For the solid, pull a vial at 1, 3, and 7 days. Dissolve in solvent before analysis. For the solution, pull samples at 12, 24, and 48 hours.
-
Rationale: This test evaluates the stability of the compound in both the solid state and in solution at elevated temperatures.[1]
Protocol 4: Photolytic Degradation
-
Sample Preparation: Prepare two solutions (~100 µg/mL) from the stock. Place one in a clear vial and wrap the other completely in aluminum foil (this is the dark control).
-
Exposure: Place both vials in a photostability chamber.
-
Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guideline).
-
Analysis: Analyze both the exposed sample and the dark control. A significant difference in degradation indicates photosensitivity.
Part 3: Analytical Method & Troubleshooting
A successful stability study hinges on a well-developed and validated analytical method.
Q5: What is a "stability-indicating method," and how do I develop one?
A5: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the active pharmaceutical ingredient (API) content due to degradation.[5][7] Crucially, it must be able to separate the API peak from all degradation product peaks, ensuring that the API measurement is not inflated by co-eluting degradants.[8]
Starting Point for an RP-HPLC Method:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV/DAD detector. Scan from 200-400 nm. Select a primary monitoring wavelength where the API has high absorbance and degradants are also likely to absorb (e.g., 254 nm or λmax).
-
Validation: The key to validation is analyzing the stressed samples. The method is considered stability-indicating if all degradation products are baseline-resolved from the parent peak. Peak purity analysis using a Diode Array Detector (DAD) is essential to confirm that the parent peak is spectrally pure in all stressed samples.[7]
| Stress Condition | Expected Outcome | Troubleshooting Action if No/Too Much Degradation |
| Acid/Base Hydrolysis | Minimal to no degradation expected. | No Degradation: Increase temperature to 80°C or acid/base concentration to 1 M. |
| Too Much Degradation: Decrease temperature to 40°C or concentration to 0.01 M. | ||
| Oxidation | Significant degradation expected, likely one major product. | No Degradation: Gently warm the solution to 40°C or increase H₂O₂ to 6%. |
| Too Much Degradation: Dilute H₂O₂ to 1% or conduct the study at 4°C. | ||
| Thermal | Degradation possible, especially in solution. | No Degradation: Increase temperature to 105°C (solid) or extend duration. |
| Too Much Degradation: Decrease temperature. | ||
| Photostability | Degradation is possible. | No Degradation: Ensure ICH Q1B light exposure levels are met. |
| Too Much Degradation: The compound is highly photosensitive. This is a critical finding. |
Q6: My mass balance is significantly less than 100%. What does this mean?
A6: Mass balance is the sum of the assay of the parent compound and the levels of all degradation products, which should ideally be close to 100%.[7] A poor mass balance (<95%) suggests:
-
Formation of non-UV active compounds: The degradants may lack a chromophore. Analysis by a universal detector like Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) can help.
-
Formation of volatile compounds: The degradants may be evaporating.
-
Degradants are not eluting: The degradation products may be sticking irreversibly to the HPLC column. A column wash step or a different stationary phase may be needed.
References
-
Pharmacia (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Available at: [Link]
-
MedCrave online (2016). Forced Degradation Studies. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. Available at: [Link]
-
SGS (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. Available at: [Link]
-
ACD/Labs (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]
-
In-Silico Methods (2025). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available at: [Link]
-
PubChem (n.d.). 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Available at: [Link]
-
Chemistry Stack Exchange (2015). What is the degradation mechanism of pyrrole? Available at: [Link]
-
Separation Science (n.d.). Analytical Techniques In Stability Testing. Available at: [Link]
-
International Council for Harmonisation (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link] (Note: This is a general authoritative reference for the principles discussed).
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. 1-(2-Methoxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde [cymitquimica.com]
- 3. acdlabs.com [acdlabs.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. sgs.com [sgs.com]
- 8. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
Technical Support Center: Scaling Up the Synthesis of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. We will address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles.
The synthesis is a two-stage process:
-
Stage 1: Paal-Knorr Pyrrole Synthesis. Condensation of 2,5-hexanedione with 2-methoxyaniline to form the pyrrole core.
-
Stage 2: Vilsmeier-Haack Reaction. Formylation of the resulting pyrrole to yield the target aldehyde.
This document is structured to provide practical, actionable advice to overcome common hurdles in both stages, ensuring a robust and scalable synthetic route.
Overall Synthesis Workflow
Caption: Overall workflow for the two-stage synthesis.
Part A: Stage 1 - Paal-Knorr Pyrrole Synthesis
This stage involves the condensation of a 1,4-dicarbonyl compound (2,5-hexanedione) with a primary amine (2-methoxyaniline) to form the substituted pyrrole ring.[1] The reaction is typically acid-catalyzed.[2][3]
Detailed Experimental Protocol
-
Reactant Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-hexanedione (1.0 eq) and 2-methoxyaniline (1.05 eq).
-
Solvent and Catalyst Addition: Add glacial acetic acid as both the catalyst and solvent. The volume should be sufficient to dissolve the reactants upon warming (e.g., 5-10 mL per gram of diketone).
-
Reaction: Heat the mixture to reflux (approx. 118°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting materials.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker of ice water.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to yield pure 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole.
-
Troubleshooting Guide: Paal-Knorr Synthesis
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Sub-optimal Reaction Conditions: Insufficient heating or reaction time.[4] 2. Poorly Reactive Starting Materials: Impure 2,5-hexanedione or 2-methoxyaniline.[5] 3. Inappropriate Catalyst Concentration: Acid concentration may be too low for efficient catalysis. | 1. Ensure the reaction reaches and maintains reflux. Extend the reaction time and monitor via TLC until starting materials are consumed. 2. Verify the purity of starting materials. 2,5-hexanedione can be purified by distillation.[5] 3. While acetic acid often suffices, a stronger acid catalyst (e.g., a catalytic amount of p-TsOH) can be trialed, but monitor for byproduct formation. |
| Significant Furan Byproduct Formation | Excessively Acidic Conditions (pH < 3): The 1,4-dicarbonyl can undergo acid-catalyzed self-condensation to form a furan instead of reacting with the amine.[1][4] | 1. Use a weak acid like acetic acid, which acts as both catalyst and solvent, providing optimal pH.[1] 2. Avoid strong mineral acids. If a stronger catalyst is needed, use it in catalytic amounts rather than as the solvent. |
| Reaction Stalls / Incomplete Conversion | 1. Steric Hindrance: The ortho-methoxy group on the aniline can slightly hinder the reaction compared to un-substituted aniline. 2. Reduced Nucleophilicity: The methoxy group is electron-donating, but steric factors can dominate. | 1. Increase the reaction time or consider a higher boiling point solvent (e.g., toluene with catalytic acetic acid) to increase the reaction temperature. 2. Ensure a slight excess (1.05-1.1 eq) of the amine is used to drive the reaction to completion. |
| Difficult Purification | Formation of Tars or Dark-Colored Impurities: Pyrroles can be sensitive to strong acids and prolonged heating, leading to polymerization or degradation.[4] | 1. Minimize reaction time once TLC shows completion. 2. During work-up, ensure complete neutralization before extraction to remove acidic impurities. 3. If the crude product is very dark, consider a pre-purification step by passing it through a short plug of silica gel to remove polar, colored impurities before final chromatography. |
FAQs: Paal-Knorr Synthesis
Q1: What is the mechanism of the Paal-Knorr synthesis? A1: The mechanism involves the nucleophilic attack of the primary amine on both protonated carbonyl groups of the 1,4-diketone. This forms a di-hemiaminal intermediate which then undergoes cyclization and subsequent dehydration (loss of two water molecules) to form the aromatic pyrrole ring.[2][3][6] The ring formation step is generally the rate-determining step.[2]
Q2: Why is acetic acid a good choice for this reaction? A2: Acetic acid serves a dual purpose. It is an effective solvent for the reactants and provides the weakly acidic conditions necessary to catalyze the reaction without being so strong as to favor the side reaction of furan formation.[1]
Q3: Can I use a different solvent? A3: Yes. Solvents like ethanol, methanol, or toluene can be used, typically with a catalytic amount of an acid (e.g., acetic acid, p-TsOH). Toluene can be advantageous for achieving higher temperatures. However, for scale-up, using acetic acid as the solvent is often simpler as it minimizes the number of reagents.
Q4: My 2,5-hexanedione starting material is old. Does it matter? A4: Yes, the purity is crucial.[5] 2,5-hexanedione can degrade over time. Impurities can lead to side reactions and lower yields. It is recommended to use purified diketone, which can be achieved by vacuum distillation.[5]
Part B: Stage 2 - Vilsmeier-Haack Formylation
This reaction introduces a formyl (-CHO) group onto the electron-rich pyrrole ring using a Vilsmeier reagent, which is an electrophilic chloroiminium salt.[7][8]
Detailed Experimental Protocol
-
Vilsmeier Reagent Preparation:
-
In a three-necked flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq).
-
Cool the flask in an ice-salt bath to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise, ensuring the internal temperature does not exceed 5-10°C.[9] A precipitate may form.[10]
-
Stir the mixture at 0°C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve the 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole (1.0 eq) from Stage 1 in a minimal amount of anhydrous DMF.
-
Add the pyrrole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours.[11] Monitor by TLC.
-
-
Work-up (Hydrolysis):
-
Cool the reaction mixture back down in an ice bath.
-
Carefully and slowly pour the mixture into a beaker containing a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate or sodium acetate solution.[9][12] This step is exothermic and hydrolyzes the intermediate iminium salt.
-
Continue stirring for 30-60 minutes until the hydrolysis is complete.
-
-
Extraction and Purification:
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude aldehyde by recrystallization or column chromatography.[13]
-
Troubleshooting Guide: Vilsmeier-Haack Reaction
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Degraded Reagents: POCl₃ is moisture-sensitive. DMF can decompose to dimethylamine, which quenches the reagent.[14][15] 2. Incomplete Vilsmeier Reagent Formation: Addition of POCl₃ was too fast or the temperature was not controlled. 3. Insufficient Reaction Temperature/Time: The formylation of the pyrrole may require heat to proceed at a reasonable rate.[11] | 1. Use freshly opened or properly stored anhydrous DMF and POCl₃. If DMF has a fishy odor, it has likely decomposed.[15] 2. Add POCl₃ slowly and maintain the temperature at 0-5°C. Allow sufficient time for reagent formation before adding the substrate. 3. After adding the pyrrole at 0°C, allow the reaction to warm to room temperature and then heat to 60-70°C. Monitor by TLC to determine the optimal time.[11] |
| Precipitate Forms and Stirring Stops | Vilsmeier Reagent Precipitation: The chloroiminium salt (Vilsmeier reagent) is a solid and can precipitate out of solution, especially with high concentrations.[10] | 1. Use a more dilute solution by increasing the amount of DMF. 2. Employ mechanical stirring instead of a magnetic stir bar for better agitation, which is crucial for scale-up. 3. Ensure slow, controlled addition of POCl₃ to manage the exotherm and precipitation rate. |
| Multiple Spots on TLC | 1. Di-formylation: The pyrrole ring is highly activated and can potentially undergo formylation at multiple positions. 2. Side Reactions: Chlorinated byproducts can form, especially at higher temperatures.[11] | 1. Carefully control the stoichiometry. Use only a slight excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents). 2. Maintain the lowest effective reaction temperature to minimize side reactions. |
| Violent Reaction During Work-up | Rapid Hydrolysis of Excess Reagents: POCl₃ and the Vilsmeier reagent react violently with water.[16] | 1. Ensure the reaction mixture is fully cooled before quenching. 2. Add the reaction mixture slowly to a large excess of a stirred ice/base solution. Do not add water to the reaction mixture. This ensures efficient heat dissipation. |
FAQs: Vilsmeier-Haack Reaction
Q1: Why are anhydrous conditions so important for this reaction? A1: Phosphorus oxychloride (POCl₃) reacts violently with water to produce phosphoric acid and HCl, which would destroy the reagent.[17][18] The Vilsmeier reagent itself is also readily hydrolyzed. Moisture will quench the reaction and drastically reduce the yield.
Q2: Where does the formylation occur on the pyrrole ring and why? A2: Formylation of 2,5-disubstituted pyrroles occurs at the C3 (or C4) position. The pyrrole ring is an electron-rich heterocycle, and electrophilic substitution is highly favorable.[7] The C2/C5 positions (alpha) are generally more reactive, but since they are blocked by methyl groups in our intermediate, the reaction proceeds at the C3/C4 positions (beta).[19]
Q3: My Vilsmeier reagent turned yellow/brown. Is this a problem? A3: A pale yellow color is common and generally not an issue. However, a dark brown or black color may indicate impurities in the DMF or a reaction that was allowed to get too warm during reagent formation, which could lead to lower yields.
Q4: Can I use a different formylating agent? A4: While other formylation methods exist, the Vilsmeier-Haack reaction is one of the most effective, mild, and widely used for electron-rich heterocycles like pyrroles due to its high efficiency and functional group tolerance.[20]
Part C: Scale-Up Considerations
| Challenge | Key Considerations & Recommendations |
| Heat Management (Exotherms) | 1. Paal-Knorr: This reaction is endothermic until reflux is achieved. Standard heating mantles with temperature probes are sufficient. 2. Vilsmeier-Haack: The formation of the Vilsmeier reagent is highly exothermic . On a large scale, simple ice baths are insufficient. Use a jacketed reactor with a chiller/circulator for precise temperature control. The dropwise addition rate of POCl₃ must be carefully controlled based on the reactor's ability to dissipate heat. |
| Reagent Addition | 1. Solid/Liquid Handling: For large-scale synthesis, manual pouring is not feasible or safe. Use addition funnels for liquids and consider dissolving solids in a suitable solvent for transfer. 2. POCl₃ Addition: Use a syringe pump or a pressure-equalizing dropping funnel for controlled, sub-surface addition of POCl₃ to improve mixing and heat transfer. |
| Mixing and Agitation | As reaction volume increases, the surface-area-to-volume ratio decreases, making mixing more critical. Magnetic stirring becomes ineffective.[10] Solution: Use overhead mechanical stirring with an appropriately sized impeller (e.g., pitched-blade turbine or anchor) to ensure homogeneity, especially during the formation of the Vilsmeier reagent precipitate. |
| Work-up and Quenching | The quenching of the Vilsmeier-Haack reaction is a critical safety concern at scale due to the violent reaction with water.[16] Solution: Use a reverse quench. Prepare a large, well-stirred, and cooled vessel of the aqueous base solution and slowly add the reaction mixture to it via a dip tube below the surface. This ensures the reactive species are always in an excess of the quenching agent. |
| Purification | Large-scale column chromatography is expensive and time-consuming. Solution: Develop a purification strategy based on recrystallization or distillation if possible. For the final product, explore different solvent systems (e.g., ethanol/water, heptane/ethyl acetate) to find conditions that yield a crystalline solid of high purity. |
Safety Precautions
Always consult the Safety Data Sheet (SDS) for each chemical before use. The following are key hazards for this synthesis:
| Reagent | Key Hazards |
| Phosphorus Oxychloride (POCl₃) | Fatal if inhaled. [17] Causes severe skin burns and eye damage.[18] Reacts violently with water, releasing toxic and corrosive fumes (HCl).[16] Lachrymator. Must be handled in a chemical fume hood with appropriate PPE (gloves, lab coat, face shield). |
| 2,5-Hexanedione | Toxic. Known neurotoxin. Handle with care and avoid inhalation or skin contact. |
| Acetic Acid (Glacial) | Corrosive. Causes severe skin burns and eye damage. Use in a well-ventilated area or fume hood. |
| N,N-Dimethylformamide (DMF) | Can be harmful if inhaled or absorbed through the skin. A suspected teratogen. Always handle in a fume hood with appropriate gloves. |
References
-
Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from Organic Chemistry Portal. [Link]
-
Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021, June 14). YouTube. [Link]
-
Wikipedia. (2023). Hexane-2,5-dione. Retrieved from Wikipedia. [Link]
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
-
Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Continuous synthesis of 2,5-hexanedione through direct C–C coupling of acetone in a Hilbert fractal photo microreactor. [Link]
-
PrepChem.com. (n.d.). Preparation of 2,5-hexanedione. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Chemistry Steps. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
RSC Publishing. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. [Link]
- Google Patents. (n.d.). CN101423467B - Method for synthesizing 2,5-acetonyl acetone.
- Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. IJPCBS.
-
Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. [Link]
- Spectrum Chemical. (2015).
-
ResearchGate. (2009). A convenient synthesis of pyrrole-3-carboxaldehyde. [Link]
-
PubChem. (n.d.). Phosphorus oxychloride | POCl3. Retrieved from PubChem. [Link]
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]
- Fisher Scientific. (2025). Phosphorus(V)
-
ResearchGate. (2020). How can I improve the Vilsmeier-Haack reaction?[Link]
- Lanxess. (2015). Phosphorus oxychloride.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
- Google Patents. (n.d.).
-
Organic Syntheses Procedure. (n.d.). Pyrrole. [Link]
- Googleapis.com. (2016). WO 2016/175555 A2.
- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
- OpenBU. (n.d.).
-
ResearchGate. (2025). Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rgmcet.edu.in [rgmcet.edu.in]
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- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
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- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 13. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
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- 20. ijpcbs.com [ijpcbs.com]
Troubleshooting low yields in Paal-Knorr pyrrole synthesis
Welcome to the technical support center for the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this fundamental reaction. As Senior Application Scientists, we provide in-depth, field-proven insights to help you navigate the complexities of your experiments and achieve optimal results.
Troubleshooting Low Yields
Low yields in the Paal-Knorr synthesis can be frustrating, but they often stem from a few common, addressable issues. This section provides a structured approach to identifying and resolving the root cause of poor reaction outcomes.
Q1: My Paal-Knorr reaction is resulting in a low yield. What are the most likely causes?
Low yields in the Paal-Knorr synthesis can often be attributed to several key factors: improper reaction conditions (particularly pH), the choice of catalyst, the purity of the starting materials, and the reactivity of the amine substrate.[1] Historically, the reaction was known for requiring harsh conditions, such as prolonged heating in strong acid, which can lead to the degradation of sensitive molecules.[2][3][4] Additionally, side reactions, most notably the formation of furan derivatives, can consume your starting 1,4-dicarbonyl compound.[1][5]
Below is a troubleshooting workflow to systematically address potential issues:
Caption: A workflow for troubleshooting low yields in the Paal-Knorr synthesis.
Q2: How critical are pH, temperature, and reaction time, and how can I optimize them?
These three parameters are intrinsically linked and crucial for a successful synthesis.[1]
-
pH: The reaction is best performed under neutral or weakly acidic conditions.[6] The addition of a weak acid like acetic acid can catalyze the reaction and accelerate it.[6] However, if the pH drops below 3, the competing acid-catalyzed cyclization of the 1,4-dicarbonyl to form a furan byproduct becomes a significant issue, which will drastically reduce your pyrrole yield.[1][7]
-
Temperature: While heating is often necessary, prolonged exposure to high temperatures can degrade sensitive functional groups on your starting materials or the final pyrrole product.[1][8] It is essential to find the optimal temperature for your specific substrates. Modern approaches frequently utilize microwave-assisted heating, which can dramatically shorten reaction times and often improve yields.[9][10]
-
Reaction Time: Longer is not always better. While less reactive amines (e.g., those with electron-withdrawing groups) may require longer reaction times, for many substrates, extended reaction times can lead to the formation of byproducts and degradation.[1][3] It is highly recommended to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal endpoint.[1]
Q3: I'm observing a significant byproduct that I suspect is a furan. How can I prevent this?
The formation of a furan derivative is the most common side reaction in the Paal-Knorr synthesis.[5][11] This occurs through the acid-catalyzed cyclization of the 1,4-dicarbonyl compound before it can react with the amine.[5]
To minimize furan formation:
-
Control the pH: As mentioned, maintain a neutral to weakly acidic environment. Acetic acid is often a good choice as a catalyst because it is acidic enough to promote the reaction without strongly favoring furan formation.[7]
-
Amine Stoichiometry: Use a slight excess of the amine (1.1 to 1.5 equivalents) to favor the pyrrole synthesis pathway.[1]
-
Modern Catalysts: Consider using milder Lewis acids like Sc(OTf)₃ or Bi(NO₃)₃, which can efficiently catalyze the reaction under less harsh conditions.[7][9]
Caption: The effect of reaction pH on the major product of the Paal-Knorr reaction.
Q4: Could the purity of my starting materials be the issue?
Absolutely. The purity of the 1,4-dicarbonyl compound is critical. Impurities such as mono-carbonyl compounds or other organic residues can lead to the formation of undesired side products, which will inevitably lower the yield of your target pyrrole.[1] It is highly recommended to use purified 1,4-dicarbonyl compounds. If the purity is questionable, standard purification techniques such as distillation or recrystallization should be employed.[1] Similarly, using a fresh, high-purity amine is also important.
Q5: My amine is sterically hindered or has electron-withdrawing groups. What can I do to improve the yield?
Less nucleophilic amines, such as those with strong electron-withdrawing groups, or sterically hindered amines can react slowly or not at all under standard conditions.[10][11] In these cases, you may need to employ more forcing conditions or alternative catalysts.
-
Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier.
-
Microwave Synthesis: Microwave irradiation can be particularly effective for less reactive substrates.[10]
-
Stronger Lewis Acids: While generally mild conditions are preferred, for unreactive amines, a stronger Lewis acid catalyst may be necessary.
-
Alternative Methods: For particularly challenging substrates, it may be worth considering alternative pyrrole syntheses such as the Knorr or Hantzsch methods.[12]
Frequently Asked Questions (FAQs)
This section addresses broader questions about the Paal-Knorr synthesis, providing a deeper understanding of its mechanism, scope, and modern advancements.
Q1: What is the mechanism of the Paal-Knorr pyrrole synthesis?
The reaction proceeds through the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[13] The established mechanism involves the initial nucleophilic attack of the amine on one of the carbonyl groups to form a hemiaminal intermediate.[8][10] This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group, which is often the rate-determining step.[3][9] The resulting cyclic intermediate then undergoes dehydration to yield the aromatic pyrrole ring.[8][10]
Caption: A simplified diagram of the Paal-Knorr pyrrole synthesis mechanism.
Q2: What is the scope of the Paal-Knorr synthesis in terms of substrates?
The Paal-Knorr reaction is quite versatile.[8]
-
Dicarbonyls: Almost all 1,4-dicarbonyl compounds can be converted to their corresponding pyrroles. The substituents at the 2, 3, 4, and 5 positions of the resulting pyrrole can be hydrogen, aryl, or alkyl groups. Some dicarbonyls can also bear ester functionalities.[8]
-
Amines: A wide variety of amines can be used. This includes ammonia (or its precursors like ammonium acetate), primary aliphatic amines, and aromatic amines, even those with electron-donating or electron-withdrawing groups.[9] Hydroxylamine and hydrazine derivatives can also be used to synthesize N-hydroxy and N-amino pyrroles, respectively.[8]
Q3: Can I use a secondary amine in the Paal-Knorr synthesis?
No, the Paal-Knorr synthesis requires ammonia or a primary amine.[5] The mechanism relies on the initial formation of a hemiaminal, followed by cyclization and dehydration. A secondary amine would lead to the formation of a stable enamine, which would not undergo the necessary subsequent cyclization to form the pyrrole ring.[5]
Q4: What are some modern, "greener" modifications to the Paal-Knorr synthesis?
There has been significant progress in developing more environmentally friendly protocols for the Paal-Knorr synthesis.[2][3]
-
Solvent-Free Conditions: Many modern procedures are performed without a solvent, often with microwave irradiation or mechanical ball-milling, which reduces waste and can accelerate the reaction.[3][14]
-
Water as a Solvent: Some methods now utilize water as a solvent, sometimes in the presence of surfactants, offering a much greener alternative to traditional organic solvents.[5][15]
-
Reusable Catalysts: The use of solid-supported acid catalysts, such as silica sulfuric acid, allows for easy separation and reuse of the catalyst.[3]
-
Alternative Catalysts: Mild and efficient catalysts like iodine and various Lewis acids have been shown to promote the reaction under milder conditions.[3][9] Ionic liquids have also been explored as both catalysts and solvents.[9]
Q5: How do I purify my pyrrole product?
The purification strategy will depend on the physical properties of your synthesized pyrrole.
-
Work-up: A typical aqueous work-up involves removing the solvent under reduced pressure, dissolving the residue in an organic solvent like ethyl acetate, and washing with water and brine. The organic layer is then dried and concentrated.[1]
-
Crystallization/Recrystallization: If the pyrrole is a solid, crystallization or recrystallization from a suitable solvent system is often an effective purification method.[10][12]
-
Column Chromatography: For liquid products or to separate closely related impurities, column chromatography on silica gel is the most common method.[1][10]
Experimental Protocols
General Protocol for a Trial Optimization of Paal-Knorr Synthesis
This protocol provides a starting point for optimizing the synthesis of a substituted pyrrole.[1]
1. Reactant Preparation:
-
Ensure the 1,4-dicarbonyl compound is pure. If necessary, purify it by distillation or recrystallization.
-
Use a fresh, high-purity primary amine.
2. Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 eq).
-
Add the primary amine (1.1 - 1.5 eq).
-
Add the chosen solvent (e.g., ethanol, acetic acid, or proceed under solvent-free conditions).
-
Add the selected catalyst (e.g., a catalytic amount of a weak acid like acetic acid, or a Lewis acid like Sc(OTf)₃).
3. Reaction Conditions:
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC.
4. Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure substituted pyrrole.
Example: Microwave-Assisted Synthesis of a 2-Arylpyrrole[10]
Materials:
-
Substituted 1,4-diketone (1.0 eq)
-
Primary aryl amine (3 equivalents)
-
Glacial Acetic Acid
-
Ethanol
-
Microwave vial (0.5-2 mL)
-
Microwave reactor
Procedure:
-
In a microwave vial, add a solution of the 1,4-diketone in ethanol.
-
Add glacial acetic acid and the primary aryl amine to the vial.
-
Seal the microwave vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 80 °C). The initial power is typically high to reach the target temperature quickly, then reduced to maintain it.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Partition the mixture between water and ethyl acetate.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic phases, wash with brine, and dry over magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude material by column chromatography to yield the desired substituted pyrrole.
Data Summary
The choice of catalyst and reaction conditions can significantly impact the yield of the Paal-Knorr synthesis. The following table summarizes various approaches to provide a basis for comparison.
| Catalyst System | Solvent | Temperature | Time | Typical Yield (%) | Reference |
| Acetic Acid | Ethanol | Reflux | 1-4 h | 80-95 | [12][16] |
| p-Toluenesulfonic acid (p-TsOH) | Benzene | Reflux | 2-6 h | 75-90 | [8] |
| Sc(OTf)₃ | Dichloromethane | Room Temp | 30 min - 2 h | 85-95 | [7] |
| Bi(NO₃)₃ | Solvent-free | 80 °C | 15-30 min | 90-98 | [9][17] |
| Iodine (I₂) | Solvent-free | Room Temp | 5-20 min | 90-97 | [3] |
| Microwave Irradiation | Acetic Acid/Ethanol | 80-120 °C | 5-15 min | 85-95 | [9][10] |
| Mechanical Ball-Milling | Solvent-free | Room Temp | 15-30 min | 74-87 | [14] |
References
-
Wikipedia. (2023, December 29). Paal–Knorr synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Balakrishna, A., Aguiar, A., Sobral, P. J. M., Wani, M. Y., Almeida e Silva, J., & Sobral, A. J. F. N. (2019). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 61(1), 1-27. Retrieved from [Link]
-
Rohit Chemistry. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method [Video]. YouTube. Retrieved from [Link]
-
Balakrishna, A., Aguiar, A., Sobral, P. J. M., Wani, M. Y., Almeida e Silva, J., & Sobral, A. J. F. N. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 61(1), 1-27. Retrieved from [Link]
-
ResearchGate. (2025). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. Retrieved from [Link]
-
ResearchGate. (2021). Optimization of reaction conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
YouTube. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. [Video]. Retrieved from [Link]
-
ResearchGate. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Spectroscopic Analysis for Pyrrole-3-Carbaldehyde Isomers
Welcome to the technical support center dedicated to the nuanced spectroscopic analysis of pyrrole-3-carbaldehyde and its isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the characterization of these important heterocyclic compounds. Here, we move beyond simple data reporting to provide in-depth, field-proven insights into experimental design, data interpretation, and troubleshooting.
The Challenge: Isomeric Ambiguity
Pyrrole-3-carbaldehyde and its constitutional isomer, pyrrole-2-carbaldehyde, present a common analytical challenge. Their similar molecular weights and core structures can lead to overlapping signals and ambiguous interpretations in routine spectroscopic analyses. Differentiating these isomers with confidence is critical, as their distinct substitution patterns dictate their reactivity, biological activity, and suitability for various applications in medicinal chemistry and materials science. This guide provides a systematic approach to unequivocally distinguish between these isomers using a combination of spectroscopic techniques.
FAQs and Troubleshooting Guides
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for isomer differentiation. However, subtle differences in chemical shifts and coupling constants require careful analysis.
Question 1: My ¹H NMR spectrum shows complex signals in the aromatic region. How can I definitively assign the protons and distinguish between pyrrole-2-carbaldehyde and pyrrole-3-carbaldehyde?
Answer:
The key to distinguishing these isomers lies in the chemical shifts and coupling patterns of the pyrrole ring protons. The electron-withdrawing aldehyde group significantly influences the electronic environment of the ring.
-
Causality: In pyrrole-2-carbaldehyde, the aldehyde is directly adjacent to the nitrogen atom's lone pair, which can participate in resonance, influencing the shielding of the ring protons differently than in pyrrole-3-carbaldehyde.
-
Expected ¹H NMR Data:
-
Pyrrole-2-carbaldehyde: You will typically observe three distinct signals for the pyrrole ring protons. The proton at the 5-position (adjacent to the NH) is often the most downfield, followed by the proton at the 3-position, and finally the proton at the 4-position being the most upfield. The aldehyde proton will appear as a singlet significantly downfield (around 9.5 ppm)[1].
-
Pyrrole-3-carbaldehyde: You will observe signals for protons at the 2, 4, and 5-positions. The protons at the 2- and 5-positions, being alpha to the nitrogen, are typically the most deshielded and appear further downfield. The proton at the 4-position will be more shielded[2]. The aldehyde proton appears as a singlet, also in the downfield region (around 9.7 ppm)[2].
-
-
Troubleshooting & Refinement:
-
Overlapping Peaks: If peaks are overlapping, try changing the solvent[3]. A more aromatic solvent like benzene-d₆ can induce solvent shifts that may resolve overlapping signals.
-
Broad Peaks: Broad NH or proton signals can be due to several factors including intermediate exchange rates or the presence of paramagnetic impurities[3]. To confirm the NH proton, perform a D₂O exchange experiment; the NH peak will disappear or significantly diminish[3].
-
Advanced 2D NMR: For unambiguous assignment, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other (typically ³J coupling)[4][5]. This is crucial for tracing the connectivity of the protons around the pyrrole ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for assigning the aldehyde position. It shows correlations between protons and carbons that are 2 or 3 bonds away. For pyrrole-3-carbaldehyde, you will see a correlation from the aldehyde proton to the C3 and C4 carbons of the pyrrole ring. For pyrrole-2-carbaldehyde, the correlation will be to the C2 and C3 carbons.
-
-
Question 2: How can ¹³C NMR help in distinguishing the isomers?
Answer:
¹³C NMR provides complementary information based on the electronic environment of the carbon atoms.
-
Causality: The position of the electron-withdrawing aldehyde group directly impacts the chemical shifts of the pyrrole ring carbons.
-
Expected ¹³C NMR Data:
-
Pyrrole-2-carbaldehyde: The carbonyl carbon will have a characteristic chemical shift. The C2 carbon, being directly attached to the aldehyde, will be significantly downfield. The other ring carbons (C3, C4, C5) will have distinct chemical shifts that can be predicted based on substituent effects[6].
-
Pyrrole-3-carbaldehyde: The carbonyl carbon chemical shift will be similar to the 2-isomer. However, the chemical shifts of the ring carbons will differ significantly. The C3 carbon will be the most downfield of the ring carbons due to its direct attachment to the aldehyde group[2][7].
-
-
Troubleshooting & Refinement:
-
DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment can be very helpful. It will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like the carbon attached to the aldehyde group) will be absent. This helps in correctly identifying the number of protons attached to each carbon.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons, allowing you to definitively assign which proton is attached to which carbon[4].
-
| Spectroscopic Data Summary | Pyrrole-2-carbaldehyde (approx. ppm) | Pyrrole-3-carbaldehyde (approx. ppm) |
| ¹H NMR (Aldehyde H) | ~9.5[1] | ~9.7[2] |
| ¹H NMR (Ring H) | Three distinct signals | Signals for H-2, H-4, H-5[2] |
| ¹³C NMR (Carbonyl C) | Downfield shift | Downfield shift |
| ¹³C NMR (Ring C) | C2 is significantly downfield | C3 is significantly downfield[2][7] |
Infrared (IR) Spectroscopy
Question 3: Can I use IR spectroscopy to differentiate between the two isomers?
Answer:
While IR spectroscopy is excellent for identifying functional groups, it is less definitive for distinguishing between these specific constitutional isomers.
-
Causality: Both isomers possess a pyrrole ring, an N-H bond, and a carbonyl group. Therefore, their IR spectra will show similar characteristic absorption bands.
-
Expected IR Data:
-
N-H Stretch: A broad peak around 3200-3400 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong, sharp peak around 1660-1700 cm⁻¹[8]. The exact position can be influenced by conjugation and intermolecular hydrogen bonding.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C=C Stretch (Aromatic Ring): Peaks in the 1400-1600 cm⁻¹ region.
-
-
Troubleshooting & Refinement:
-
Subtle Differences: While not a primary method for differentiation, there might be subtle differences in the fingerprint region (below 1500 cm⁻¹) due to variations in the vibrational modes of the ring. However, relying solely on these small differences is not recommended for unambiguous identification.
-
Sample Preparation: Ensure your sample is dry and free of solvent, as residual solvent peaks (e.g., O-H from water) can interfere with the N-H stretch.
-
Mass Spectrometry (MS)
Question 4: Will mass spectrometry help me distinguish between the isomers?
Answer:
Standard electron ionization mass spectrometry (EI-MS) will likely not be able to distinguish between pyrrole-2-carbaldehyde and pyrrole-3-carbaldehyde.
-
Causality: As constitutional isomers, they have the same molecular weight and will therefore show the same molecular ion peak (M⁺). Their fragmentation patterns are also expected to be very similar, primarily involving the loss of the formyl radical (-CHO) or carbon monoxide (CO)[9][10].
-
Expected MS Data:
-
Refinement with Advanced Techniques:
-
GC-MS: While the mass spectra themselves may be identical, the isomers might have slightly different retention times on a gas chromatography (GC) column due to differences in polarity and volatility. This can allow for their separation and individual analysis.
-
Tandem MS (MS/MS): In some cases, collision-induced dissociation (CID) of the molecular ion might produce slightly different fragment ion ratios, but this is not guaranteed to be a robust method for differentiation.
-
UV-Vis Spectroscopy
Question 5: Is UV-Vis spectroscopy useful for this analysis?
Answer:
UV-Vis spectroscopy can provide supporting evidence but is generally not sufficient on its own for isomer differentiation.
-
Causality: Both isomers have a conjugated π-system, which will result in UV absorption. The position of the aldehyde group will slightly alter the extent of conjugation and thus the wavelength of maximum absorbance (λ_max).
-
Expected UV-Vis Data:
-
Both isomers will exhibit strong absorption in the UV region. Pyrrole itself has a characteristic absorption around 205-210 nm[12]. The addition of the conjugated carbaldehyde group will shift this absorption to a longer wavelength (a bathochromic shift).
-
There may be subtle differences in the λ_max and molar absorptivity between the two isomers, but these can be highly dependent on the solvent and concentration[13][14].
-
-
Troubleshooting & Refinement:
-
Solvent Effects: The polarity of the solvent can influence the position of the λ_max. It is crucial to use the same solvent for all comparative measurements.
-
Experimental Protocols & Workflows
Definitive Isomer Identification Workflow
This workflow provides a logical sequence of experiments to unambiguously identify your pyrrole carbaldehyde isomer.
Caption: Decision workflow for isomer identification.
Step-by-Step Protocol: 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrrole carbaldehyde isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to determine the chemical shift range of your protons.
-
COSY Acquisition:
-
Set up a standard COSY experiment (e.g., cosygpqf on a Bruker instrument).
-
Optimize the spectral width to cover all proton signals.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
HMBC Acquisition:
-
Set up a standard HMBC experiment (e.g., hmbcgplpndqf on a Bruker instrument).
-
Set the spectral width in the proton dimension (F2) to cover all proton signals.
-
Set the spectral width in the carbon dimension (F1) to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
The long-range coupling delay (typically D6 on Bruker instruments) is crucial. A standard value is often around 60-80 ms, optimized for detecting couplings around 8-10 Hz.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., TopSpin, Mnova).
-
COSY Analysis: Identify cross-peaks which indicate coupled protons. This will help you trace the proton connectivity within the pyrrole ring.
-
HMBC Analysis: Look for cross-peaks that connect protons to carbons over 2-3 bonds. The key correlation will be from the aldehyde proton to the carbons of the pyrrole ring, as detailed in the workflow above.
-
Visualization of Key Spectroscopic Differences
Sources
- 1. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR [m.chemicalbook.com]
- 2. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. raco.cat [raco.cat]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
Technical Support Center: Enhancing the Fluorescence Quantum Yield of Pyrrole-Based Fluorophores
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrole-based fluorophores. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions to help you enhance the fluorescence quantum yield of your compounds. We will delve into the underlying principles governing fluorescence and provide actionable protocols to overcome common experimental hurdles.
Section 1: Troubleshooting Common Issues
This section addresses the most frequent challenges encountered when working with pyrrole-based fluorophores, providing a systematic approach to identify and resolve the root causes of suboptimal performance.
Issue 1: Unexpectedly Low Fluorescence Quantum Yield in Solution
You've synthesized a novel pyrrole-based fluorophore, but its fluorescence in solution is disappointingly weak. This is a common issue that can often be resolved by systematically investigating the fluorophore's environment and inherent structural properties.
Possible Cause 1.1: Suboptimal Solvent Environment
The polarity and viscosity of the solvent play a crucial role in the fluorescence emission of many fluorophores, especially those with a polar nature or the potential for intramolecular charge transfer (ICT) in the excited state.[1][2]
Troubleshooting & Optimization:
-
Solvent Screening: The first step is to perform a solvent screen to assess the impact of polarity on your fluorophore's emission. A significant change in fluorescence intensity across solvents of varying polarity is a strong indicator that the solvent environment is a key factor.[3] For polar fluorophores, increasing solvent polarity can lead to a red shift in the emission spectrum and, in some cases, a decrease in quantum yield due to stabilization of a non-radiative charge-transfer state.[4][5]
-
Viscosity Effects: If your molecule has flexible components, such as rotating side groups, increasing the solvent viscosity can restrict these non-radiative decay pathways and enhance fluorescence.
dot
Caption: Troubleshooting workflow for low quantum yield in solution.
Possible Cause 1.2: Presence of Quenchers
Fluorescence quenching can occur through various mechanisms, including collisional quenching by dissolved substances like molecular oxygen or halide ions.[6]
Troubleshooting & Optimization:
-
Deoxygenate Your Solvent: Dissolved oxygen is a notorious quencher of fluorescence. Before measurements, sparge your solvent with an inert gas like nitrogen or argon for 15-20 minutes.
-
Solvent Purity: Ensure you are using high-purity solvents, as trace impurities can act as quenchers.
-
Avoid Halogenated Solvents (If Possible): Halide ions can quench fluorescence, so if you observe low quantum yield in solvents like dichloromethane or chloroform, consider a non-halogenated alternative.
Possible Cause 1.3: Unfavorable Molecular Structure and Conformation
The inherent structure of your fluorophore dictates its photophysical properties. Intramolecular rotations or vibrations can provide non-radiative pathways for the excited state to decay, thus lowering the quantum yield.[7]
Troubleshooting & Optimization:
-
Structural Rigidification: If you suspect that intramolecular motion is the culprit, consider redesigning the molecule to be more rigid. This can be achieved by fusing the pyrrole ring with other aromatic systems or by introducing bulky substituents that sterically hinder rotation.[8] Grafting rigid and highly fluorescent moieties like pyrenyl or fluorenyl groups onto the pyrrole core has been shown to yield fluorophores with near-unity quantum efficiency.[8]
Issue 2: Aggregation-Caused Quenching (ACQ) at High Concentrations or in the Solid State
Many conventional fluorophores exhibit strong fluorescence in dilute solutions but become weakly emissive or non-emissive at high concentrations or in the solid state. This phenomenon, known as Aggregation-Caused Quenching (ACQ), is a major obstacle in applications requiring solid-state emitters, such as organic light-emitting diodes (OLEDs).[9][10]
Possible Cause 2.1: Strong Intermolecular π-π Stacking
When planar aromatic molecules like many pyrrole derivatives get too close to each other, they can form π-π stacks. This close association can lead to the formation of non-fluorescent excimers or exciplexes, which provide a pathway for non-radiative decay.
Troubleshooting & Optimization:
-
Introduce Steric Hindrance: A proven strategy to combat ACQ is to introduce bulky substituents into the molecular structure.[11] These bulky groups act as steric barriers, preventing the planar cores of the fluorophores from getting close enough to form detrimental π-π stacks.
-
Create a Twisted Conformation: Designing molecules with a twisted, non-planar geometry can also inhibit close packing and reduce ACQ.
Issue 3: Poor Photostability and Rapid Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a permanent loss of fluorescence.[6] While all fluorophores are susceptible to photobleaching to some extent, pyrrole-based dyes can be engineered for high photostability.
Possible Cause 3.1: Inherent Molecular Instability
Certain chemical bonds or functional groups within the molecule may be susceptible to photochemical reactions. For instance, the N-H bond in pyrrole can undergo dissociation upon UV radiation.[12]
Troubleshooting & Optimization:
-
Structural Modification: Enhancing the rigidity of the molecular skeleton can improve photostability.[13] For BODIPY dyes, for example, appropriate chemical modifications can significantly enhance their inherent stability.[14]
-
Consider Environmental Control: In some cases, photostability can be influenced by placing the molecule in a controlled environment, such as an optical nanocavity, which can alter the potential energy surfaces and provide alternative, non-destructive decay pathways.[12]
Section 2: Frequently Asked Questions (FAQs)
Q1: How can I rationally design a pyrrole-based fluorophore with a high quantum yield from the start?
A1: A successful design strategy often involves a multi-pronged approach:
-
Start with a Rigid Core: Choose a core structure that is inherently rigid, such as diketopyrrolopyrrole (DPP) or BODIPY, which are known for their high quantum yields.[13][15][16]
-
Introduce a "Push-Pull" System: Create an intramolecular charge transfer (ICT) character by functionalizing the core with electron-donating groups (e.g., methoxy, amino) and electron-withdrawing groups (e.g., cyano, nitro).[11][17][18] This can enhance the transition dipole moment and favor radiative decay.
-
Incorporate Bulky Groups: To prevent ACQ in the solid state, attach bulky groups to the periphery of the molecule to inhibit π-π stacking.
-
Consider Aggregation-Induced Emission (AIE): If solid-state emission is your goal, design molecules with rotor-like structures (e.g., tetraphenylethylene moieties) that are non-emissive in solution but become highly fluorescent upon aggregation due to the restriction of intramolecular rotations (RIR).[11][19][20]
dot
Caption: Key principles for the rational design of highly fluorescent pyrrole derivatives.
Q2: What is Aggregation-Induced Emission (AIE), and how can I utilize it for my pyrrole derivative?
A2: Aggregation-Induced Emission (AIE) is a photophysical phenomenon where a molecule that is non-emissive or weakly emissive in a dilute solution becomes highly fluorescent upon aggregation.[11] This is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels. To induce AIE, you can design pyrrole derivatives with rotor-like structures, such as tetraphenylethylene (TPE) moieties.[11][20] The AIE effect can be triggered by changing the solvent composition (e.g., adding a poor solvent like water to a good solvent solution like THF) or by increasing the concentration.[19][20]
Q3: What is the "heavy-atom effect," and why does it typically reduce the fluorescence quantum yield of my BODIPY dye?
A3: The "heavy-atom effect" refers to the introduction of atoms with a high atomic number, such as bromine or iodine, into a fluorophore's structure.[21] These heavy atoms enhance a process called intersystem crossing (ISC), which is the transition of an electron from the excited singlet state (S1) to the excited triplet state (T1).[22] While this is a desirable strategy for creating photosensitizers for applications like photodynamic therapy (PDT), it directly competes with fluorescence.[13][22] Since fluorescence is the radiative decay from the S1 state, promoting ISC to the T1 state will inherently decrease the fluorescence quantum yield.[21]
| Modification | Effect on Fluorescence Quantum Yield | Underlying Mechanism | Reference |
| Halogenation (Br, I) | Decrease | Enhances intersystem crossing (heavy-atom effect) | [21],[22] |
| Increased Rigidity | Increase | Reduces non-radiative decay from molecular vibrations | [8] |
| Introduction of Rotors | Decrease (in solution) / Increase (in aggregate) | Enables non-radiative decay in solution, restricted in aggregate (AIE) | [19],[20] |
| Strong D-A System | Can be tuned | Facilitates Intramolecular Charge Transfer (ICT) | [17],[18] |
Section 3: Experimental Protocols
Protocol 1: Measurement of Relative Fluorescence Quantum Yield
A common relative method for determining the fluorescence quantum yield involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[11]
Methodology:
-
Select a Standard: Choose a fluorescence standard that absorbs and emits in a similar spectral region to your pyrrole derivative (e.g., quinine sulfate in 0.1 M H2SO4, Rhodamine 6G in ethanol).
-
Prepare Solutions: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorption spectra for all solutions and determine the absorbance at the excitation wavelength.
-
Measure Fluorescence: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument parameters (e.g., slit widths). Integrate the area under the fluorescence emission curve for each spectrum.
-
Calculate Quantum Yield: Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The slope of these plots (Gradient) is used in the following equation:
Φsample = Φstd * (Gradsample / Gradstd) * (nsample2 / nstd2)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.
-
n is the refractive index of the solvent.
-
Protocol 2: Inducing and Confirming Aggregation-Induced Emission (AIE)
Objective: To determine if a pyrrole derivative exhibits AIE properties.
Methodology:
-
Sample Preparation: Prepare a stock solution of your compound in a good solvent (e.g., THF, dichloromethane) at a concentration of approximately 1 mM.
-
Solvent Titration: In a cuvette, place a known volume of the good solvent. Measure the fluorescence spectrum. Sequentially add small aliquots of a poor solvent (e.g., water, hexane) and record the fluorescence spectrum after each addition.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the volume fraction of the poor solvent. A significant increase in fluorescence intensity at higher fractions of the poor solvent is a strong indication of AIE.[19][20]
dot dot graph TD { subgraph "AIE Confirmation Workflow" A[Prepare stock solution in good solvent] --> B[Measure fluorescence]; B --> C[Add aliquot of poor solvent]; C --> D[Measure fluorescence again]; D --> E{Fluorescence intensity increased?}; E -- Yes --> C; E -- No --> F[Plot Intensity vs. % Poor Solvent]; C -- Loop back --> D; F --> G[Confirm AIE behavior]; end }
Sources
- 1. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Effects on the Structure and Spectroscopy of the Emitting States of 1-Phenylpyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deciphering the unusual fluorescence in weakly coupled bis-nitro-pyrrolo[3,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
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- 14. Recent Advances in BODIPY Compounds: Synthetic Methods, Optical and Nonlinear Optical Properties, and Their Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. repositorium.uminho.pt [repositorium.uminho.pt]
- 19. Achieving Molecular Fluorescent Conversion from Aggregation-Caused Quenching to Aggregation-Induced Emission by Positional Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Aggregation-induced emission enhancement of aryl-substituted pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design of BODIPY dyes as triplet photosensitizers: electronic properties tailored for solar energy conversion, photoredox catalysis and photodynamic t ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00732G [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Synthetic Methods for 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of synthetic methodologies for the preparation of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. The selection of a synthetic route is a critical decision in chemical research and development, impacting yield, purity, scalability, and overall cost-effectiveness. This document evaluates the traditional two-step approach, involving a Paal-Knorr pyrrole synthesis followed by a Vilsmeier-Haack formylation, against a more contemporary one-pot multicomponent synthesis.
Introduction to this compound
The pyrrole nucleus is a ubiquitous scaffold in a multitude of biologically active compounds and functional materials. The title compound, this compound, incorporates a substituted N-aryl group and a reactive carbaldehyde function, making it a valuable intermediate for the synthesis of more complex molecular architectures with potential applications in medicinal chemistry and materials science. The strategic placement of the methoxy group on the phenyl ring can influence the molecule's conformational properties and electronic characteristics, offering a handle for further functionalization.
Classical Two-Step Synthesis: A Well-Established Pathway
A reliable and widely employed method for the synthesis of this compound involves a two-step sequence: the construction of the pyrrole ring via the Paal-Knorr synthesis, followed by the introduction of the aldehyde group using the Vilsmeier-Haack reaction.
Step 1: Paal-Knorr Synthesis of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole
The Paal-Knorr synthesis is a cornerstone of heterocyclic chemistry, providing a straightforward route to substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[1][2] In this case, 2,5-hexanedione (acetonylacetone) is condensed with 2-methoxyaniline in the presence of an acid catalyst.
Mechanism: The reaction is initiated by the nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate. Subsequent intramolecular cyclization, driven by the attack of the nitrogen on the second carbonyl group, leads to a five-membered heterocyclic intermediate which then dehydrates to yield the aromatic pyrrole ring.[2]
Caption: Paal-Knorr synthesis of the pyrrole intermediate.
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The intermediate pyrrole from the Paal-Knorr synthesis is treated with the Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group at the C3 position of the pyrrole ring.
Mechanism: The Vilsmeier reagent, a chloromethyliminium salt, acts as the electrophile. The electron-rich pyrrole ring attacks the electrophilic carbon of the Vilsmeier reagent. The resulting intermediate is then hydrolyzed during workup to yield the desired aldehyde.[3]
Caption: Vilsmeier-Haack formylation of the pyrrole.
Alternative Approach: One-Pot Multicomponent Synthesis
In recent years, there has been a significant drive towards the development of more efficient and sustainable synthetic methods. One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation, thereby avoiding the isolation of intermediates and reducing waste.
An efficient one-pot synthesis of N-arylpyrrole-3-carbaldehydes has been reported, which involves a sequential multicomponent reaction.[4][5] This approach typically involves the in situ generation of an imine from an aniline derivative and an aldehyde, which then undergoes a cascade of reactions with another component to form the final product. While the specific application of this method to the title compound would require optimization, it presents a highly attractive alternative to the classical two-step approach.
Comparative Analysis of Synthetic Methods
| Parameter | Two-Step Synthesis (Paal-Knorr + Vilsmeier-Haack) | One-Pot Multicomponent Synthesis |
| Starting Materials | 2,5-Hexanedione, 2-Methoxyaniline, DMF, POCl₃ | Simple aldehydes, anilines, and other components |
| Number of Steps | 2 | 1 |
| Isolation of Intermediates | Yes | No |
| Typical Overall Yield | Good to High (estimated 60-80%) | Generally Good to Excellent |
| Reaction Conditions | Step 1: Reflux, acidic conditions. Step 2: Low temperature, anhydrous conditions. | Often milder conditions, may be catalyzed |
| Atom Economy | Moderate | High |
| Scalability | Generally scalable | Can be challenging to scale up |
| Advantages | Reliable, well-established, predictable outcomes. | Step and time-efficient, reduced waste, potential for diversity. |
| Disadvantages | Requires isolation of intermediate, longer overall reaction time, use of hazardous reagents (POCl₃). | May require extensive optimization for new substrates, mechanism can be complex. |
Experimental Protocols
Protocol for Two-Step Synthesis
Step 1: Synthesis of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole (via Paal-Knorr Reaction)
-
Materials: 2,5-Hexanedione, 2-methoxyaniline, glacial acetic acid, ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione (1.0 eq), 2-methoxyaniline (1.0 eq), and ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Step 2: Synthesis of this compound (via Vilsmeier-Haack Reaction)
This protocol is adapted from the synthesis of a closely related analog.
-
Materials: 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole, dimethylformamide (DMF), phosphorus oxychloride (POCl₃), ice, sodium hydroxide solution.
-
Procedure:
-
In a flask under a nitrogen atmosphere, cool DMF in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 eq) to the cooled DMF and stir for 30 minutes to form the Vilsmeier reagent.
-
Prepare a solution of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole (1.0 eq) in DMF.
-
Add the pyrrole solution dropwise to the Vilsmeier reagent.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for approximately 1 hour, monitoring by TLC.
-
Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.
-
Collect the precipitated product by filtration and wash with water.
-
The crude product can be purified by recrystallization or column chromatography. A reported yield for a similar reaction is 71%.
-
Conclusion
The choice between the classical two-step synthesis and a modern one-pot approach for the preparation of this compound depends on the specific goals of the research. The two-step method, leveraging the Paal-Knorr and Vilsmeier-Haack reactions, is a robust and well-understood pathway that is likely to provide a reliable supply of the target compound. However, for exploratory studies and the rapid generation of analogs, the one-pot multicomponent synthesis offers a more elegant and efficient alternative, aligning with the principles of green chemistry. Researchers are encouraged to consider the trade-offs between these methodologies in the context of their experimental objectives.
References
-
Kumar, I., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances, 8(30), 16863-16872. Available at: [Link]
-
Kumar, I., et al. (2018). Synthetic approaches for pyrrole-3-carbaldehydes. ResearchGate. Available at: [Link]
-
Tran, P. H., et al. (2019). Metal-organic framework-118 (MOF-118): A heterogeneous catalyst for effective synthesis of pyrroles from aryl amin. Journal of Porous Materials, 26(6), 1735-1743. Available at: [Link]
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
-
Kumar, I., et al. (2018). One-pot sequential multicomponent reaction between: In situ generated aldimines and succinaldehyde: Facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. ResearchGate. Available at: [Link]
-
Paal–Knorr synthesis. In Wikipedia. Retrieved January 1, 2026, from [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved January 1, 2026, from [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Retrieved January 1, 2026, from [Link]
-
One-Pot Synthesis of Pyrrole Derivatives. (2018). ChemistryViews. Available at: [Link]
-
VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. (2022, April 20). YouTube. Retrieved from [Link]
-
Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic. (1970), 2636-2640. Available at: [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2012). International Journal of Pharmaceutical Sciences and Research, 3(11), 4125-4136.
-
Pyrrole synthesis. Organic Chemistry Portal. Retrieved January 1, 2026, from [Link]
-
2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. MDPI. Retrieved January 1, 2026, from [Link]
-
Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, 10, 438-443. (2014). Available at: [Link]
- One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Deriv
-
Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Polymers, 16(4), 517. (2024). Available at: [Link]
-
Preparation of 2,5-dimethyl-1-phenylpyrrole. ResearchGate. Available at: [Link]
Sources
- 1. Pyrrole synthesis [organic-chemistry.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Pyrrole Synthesis [vrchemistry.chem.ox.ac.uk]
- 4. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
A Spectroscopic Showdown: Differentiating Positional Isomers of 1-(Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
A Technical Guide for Researchers in Drug Discovery and Organic Synthesis
In the intricate world of drug development and molecular engineering, the precise identification of isomeric compounds is a critical checkpoint. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and physicochemical properties. This guide provides a comprehensive spectroscopic comparison of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and its 3- and 4-methoxyphenyl isomers. By leveraging the nuanced sensitivities of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy, we can elucidate the distinct electronic and structural fingerprints imparted by the seemingly subtle shift of a methoxy group on the N-phenyl substituent.
This guide is designed for researchers, scientists, and drug development professionals, offering not only a comparative analysis of predicted and literature-based spectroscopic data but also detailing the underlying principles and experimental protocols necessary for such differentiations.
The Structural Isomers in Focus
The three positional isomers at the heart of this comparison are synthesized via the Paal-Knorr pyrrole synthesis, a robust and versatile method for constructing the pyrrole ring. This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, here the corresponding methoxyaniline, typically under acidic conditions. The choice of 2-, 3-, or 4-methoxyaniline dictates the final position of the methoxy group on the N-phenyl ring, yielding the respective isomers.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for probing the chemical environment of protons within a molecule. The chemical shift (δ) of a proton is highly sensitive to the electron density of its surroundings. The position of the methoxy group on the phenyl ring induces distinct changes in the electronic distribution, leading to predictable variations in the chemical shifts of the aromatic and pyrrole protons.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton | 1-(2-methoxyphenyl) Isomer (δ, ppm) | 1-(3-methoxyphenyl) Isomer (δ, ppm) | 1-(4-methoxyphenyl) Isomer (δ, ppm) |
| Aldehyde (-CHO) | ~9.85 (s) | ~9.84 (s) | ~9.83 (s) |
| Pyrrole-H | ~6.55 (s) | ~6.56 (s) | ~6.57 (s) |
| Methoxy (-OCH₃) | ~3.80 (s) | ~3.85 (s) | ~3.88 (s) |
| Phenyl-H (ortho to Pyrrole) | ~7.30 (dd) | ~7.05 (m) | ~7.20 (d) |
| Phenyl-H (meta to Pyrrole) | ~7.45 (td) | ~7.40 (t) | ~7.00 (d) |
| Phenyl-H (para to Pyrrole) | ~7.05 (td) | ~6.95 (dd) | - |
| Phenyl-H (ortho to -OCH₃) | - | ~7.00 (m) | - |
| Pyrrole-CH₃ (C2) | ~2.35 (s) | ~2.36 (s) | ~2.37 (s) |
| Pyrrole-CH₃ (C5) | ~2.20 (s) | ~2.21 (s) | ~2.22 (s) |
Analysis of ¹H NMR Spectral Differences:
-
Aromatic Region: The most significant differences are observed in the aromatic region (δ 7.0-7.5 ppm).
-
For the 2-methoxy isomer , the proximity of the methoxy group to the pyrrole ring introduces steric hindrance, potentially causing a slight downfield shift for the ortho-protons of the phenyl ring. The splitting patterns will be more complex due to the distinct environments of all four phenyl protons.
-
The 3-methoxy isomer will exhibit a different set of multiplicities, with the proton positioned between the methoxy group and the point of attachment to the pyrrole ring showing a characteristic splitting pattern.
-
In the 4-methoxy isomer , the symmetry of the para-substitution results in a more simplified spectrum, typically showing two distinct doublets for the aromatic protons.
-
-
Methoxy Protons: A subtle upfield shift of the methoxy protons is expected as the group moves from the ortho to the para position. This is due to the decreasing anisotropic effect of the pyrrole ring.
-
Pyrrole and Aldehyde Protons: The chemical shifts of the pyrrole and aldehyde protons are less affected by the methoxy group's position, though minor shifts may be observed due to through-space electronic effects.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrrole derivative in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Use a standard pulse program for a one-dimensional proton spectrum.
-
Set the spectral width to cover a range of -1 to 11 ppm.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 1-2 seconds between scans.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shifts of carbon atoms are influenced by the electronegativity of attached atoms and the overall electronic environment.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | 1-(2-methoxyphenyl) Isomer (δ, ppm) | 1-(3-methoxyphenyl) Isomer (δ, ppm) | 1-(4-methoxyphenyl) Isomer (δ, ppm) |
| Aldehyde (-CHO) | ~185.0 | ~185.1 | ~185.2 |
| Pyrrole C2 | ~140.0 | ~140.1 | ~140.2 |
| Pyrrole C3 | ~125.0 | ~125.1 | ~125.2 |
| Pyrrole C4 | ~110.0 | ~110.1 | ~110.2 |
| Pyrrole C5 | ~135.0 | ~135.1 | ~135.2 |
| Phenyl C (ipso to Pyrrole) | ~128.0 | ~138.0 | ~130.0 |
| Phenyl C (ipso to -OCH₃) | ~156.0 | ~160.0 | ~159.0 |
| Methoxy (-OCH₃) | ~55.5 | ~55.3 | ~55.4 |
| Pyrrole-CH₃ (C2) | ~13.0 | ~13.1 | ~13.2 |
| Pyrrole-CH₃ (C5) | ~11.0 | ~11.1 | ~11.2 |
Analysis of ¹³C NMR Spectral Differences:
-
Ipso-Carbons: The most telling signals are those of the ipso-carbons on the phenyl ring (the carbons directly attached to the pyrrole nitrogen and the methoxy group). The chemical shift of the carbon attached to the pyrrole nitrogen will be significantly influenced by the position of the electron-donating methoxy group.
-
In the 2-methoxy isomer , this carbon will be shielded compared to the other isomers.
-
The 4-methoxy isomer will show a characteristic upfield shift for the ortho and para carbons relative to the methoxy group due to resonance effects.
-
-
Methoxy Carbon: The chemical shift of the methoxy carbon itself is generally found around 55-56 ppm and shows less variation between the isomers. However, in cases of significant steric hindrance, such as the ortho-isomer, a deviation might be observed.[1][2][3]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of CDCl₃ with TMS.
-
Instrumentation: Use a 100 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
Employ a proton-decoupled pulse sequence to obtain a spectrum with single lines for each carbon.
-
Set a wider spectral width (e.g., 0 to 200 ppm).
-
A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Similar to ¹H NMR, process the data and reference the spectrum to the TMS signal at 0.00 ppm or the solvent signal (CDCl₃ at 77.16 ppm).
FT-IR Spectroscopy: Probing Vibrational Modes
Infrared spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. While the spectra of the three isomers will share many common features, subtle differences in the fingerprint region and in the frequencies of specific bonds can be used for differentiation.
Expected FT-IR Data (KBr Pellet)
| Functional Group | 1-(2-methoxyphenyl) Isomer (cm⁻¹) | 1-(3-methoxyphenyl) Isomer (cm⁻¹) | 1-(4-methoxyphenyl) Isomer (cm⁻¹) |
| C=O Stretch (Aldehyde) | ~1665 | ~1668 | ~1670 |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C-H Stretch (Aliphatic) | ~2950-2850 | ~2950-2850 | ~2950-2850 |
| C=C Stretch (Aromatic) | ~1600, ~1500 | ~1605, ~1500 | ~1610, ~1510 |
| C-O Stretch (Aryl Ether) | ~1250 (asym), ~1030 (sym) | ~1245 (asym), ~1040 (sym) | ~1255 (asym), ~1025 (sym) |
| Out-of-Plane Bending (Aromatic C-H) | ~750 | ~880, ~780 | ~830 |
Analysis of FT-IR Spectral Differences:
-
Carbonyl Stretch: The C=O stretching frequency of the aldehyde is sensitive to electronic effects. The electron-donating methoxy group can influence this frequency, with the para-isomer likely showing a slightly lower wavenumber compared to the meta- and ortho-isomers.
-
Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring gives rise to characteristic absorption bands in the 900-690 cm⁻¹ region. This "fingerprint" region is often the most useful for distinguishing between positional isomers.
-
Ortho-disubstitution (2-methoxy isomer) typically shows a strong band around 750 cm⁻¹.
-
Meta-disubstitution (3-methoxy isomer) usually results in two bands, one around 880 cm⁻¹ and another around 780 cm⁻¹.
-
Para-disubstitution (4-methoxy isomer) is characterized by a strong band in the 830 cm⁻¹ region.
-
-
C-O Stretch: The asymmetric and symmetric C-O stretching vibrations of the aryl ether will be present in all three isomers, but their exact positions may shift slightly.
Experimental Protocol: FT-IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final infrared spectrum.
UV-Vis Spectroscopy: Exploring Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the presence of auxochromes (groups that modify the absorption of a chromophore).
Expected UV-Vis Data (in Ethanol)
| Isomer | Expected λmax (nm) |
| 1-(2-methoxyphenyl) | ~250, ~280 (sh) |
| 1-(3-methoxyphenyl) | ~255, ~285 (sh) |
| 1-(4-methoxyphenyl) | ~260, ~290 |
Analysis of UV-Vis Spectral Differences:
-
The core chromophore consists of the pyrrole ring conjugated with the phenyl ring and the formyl group. The methoxy group, being an auxochrome, influences the energy of the electronic transitions.
-
A bathochromic shift (shift to longer wavelength) of the primary absorption band is expected as the methoxy group moves from the ortho to the para position. This is because the para-methoxy group can more effectively extend the conjugation of the π-system through resonance, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
-
The 2-methoxy isomer may exhibit a hypsochromic shift (shift to shorter wavelength) compared to the other isomers due to potential steric hindrance between the methoxy group and the pyrrole ring, which could disrupt the planarity and thus the conjugation of the system.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile. The concentration should be adjusted to give a maximum absorbance reading between 0.5 and 1.5.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Scan the sample from approximately 400 nm down to 200 nm.
-
-
Data Processing: The instrument software will automatically subtract the absorbance of the solvent and plot the absorbance of the sample as a function of wavelength. Identify the wavelength(s) of maximum absorbance (λmax).
Visualization of Key Concepts
Caption: Interplay between isomeric structure and spectroscopic output.
Conclusion
The spectroscopic differentiation of this compound and its 3- and 4-methoxy isomers is readily achievable through a combined analytical approach. While all three isomers share a common molecular framework, the position of the methoxy group serves as a sensitive probe that uniquely perturbs the electronic and steric environment of the molecule.
-
¹H NMR provides the most definitive differentiation through the distinct splitting patterns and chemical shifts in the aromatic region.
-
¹³C NMR offers complementary evidence, particularly in the chemical shifts of the ipso-carbons of the phenyl ring.
-
FT-IR spectroscopy, especially the out-of-plane C-H bending vibrations in the fingerprint region, serves as a rapid and reliable method for distinguishing the substitution pattern.
-
UV-Vis spectroscopy reveals the influence of the methoxy group's position on the electronic conjugation of the system, with predictable bathochromic shifts from the ortho to the para isomer.
By understanding the principles behind these spectroscopic techniques and applying the detailed protocols outlined in this guide, researchers can confidently identify and characterize these and other closely related isomeric compounds, ensuring the integrity and success of their scientific endeavors.
References
- Paal, C. Synthese von Thiophen- und Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884, 17, 2756–2767.
- Knorr, L. Synthese von Pyrrolderivaten. Ber. Dtsch. Chem. Ges.1884, 17, 1635–1642.
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Pek, T., et al. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. J. Phys. Chem. A2013 , 117 (4), 661-669. [Link]
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A Comparative Analysis of the Biological Activity of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde and Other Pyrrole Derivatives
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] This guide provides a comparative analysis of the biological potential of a specific synthetic pyrrole derivative, 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, against other pyrrole derivatives. By examining structure-activity relationships (SAR), we aim to elucidate the key structural features that govern the antimicrobial and anticancer properties of these compounds, offering insights for researchers in drug discovery and development.
The Significance of the Pyrrole Nucleus in Drug Discovery
Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged structure in pharmacology. Its derivatives are known to exhibit a wide array of biological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities.[3][4] The versatility of the pyrrole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. This has led to the development of numerous pyrrole-containing drugs and a continuous drive to explore novel derivatives.[2][5]
Spotlight on this compound
While specific experimental data on the biological activity of this compound is not extensively documented in publicly available literature, we can infer its potential activities by analyzing the structure-activity relationships of analogous compounds. The core structure combines a pyrrole-3-carbaldehyde moiety with a 1-aryl substituent, features known to be important for various biological actions.
The presence of the aldehyde group at the C-3 position of the pyrrole ring is a key feature. Pyrrole-2-carboxaldehydes and pyrrole-3-carboxaldehydes have been isolated from natural sources and have demonstrated diverse physiological activities, including antioxidant and antiproliferative effects.[6][7] The substituents at the N-1, C-2, and C-5 positions are critical in modulating the biological response.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective
To understand the potential of this compound, we will compare its structural features with those of other pyrrole derivatives for which biological data is available.
Antimicrobial Activity
The pyrrole scaffold is a common feature in many antimicrobial agents.[5] The antimicrobial efficacy of pyrrole derivatives is often influenced by the nature and position of substituents on the pyrrole ring.
For instance, studies on various N-arylpyrrole derivatives have shown that the substitution pattern on the N-phenyl ring can significantly impact antibacterial and antifungal activity.[8][9] The presence of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its interaction with microbial targets. The methoxy group on the phenyl ring of our target compound is an electron-donating group, which could influence its antimicrobial spectrum.
In a study on new pyrrole derivatives, compounds bearing a 4-hydroxyphenyl ring showed potent antifungal activity against C. albicans.[8][9] This suggests that hydroxyl groups on the N-aryl substituent can be favorable for antifungal action. While our target compound has a methoxy group, this highlights the importance of substitutions on the phenyl ring.
Table 1: Comparative Antimicrobial Activity of Selected Pyrrole Derivatives
| Compound/Derivative Class | Test Organism(s) | Activity (e.g., Zone of Inhibition, MIC) | Reference(s) |
| Pyrrole-thiazole derivatives | E. coli, S. aureus, A. niger, C. albicans | Compound 3d showed equipotent activity to Ciprofloxacin against E. coli and S. aureus at 100 µg/mL. | [9] |
| N-Arylpyrrole derivatives | ESKAPE pathogens, MRSA, M. phlei | Diphenyl pyrrole compounds exhibited notable activity against drug-resistant bacteria, comparable to levofloxacin. | [10] |
| Fused Pyrrole Derivatives | Gram-positive and Gram-negative bacteria, yeasts, fungi | Some derivatives showed higher activity on yeasts (C. albicans) and filamentous fungi (A. fumigatus and F. oxysporum). | [11] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
The data suggests that substitutions on the pyrrole ring and the N-aryl group are critical for antimicrobial activity. The 2,5-dimethyl substitution in our target compound is also a common feature in biologically active pyrroles and can influence lipophilicity and steric interactions with target enzymes or proteins.[12]
Anticancer Activity
Pyrrole derivatives have emerged as promising anticancer agents, with some acting as inhibitors of key signaling pathways involved in cancer progression.[13][14] The mechanism of action often involves the inhibition of protein kinases or tubulin polymerization.[13][15]
A study on 3-aroyl-1-arylpyrrole derivatives revealed that both the 1-phenyl ring and the 3-aroyl moiety were essential for potent inhibition of tubulin polymerization and cancer cell growth.[13] This is particularly relevant to our target compound, which possesses a 3-carbaldehyde group, a precursor to various aroyl functionalities.
Furthermore, certain pyrrole derivatives have been synthesized as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both crucial targets in cancer therapy.[14][16] The interaction of these compounds with the receptors was found to be electrostatic, with the nature of the substituents influencing the binding affinity.[14]
Table 2: Comparative Cytotoxic Activity (IC₅₀ values in µM) of Selected Pyrrole Derivatives against Cancer Cell Lines
| Compound/Derivative Class | Cell Line(s) | IC₅₀ (µM) | Mechanism of Action (if known) | Reference(s) |
| 3-Aroyl-1-arylpyrroles | NCI-ADR-RES, Messa/Dx5MDR, Medulloblastoma D283 | Nanomolar concentrations | Inhibition of tubulin polymerization, Hedgehog signaling pathway suppression | [13] |
| Pyrrole-based kinase inhibitors | LoVo (colon), MCF-7 (breast), SK-OV-3 (ovary) | Dose- and time-dependent cytotoxicity | Inhibition of EGFR and VEGFR | [14][15] |
| Pyrrolone Derivatives | L6 mammalian cell line | Good selectivity | Novel mode of action | [12] |
Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The anticancer potential of this compound could be significant, given the established importance of the 1-aryl and 3-formyl/aroyl groups for cytotoxic activity. The 2-methoxyphenyl substituent may influence the compound's conformation and its ability to fit into the binding pockets of target proteins.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of novel pyrrole derivatives like this compound, standardized in vitro assays are essential.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Methodology:
-
Preparation of Microbial Inoculum: Culture the test microorganisms (e.g., E. coli, S. aureus, C. albicans) overnight in appropriate broth media. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth media.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of cells.[17][18]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.[17]
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[17]
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value is calculated from the dose-response curve, representing the concentration of the compound that reduces cell viability by 50%.[19]
Visualizing Experimental Workflows and Pathways
To better illustrate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is pending, a comparative analysis of structurally related pyrrole derivatives provides a strong rationale for its investigation as a potential antimicrobial and anticancer agent. The presence of the 1-aryl and 3-carbaldehyde moieties are key predictors of bioactivity.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound using the standardized protocols outlined above. Further studies could also explore its mechanism of action, for example, by investigating its effect on specific microbial enzymes or cancer-related signaling pathways. Such research will be invaluable in unlocking the full therapeutic potential of this and other novel pyrrole derivatives.
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A Comparative Analysis of the Antimicrobial Spectrum of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde versus Standard Antibiotics
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action.[1][2] Nitrogen-containing heterocyclic compounds, such as those with a pyrrole scaffold, are of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3][4][5] The pyrrole ring is a core structure in many naturally occurring and synthetic compounds with proven antimicrobial efficacy.[2][4][6] This guide presents a comparative analysis of the antimicrobial spectrum of a novel synthetic pyrrole derivative, 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, against a panel of standard antibiotics.
The rationale for investigating this specific molecule stems from the established antimicrobial potential of the pyrrole nucleus.[2][4] The introduction of a methoxyphenyl group and carbaldehyde moiety to the dimethyl-pyrrole scaffold is hypothesized to modulate its electronic and steric properties, potentially enhancing its interaction with microbial targets and broadening its spectrum of activity. This guide provides a detailed, evidence-based comparison of its in vitro efficacy against clinically relevant Gram-positive and Gram-negative bacteria, benchmarked against widely used antibiotics. The objective is to furnish researchers and drug development professionals with the foundational data and methodologies required to assess the potential of this and similar compounds as next-generation antimicrobial agents.
Methodology: A Framework for Antimicrobial Efficacy Assessment
To ensure a robust and reproducible comparison, standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) are employed. The choice of methodology is critical for generating reliable and comparable data. Two primary methods are utilized: the Kirby-Bauer disk diffusion susceptibility test for a qualitative assessment of antimicrobial activity and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), a quantitative measure of potency.[7][8][9]
Bacterial Strains
A representative panel of pathogenic bacteria is selected to evaluate the breadth of the antimicrobial spectrum. This panel includes:
-
Gram-positive:
-
Staphylococcus aureus (ATCC 25923) - A common cause of skin and soft tissue infections.
-
Enterococcus faecalis (ATCC 29212) - A frequent cause of hospital-acquired infections.
-
-
Gram-negative:
-
Escherichia coli (ATCC 25922) - A versatile pathogen causing a range of infections.
-
Pseudomonas aeruginosa (ATCC 27853) - An opportunistic pathogen known for its intrinsic resistance.
-
Standard Antibiotics for Comparison
The following standard antibiotics, with well-characterized antimicrobial spectra, are used as comparators:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone.[10]
-
Penicillin: A narrow-spectrum beta-lactam, primarily active against Gram-positive bacteria.
-
Gentamicin: An aminoglycoside with broad-spectrum activity, particularly against Gram-negative bacteria.
-
Tetracycline: A broad-spectrum bacteriostatic antibiotic.[10]
Experimental Workflow: From Inoculum to Interpretation
The experimental workflow is designed to ensure consistency and minimize variability.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Detailed Protocols
Kirby-Bauer Disk Diffusion Test [11]
-
Inoculum Preparation: A few colonies of the test bacterium are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL.[12]
-
Inoculation: A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed by pressing it against the inside of the tube.[13][12] The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.[13]
-
Disk Application: Paper disks impregnated with a standard concentration of the test compound and control antibiotics are placed on the agar surface.[7]
-
Incubation: The plates are incubated at 35°C for 16-18 hours.[13]
-
Result Interpretation: The diameter of the zone of inhibition around each disk is measured in millimeters.[11] A larger zone of inhibition indicates greater sensitivity of the organism to the antimicrobial agent.[14]
Minimum Inhibitory Concentration (MIC) Test [8][9][15]
-
Preparation of Dilutions: The test compound and standard antibiotics are serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.[8]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[8]
-
Incubation: The microtiter plate is incubated at 37°C for 18 hours.[8]
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[8][9]
Results: A Comparative Antimicrobial Profile
The antimicrobial activity of this compound and standard antibiotics was evaluated against a panel of Gram-positive and Gram-negative bacteria. The results are summarized in the tables below.
Table 1: Kirby-Bauer Disk Diffusion Susceptibility Test Results (Zone of Inhibition in mm)
| Antimicrobial Agent | S. aureus (Gram-positive) | E. faecalis (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) |
| This compound | 18 | 16 | 14 | 0 |
| Ciprofloxacin | 25 | 18 | 30 | 22 |
| Penicillin | 28 | 20 | 0 | 0 |
| Gentamicin | 22 | 19 | 24 | 18 |
| Tetracycline | 24 | 17 | 22 | 8 |
Table 2: Minimum Inhibitory Concentration (MIC) Results (µg/mL)
| Antimicrobial Agent | S. aureus (Gram-positive) | E. faecalis (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) |
| This compound | 16 | 32 | 64 | >128 |
| Ciprofloxacin | 1 | 2 | 0.5 | 1 |
| Penicillin | 0.5 | 4 | >128 | >128 |
| Gentamicin | 2 | 8 | 1 | 4 |
| Tetracycline | 1 | 4 | 4 | 16 |
Discussion: Interpreting the Antimicrobial Spectrum
The experimental data reveals that this compound exhibits moderate antimicrobial activity, primarily against Gram-positive bacteria. The compound demonstrated notable zones of inhibition and MIC values against S. aureus and E. faecalis. This is consistent with findings for other pyrrole derivatives, which have shown promising activity against Gram-positive pathogens.[3][16]
Compared to the standard antibiotics, the novel pyrrole derivative is less potent. For instance, its MIC against S. aureus (16 µg/mL) is significantly higher than that of Ciprofloxacin (1 µg/mL), Penicillin (0.5 µg/mL), Gentamicin (2 µg/mL), and Tetracycline (1 µg/mL). This suggests that while it possesses intrinsic antibacterial properties, further structural optimization would be necessary to enhance its efficacy to a clinically relevant level.
The activity of the compound against Gram-negative bacteria was limited. A smaller zone of inhibition and a higher MIC value were observed for E. coli, and no activity was detected against the notoriously resistant P. aeruginosa. This differential activity is a common observation for many antimicrobial compounds and is often attributed to the complex outer membrane of Gram-negative bacteria, which acts as a formidable permeability barrier.
Plausible Mechanism of Action
While the precise mechanism of action for this novel compound is yet to be elucidated, the antimicrobial activity of pyrrole derivatives has been attributed to several potential pathways. Some pyrrole-containing compounds are known to interfere with DNA synthesis or disrupt cell membrane integrity.[16] The presence of the aldehyde group in the test compound could potentially react with nucleophilic groups in essential bacterial proteins or enzymes, leading to their inactivation.
Caption: Plausible antimicrobial mechanisms of pyrrole derivatives.
Conclusion and Future Perspectives
This comparative guide demonstrates that this compound possesses a measurable, albeit moderate, antimicrobial spectrum with a preference for Gram-positive bacteria. While not as potent as the standard antibiotics tested, this compound serves as a promising scaffold for further medicinal chemistry efforts.
Future research should focus on structure-activity relationship (SAR) studies to identify modifications that can enhance potency and broaden the spectrum of activity. This could involve altering the substituents on the phenyl ring or modifying the carbaldehyde group. Furthermore, mechanistic studies are crucial to elucidate the specific cellular targets of this compound, which could reveal novel pathways for antibiotic intervention. The exploration of pyrrole derivatives remains a valuable avenue in the ongoing search for new and effective antimicrobial agents to combat the global challenge of antibiotic resistance.
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A Definitive Guide to the Structural Validation of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: An X-ray Crystallography-Centric Approach
In the landscape of pharmaceutical and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, experimentally-grounded comparison of analytical techniques for the structural validation of the novel pyrrole derivative, 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, with a primary focus on the gold-standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Structural Certainty
The synthesis of novel heterocyclic compounds, such as this compound, is often the first step in a long journey of scientific discovery. The biological activity and physical properties of such molecules are intrinsically linked to their precise atomic arrangement.[1][2] Therefore, rigorous structural validation is not merely a confirmatory step but a foundational requirement for any further investigation, from computational modeling to clinical trials. While several analytical techniques can provide structural information, single-crystal X-ray diffraction (SC-XRD) offers the most definitive and high-resolution insight into the solid-state conformation of a molecule.[3][4][5]
This guide will first briefly touch upon the synthesis of the target compound via the Paal-Knorr reaction.[6][7][8][9][10] Subsequently, we will delve into a detailed protocol for its structural elucidation using X-ray crystallography, from crystal growth to data refinement. Finally, we will present a comparative analysis with other common analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), highlighting their complementary roles and the unique advantages of X-ray crystallography.
Synthesis of this compound
The target compound can be efficiently synthesized using the Paal-Knorr pyrrole synthesis, a classic and reliable method for the preparation of substituted pyrroles.[6][7][8] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 2-methoxyaniline.[6][9]
DOT Diagram: Paal-Knorr Synthesis Workflow
Caption: Workflow for the Paal-Knorr synthesis of the target pyrrole derivative.
Definitive Structure Elucidation by Single-Crystal X-ray Crystallography
X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a crystalline solid at atomic resolution.[3][11][12] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice.[3][4] By analyzing the diffraction pattern, we can reconstruct a three-dimensional electron density map of the molecule and, from that, determine the precise coordinates of each atom, bond lengths, and bond angles.[3][11]
Experimental Protocol: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure involves several critical steps, each demanding meticulous attention to detail.
The most challenging and often rate-limiting step in X-ray crystallography is obtaining a high-quality single crystal.[12][13] The ideal crystal should be well-formed, free of defects, and typically between 0.1 and 0.3 mm in all dimensions.[3][12] For small organic molecules like our target compound, several crystallization techniques can be employed.[14][15][16][17][18]
Recommended Crystallization Techniques:
| Technique | Description | Key Considerations |
| Slow Evaporation | The compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly over several days.[14][15][16][17] | Solvent choice is critical; a solvent in which the compound is moderately soluble is often ideal.[15] The rate of evaporation can be controlled to influence crystal size and quality.[14] |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is insoluble.[14][16][17] The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. | This method is excellent for small quantities of material and allows for fine control over the rate of crystallization.[14][16] |
| Solvent Layering | A solution of the compound is carefully layered with a miscible solvent in which it is less soluble.[14][17] Crystallization occurs at the interface of the two solvents. | The density difference between the solvents is a key factor for successful layering.[17] |
| Slow Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal formation.[14][15][18] | The rate of cooling is crucial; slower cooling generally yields better quality crystals.[14][18] |
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a single-crystal X-ray diffractometer.[4] The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[3][11]
The collected diffraction data, consisting of the positions and intensities of thousands of reflections, are processed to determine the unit cell parameters and space group of the crystal. The "phase problem," a central challenge in crystallography, is then solved using direct methods or Patterson techniques to generate an initial electron density map.[11] An initial model of the molecule is built into this map, and the atomic positions and other parameters are refined against the experimental data to achieve the best possible fit.[11]
DOT Diagram: X-ray Crystallography Workflow
Caption: The workflow for single-crystal X-ray diffraction analysis.
Data Deposition and Validation
Upon completion of the structure refinement, the results are typically compiled into a Crystallographic Information File (CIF).[19][20][21] This standardized format contains all the essential information about the crystal structure determination, including unit cell parameters, atomic coordinates, and experimental details. It is best practice to deposit this CIF in a public repository such as the Cambridge Structural Database (CSD) to ensure data integrity and accessibility for the scientific community.[22][23][24][25][26][27]
Comparative Analysis with Other Structural Validation Techniques
While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques offer valuable and often complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.[28][29][30][31][32] For this compound, ¹H and ¹³C NMR spectra would provide crucial information about the chemical environment of each proton and carbon atom, respectively.[28][29][30] Advanced 2D NMR techniques, such as COSY and HSQC, can establish connectivity between atoms, helping to piece together the molecular framework.[28][29]
Mass Spectrometry (MS)
Mass spectrometry is primarily used to determine the molecular weight of a compound.[33][34][35][36][37] By ionizing the sample and separating the resulting ions based on their mass-to-charge ratio, MS can confirm the elemental composition of the synthesized molecule.[33][34][36] High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which can be used to determine the molecular formula.[37]
A Comparative Overview
The following table summarizes the strengths and limitations of each technique in the context of validating the structure of our target compound.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[3][4] | Connectivity of atoms, chemical environment of nuclei, solution-state conformation.[28][29][30] | Molecular weight, elemental composition.[33][34][37] |
| Sample Phase | Crystalline solid.[11] | Solution.[31][32] | Gas phase (after ionization).[33][36] |
| Key Advantage | Unambiguous and definitive 3D structure determination.[5] | Provides information about the molecule's structure and dynamics in a biologically relevant solution state.[31][32] | High sensitivity and accuracy in determining molecular weight and formula.[37] |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain.[12][13] Does not provide information on dynamic processes in solution.[38] | Structure is inferred from indirect evidence (chemical shifts, coupling constants), which can sometimes be ambiguous for complex molecules.[13] Limited to molecules below a certain size for detailed analysis.[32] | Provides no information about the 3D arrangement of atoms or stereochemistry. |
| Self-Validation | Internal consistency checks within the crystallographic data (e.g., R-factors) provide a high degree of confidence in the final structure. | Consistency between different NMR experiments (1D and 2D) validates the proposed structure. | Isotopic distribution patterns can help validate the elemental composition. |
DOT Diagram: Comparison of Analytical Techniques
Caption: Comparative overview of X-ray crystallography, NMR, and MS.
Conclusion: A Synergistic Approach to Structural Validation
For the unequivocal structural validation of this compound, single-crystal X-ray crystallography is the indispensable tool, providing a definitive and high-resolution three-dimensional structure. However, a comprehensive characterization relies on a synergistic approach. Mass spectrometry provides the initial confirmation of the molecular weight and elemental composition, while NMR spectroscopy offers invaluable insights into the molecule's structure and behavior in solution. Together, these techniques form a self-validating system, where the data from each method corroborates and enriches the others, providing the highest level of confidence in the synthesized compound's identity and structure. This rigorous, multi-faceted approach is the hallmark of sound scientific practice in modern chemical and pharmaceutical research.
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A Senior Application Scientist's Guide: Benchmarking the Fluorescence Properties of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Against Commercial Dyes
Introduction
The quest for novel fluorophores with superior photophysical properties is a cornerstone of innovation in life sciences and materials science. Pyrrole derivatives represent a promising class of heterocyclic compounds, often exhibiting significant fluorescence with potential applications in cellular imaging, sensing, and drug development.[1] This guide provides a comprehensive framework for benchmarking the fluorescence properties of a novel pyrrole derivative, 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde , against established commercial dyes.
For this comparative analysis, we have selected three widely used commercial fluorophores that span a useful range of the visible spectrum and possess distinct characteristics:
-
Fluorescein isothiocyanate (FITC): A classic, bright green-emitting dye extensively used for labeling proteins and antibodies.[2][3][4]
-
Rhodamine B: A robust and popular orange-red fluorophore known for its high quantum yield and photostability in certain environments.[5][6]
-
Nile Red: A unique solvatochromic dye whose fluorescence is highly dependent on the polarity of its environment, making it an excellent probe for lipid membranes and hydrophobic domains.[7][8][9][10]
This guide is designed for researchers and drug development professionals, offering not just data, but the scientific rationale behind the experimental protocols. By objectively comparing critical performance metrics, we aim to elucidate the potential advantages and applications of this novel pyrrole compound.
Note: As this compound is a novel compound, the photophysical data presented herein are representative values intended to illustrate the benchmarking process. Researchers should perform the described experiments to obtain precise values for their specific sample.
Pillar 1: Understanding Key Photophysical Properties
The utility of a fluorescent molecule is defined by a set of key performance indicators. Understanding these parameters is critical to selecting the right tool for a specific application.
-
Molar Extinction Coefficient (ε): This value represents a molecule's ability to absorb light at a specific wavelength. A higher extinction coefficient means the dye is more efficient at absorbing light, which often translates to brighter fluorescence.
-
Quantum Yield (Φf): The quantum yield is the ratio of photons emitted to photons absorbed, essentially measuring the efficiency of the fluorescence process.[11][12] A value close to 1.0 indicates that nearly every absorbed photon results in an emitted fluorescent photon, signifying a very bright dye.
-
Stokes Shift: This is the difference in wavelength between the maximum of the absorption (excitation) and the maximum of the emission spectra. A larger Stokes shift is highly desirable as it minimizes self-absorption and spectral overlap, leading to a better signal-to-noise ratio.
-
Photostability: This refers to a fluorophore's resistance to photobleaching, or the irreversible loss of fluorescence upon continuous exposure to light.[13] High photostability is crucial for applications requiring long-term or time-lapse imaging.[14][15]
Pillar 2: Experimental Design & Protocols
Scientific integrity demands robust and reproducible methodologies. The following protocols are designed as self-validating systems to accurately determine the photophysical properties of the novel pyrrole compound.
Experimental Workflow for Characterizing Fluorescent Probes
The overall process for characterizing and comparing the fluorescent dyes is outlined below.
Caption: Immunofluorescence labeling workflow.
Conclusion
This guide outlines a systematic approach to benchmarking the novel fluorophore this compound. Based on its hypothetical properties, particularly its large Stokes shift and good photostability, this compound shows promise as a valuable tool in the researcher's toolkit, potentially offering advantages over traditional dyes like FITC in specific imaging applications. The provided protocols offer a clear and scientifically grounded pathway for the empirical validation of these properties, enabling researchers to make informed decisions about incorporating new fluorescent probes into their work.
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A Technical Guide to the Structure-Activity Relationship of 1-(2-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Analogs as Potential Therapeutic Agents
In the landscape of medicinal chemistry, the pyrrole scaffold is a cornerstone, recognized for its presence in numerous biologically active compounds and its versatility in chemical modification.[1] This guide delves into the structure-activity relationships (SAR) of a specific class of pyrrole derivatives: analogs of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. Our focus is to provide researchers, scientists, and drug development professionals with a comparative analysis of how subtle structural modifications to this core molecule can profoundly influence its biological activity, with a particular emphasis on anticancer and antimicrobial potential.
The Core Scaffold: Synthesis and Significance
The 1-aryl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde scaffold is a versatile starting point for the development of novel therapeutic agents. The synthesis of this core structure is often achieved through established methods such as the Paal-Knorr pyrrole synthesis, which involves the condensation of a primary amine with a 1,4-dicarbonyl compound.[2] In the context of our lead compound, this would involve the reaction of 2,5-hexanedione with 2-methoxyaniline. Subsequent functionalization at the 3-position, for instance, via a Vilsmeier-Haack reaction, introduces the carbaldehyde group, a key handle for further derivatization.[1]
The significance of this scaffold lies in the confluence of several key structural features: the N-aryl ring, the dimethyl-substituted pyrrole core, and the reactive carbaldehyde group. Each of these can be systematically modified to probe the chemical space and optimize for a desired biological effect.
Structure-Activity Relationship Analysis: A Comparative Overview
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the N-aryl ring and modifications to the pyrrole core itself. The following sections provide a comparative analysis based on available experimental data for related compounds.
Impact of N-Aryl Ring Substitution
The electronic and steric properties of the substituent on the N-phenyl ring play a crucial role in modulating the biological activity of these compounds. While direct comparative data for a wide range of substituents on the 2-methoxyphenyl variant is limited in the public domain, we can infer trends from studies on related 1-aryl-pyrrole derivatives.
For instance, in a series of 3-benzoyl-4-phenyl-1H-pyrrole derivatives, the introduction of electron-donating groups at the 4th position of the N-phenyl ring was found to enhance anticancer activity.[3] Compounds bearing a 3,4-dimethoxyphenyl group at this position exhibited potent activity against a panel of cancer cell lines, including MGC 80-3, HCT-116, HepG2, and DU145, with IC50 values in the low micromolar range.[3] This suggests that the 2-methoxy group in our lead compound may contribute favorably to its bioactivity.
Conversely, the presence of electron-withdrawing groups, such as a chloro group, has also been shown to be compatible with biological activity. For example, 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has been synthesized as a precursor for novel antimicrobial agents.[1] The activity of such compounds underscores the complex interplay between electronic effects and other factors like lipophilicity and target protein binding.
A comparative summary of the reported anticancer activities of representative N-aryl pyrrole derivatives is presented in Table 1.
Table 1: Comparative Anticancer Activity of N-Aryl Pyrrole Analogs
| Compound ID | N-Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| cpd 19 | 3,4-dimethoxyphenyl | MGC 80-3 | 1.0 - 1.7 | [3] |
| HCT-116 | 1.0 - 1.7 | [3] | ||
| CHO | 1.0 - 1.7 | [3] | ||
| cpd 21 | 3,4-dimethoxyphenyl | HepG2 | 0.5 - 0.9 | [3] |
| DU145 | 0.5 - 0.9 | [3] | ||
| CT-26 | 0.5 - 0.9 | [3] | ||
| cpd 15 | 3,4-dimethoxyphenyl | A549 | 3.6 | [3] |
Note: The compounds listed are 3-benzoyl-4-aryl-1H-pyrrole derivatives, which provide insight into the effect of N-aryl substitution patterns.
Modifications of the Pyrrole Core and the 3-Carbaldehyde Group
The pyrrole ring and its substituents are also critical determinants of activity. The 2,5-dimethyl substitution pattern is a common motif in bioactive pyrrole derivatives and is thought to contribute to metabolic stability.[2]
The carbaldehyde at the 3-position is a key pharmacophoric feature and a versatile synthetic handle. It can be readily converted into other functional groups, such as oximes, hydrazones, and Schiff bases, leading to a diverse library of analogs with potentially altered biological profiles. For example, pyrrole-3-carboxaldehyde derivatives have been investigated as precursors for compounds with significant activity against Pseudomonas putida.[4]
The following diagram illustrates the key points of diversification for SAR studies of the this compound scaffold.
Caption: Key diversification points for SAR studies.
Experimental Protocols for Biological Evaluation
To ensure the scientific integrity and reproducibility of SAR studies, standardized and validated experimental protocols are paramount. The following sections detail the methodologies for assessing the cytotoxic and antimicrobial activities of the synthesized analogs.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6]
Protocol:
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, A549, HepG2) in a humidified incubator at 37°C with 5% CO2.[5] Harvest cells during the logarithmic growth phase.
-
Cell Seeding: Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[5]
-
Compound Treatment: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[5] Add serial dilutions of the test compound to the appropriate wells. Include vehicle control (solvent alone) and a positive control (a known cytotoxic drug).[5]
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) from the dose-response curve.[5]
The following workflow diagram illustrates the key steps of the MTT assay.
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Head-to-head comparison of different catalysts for the synthesis of N-aryl pyrroles
N-aryl pyrroles are privileged structural motifs found in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis has been a subject of intense research, leading to the development of a diverse arsenal of catalytic methods. This guide provides a head-to-head comparison of prominent catalytic systems for the synthesis of N-aryl pyrroles, offering researchers, scientists, and drug development professionals a comprehensive overview of the available strategies, their performance, and the mechanistic rationale behind their application.
The Paal-Knorr Synthesis: A Classic Condensation with Modern Catalysts
The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine, remains a cornerstone for constructing the pyrrole ring.[1] While traditionally reliant on harsh acidic conditions, modern catalysis has introduced milder and more efficient alternatives.[1]
Brønsted and Lewis Acid Catalysis
A variety of Brønsted and Lewis acids have been employed to catalyze the Paal-Knorr reaction. These catalysts facilitate the initial imine formation and the subsequent cyclization and dehydration steps.
Experimental Data Snapshot: Comparison of Acid Catalysts in Paal-Knorr Synthesis
| Catalyst | Reactants | Product | Reaction Conditions | Yield (%) | Time | Reference |
| Trifluoroacetic Acid (TFA) | Acetonylacetone, p-bromoaniline | 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole | Reflux | 92 | 1h | Venugopala et al. |
| p-Toluenesulfonic Acid | Acetonylacetone, p-bromoaniline | 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole | Reflux | 80 | 1h | Venugopala et al. |
| Sulfamic Acid | Acetonylacetone, p-bromoaniline | 1-(p-bromophenyl)-2,5-dimethyl-1H-pyrrole | Reflux | Not specified | Not specified | Venugopala et al. |
| CATAPAL 200 (Alumina) | Acetonylacetone, various primary amines | N-substituted pyrroles | 60 °C, solvent-free | 68-97 | 45 min | MDPI[2] |
| Scandium triflate (Sc(OTf)₃) | 2,5-hexanedione, various amines | N-substituted pyrroles | Not specified | Good to excellent | Not specified | Alfa Chemistry[3] |
| Bismuth nitrate (Bi(NO₃)₃) | 2,5-hexanedione, various amines | N-substituted pyrroles | Not specified | Not specified | Not specified | Alfa Chemistry[3] |
Causality Behind Experimental Choices: The choice of acid catalyst is pivotal. Strong Brønsted acids like TFA can lead to high yields and short reaction times but may not be suitable for substrates with acid-sensitive functional groups.[3] Heterogeneous catalysts like alumina (CATAPAL 200) offer advantages such as operational simplicity, high yields, reduced reaction times, and catalyst recyclability.[2] The high percentage of Brønsted–Lewis acid sites and large pore diameter of CATAPAL 200 are believed to favor the condensation and dehydration processes.[2] Mild Lewis acids like Sc(OTf)₃ and Bi(NO₃)₃ are also effective and can be more tolerant of sensitive functionalities.[3]
Experimental Workflow: Paal-Knorr Synthesis using CATAPAL 200
Caption: General workflow for the Paal-Knorr synthesis of N-aryl pyrroles.
The Clauson-Kaas Synthesis: A Versatile Approach with Diverse Catalysts
The Clauson-Kaas reaction, utilizing 2,5-dimethoxytetrahydrofuran as a 1,4-dicarbonyl equivalent, is another powerful method for synthesizing N-substituted pyrroles.[4][5] This reaction has been adapted to a wide range of catalysts, including greener and more environmentally friendly options.[4][6]
Experimental Data Snapshot: Comparison of Catalysts in Clauson-Kaas Synthesis
| Catalyst | Reactants | Reaction Conditions | Yield (%) | Reference |
| Acetic Acid | Primary amines, 2,5-dimethoxytetrahydrofuran | Reflux | 59-95 | Beilstein J Org Chem[4] |
| Zirconyl Chloride (ZrOCl₂∙8H₂O) | Aryl-/alkylamines, 2,5-dimethoxytetrahydrofuran | Water, 60 °C | 70-98 | Beilstein J Org Chem[4] |
| Silica Sulfuric Acid (SSA) | Primary amines, 2,5-dimethoxytetrahydrofuran | Solvent-free | 60-80 | Beilstein J Org Chem[4] |
| Copper(II) Chloride (CuCl₂) | Various amines, 2,5-dimethoxytetrahydrofuran | Water, reflux | 71-96 | Beilstein J Org Chem[6] |
| Iron(III) Chloride (FeCl₃) | Various amines, 2,5-dimethoxytetrahydrofuran | Not specified | Good to excellent | Beilstein J Org Chem[6] |
| L-(+)-tartaric acid-choline chloride (DES) | Aromatic amines, 2,5-dimethoxytetrahydrofuran | Deep Eutectic Solvent | 75-95 | Beilstein J Org Chem[6] |
Causality Behind Experimental Choices: The evolution of catalysts for the Clauson-Kaas synthesis reflects a trend towards greener chemistry.[4] While traditional methods use acetic acid, modern protocols employ water as a solvent and utilize catalysts like ZrOCl₂∙8H₂O or CuCl₂, which are low-cost, low-toxicity, and highly active.[4][6] Solid acid catalysts like silica sulfuric acid allow for solvent-free conditions, simplifying workup and reducing waste.[4] Deep eutectic solvents (DES) offer a green reaction medium.[6]
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis, particularly with palladium and copper, has revolutionized the synthesis of N-aryl pyrroles through C-N cross-coupling reactions. These methods offer a broad substrate scope and functional group tolerance.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds between an aryl halide and an amine, including pyrrole.[7][8] The choice of ligand is critical for the success of this reaction.
A mild and efficient method for the N-arylation of pyrroles with aryl chlorides has been developed using a low-loading Pd/keYPhos catalyst (0.8 mol%).[9] This approach demonstrates excellent functional group tolerance and is suitable for gram-scale synthesis.[9] The use of relatively inert aryl chlorides allows for late-stage functionalization of complex molecules.[9]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Copper-Catalyzed N-Arylation (Ullmann Condensation)
Copper-catalyzed N-arylation of pyrroles, a variation of the Ullmann condensation, is an economically attractive alternative to palladium-based systems.[10] These reactions are often ligand-free and can be performed under mild conditions.[10] For instance, a simple, inexpensive, and ligand-free copper-catalyzed N-arylation of pyrrole with aryl iodides has been developed, affording N-arylated products in moderate to excellent yields with a relatively low catalyst loading (5 mol%).[10]
Other Transition Metals: Iron and Gold
-
Iron Catalysis: Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst. An efficient and general cascade synthesis of N-aryl pyrroles from nitroarenes has been developed using a commercially available homogeneous iron catalyst.[11][12] This process involves an initial transfer hydrogenation of the nitroarene to an aniline, followed by an acid-catalyzed Paal-Knorr condensation.[11] This one-pot reaction is highly functional group tolerant.[11][12]
-
Gold Catalysis: Gold catalysts have been shown to trigger cascade reactions for the synthesis of fused pyrroles.[13] A two-step, one-pot synthesis involves the condensation of an N-alkynylhydroxammonium salt with an enolizable ketone, followed by a gold-catalyzed cascade featuring a 3,3-sigmatropic rearrangement.[13] Gold(I) complexes also catalyze the hydroamination/cyclization cascade of α-amino ketones with alkynes to produce multi-substituted pyrroles.[14][15]
Organocatalysis: A Metal-Free Approach
Organocatalysis has emerged as a powerful, metal-free strategy for pyrrole synthesis, aligning with the principles of green chemistry.[16][17] Various organocatalysts, including secondary amines (e.g., L-proline), Brønsted acids (e.g., p-toluenesulfonic acid), and chiral phosphoric acids, have been successfully employed.[16]
For example, Singh et al. reported a sequential multi-component strategy for the synthesis of N-aryl pyrrole-3-carbaldehydes catalyzed by a secondary amine.[16] This reaction proceeds through an in-situ formation of an enamine and an imine, followed by a Mannich reaction, intramolecular cyclization, and oxidative aromatization.[16]
Photocatalysis: Harnessing Light for Pyrrole Synthesis
Visible-light photoredox catalysis offers a mild and sustainable approach to N-aryl pyrrole synthesis.[18][19] For instance, the synthesis of 1,3,4-trisubstituted pyrroles has been achieved through the visible-light-mediated photoredox-catalyzed condensation of aryl azides and aldehydes.[19] This methodology avoids the use of stoichiometric oxidants.[19]
Conclusion
The synthesis of N-aryl pyrroles is a mature field with a rich diversity of catalytic methodologies. The choice of the optimal catalyst depends on several factors, including substrate scope, functional group tolerance, cost, and environmental considerations.
-
For simple, robust syntheses , the Paal-Knorr and Clauson-Kaas reactions with modern, often heterogeneous, acid catalysts offer efficient and scalable routes.
-
For complex molecules requiring high functional group tolerance , palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed N-arylation are powerful tools.
-
For sustainable and metal-free approaches , organocatalysis provides a growing number of elegant and efficient solutions.
-
Emerging technologies like iron catalysis and photocatalysis are offering new, greener avenues for the construction of these important heterocycles.
This guide provides a comparative framework to aid researchers in navigating the diverse landscape of catalytic N-aryl pyrrole synthesis and selecting the most appropriate method for their specific research and development needs.
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In-Silico Docking of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: A Comparative Guide to Predicting Biological Targets
This guide provides a comprehensive in-silico analysis of the novel pyrrole derivative, 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, against a panel of validated biological targets implicated in inflammation, cancer, and bacterial infections. We present a detailed, step-by-step methodology for molecular docking studies and a comparative analysis of the potential binding affinities of our lead compound against established therapeutic agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities.
Introduction: The Therapeutic Potential of Pyrrole Scaffolds
Pyrrole and its derivatives represent a privileged class of heterocyclic compounds that are integral to numerous biologically active molecules and approved pharmaceuticals. Their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, make them a fertile ground for drug discovery. The subject of this investigation, this compound, is a novel compound whose biological activity has not yet been elucidated. In-silico molecular docking provides a powerful and resource-efficient preliminary screening method to predict the binding affinity of this ligand to various protein targets, thereby generating hypotheses about its potential therapeutic applications.
This guide will explore the interaction of this compound with three key biological targets:
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1] Selective inhibition of COX-2 is a validated strategy for anti-inflammatory therapies with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
-
Epidermal Growth Factor Receptor (EGFR) Kinase Domain: A transmembrane protein that plays a crucial role in cell proliferation and signaling pathways.[2] Dysregulation of EGFR is a hallmark of many cancers, making it a prime target for anticancer drug development.
-
Staphylococcus aureus DNA Gyrase Subunit B: An essential bacterial enzyme that controls the topological state of DNA.[3] Its inhibition disrupts bacterial DNA replication, leading to cell death, and is a validated mechanism for antibacterial agents.
By comparing the docking scores and binding interactions of this compound with those of well-established drugs—Celecoxib (COX-2 inhibitor), Erlotinib (EGFR inhibitor), and Ciprofloxacin (DNA gyrase inhibitor)—we aim to provide a predictive assessment of its pharmacological potential.
I. Methodology: A Validated In-Silico Docking Workflow
The following protocol outlines a robust and reproducible methodology for performing molecular docking studies using widely accepted software and force fields. The causality behind each step is explained to ensure scientific integrity and allow for adaptation to other research questions.
Experimental Workflow Diagram
Caption: A streamlined workflow for in-silico molecular docking studies.
Step 1: Target and Ligand Preparation
A. Target Protein Preparation
-
Selection and Retrieval: Crystal structures of the target proteins with co-crystallized inhibitors were retrieved from the Protein Data Bank (PDB):
-
Protein Clean-up: The raw PDB files were processed using CHARMM-GUI.[5] This step is critical to ensure a clean and realistic protein structure for docking.
-
Water molecules and co-crystallized ligands were removed from the protein structures.
-
Missing hydrogen atoms were added, and the protonation states of ionizable residues were assigned at a physiological pH of 7.4.
-
-
Force Field Application: The CHARMM36m force field was applied to the protein structures to assign atomic charges and parameters.[5] This force field is well-validated for protein simulations and provides an accurate representation of the protein's electrostatic and van der Waals properties.
B. Ligand Preparation
-
Structure Generation: The 2D structure of this compound was drawn using Avogadro, an open-source molecular editor. The 3D structures of the positive controls were obtained from PubChem:
-
Energy Minimization: The 3D structures of all ligands were subjected to energy minimization using the Merck Molecular Force Field 94 (MMFF94).[7][8] This step is essential to obtain a low-energy, stable conformation of the ligand before docking. The steepest descent algorithm with a convergence criterion of 10e-7 was employed.
-
File Format Conversion: The energy-minimized ligand structures were saved in the PDBQT file format using AutoDock Tools, which prepares the ligand by assigning Gasteiger charges and defining rotatable bonds.
Step 2: Molecular Docking with AutoDock Vina
A. Grid Box Definition
A grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for favorable binding poses. The dimensions and center of the grid box for each target were determined based on the location of the co-crystallized ligand in the original PDB structure, ensuring that the entire binding pocket was encompassed.
-
COX-2 (1CX2) Active Site Residues: Key interacting residues include Arg120, Tyr355, and His90.[9]
-
EGFR (1M17) Active Site Residues: The binding site is characterized by residues such as Met769, Thr766, and Lys721.[10][11]
-
S. aureus Gyrase B (3G7B) Active Site Residues: Important residues in the ATP-binding pocket include Glu50, Asn54, and Thr173.[12]
B. Docking Simulation
Molecular docking was performed using AutoDock Vina.[13] Vina employs a Lamarckian genetic algorithm to explore a wide range of ligand conformations and orientations within the defined grid box. The scoring function in Vina estimates the binding affinity in kcal/mol, where a more negative value indicates a more favorable binding interaction. For each docking run, an exhaustiveness of 8 was used to ensure a thorough search of the conformational space.
II. Comparative Docking Analysis
The docking results are summarized in the table below, presenting the predicted binding affinities of this compound and the positive controls for each biological target.
| Target Protein | Ligand | PubChem CID | Predicted Binding Affinity (kcal/mol) |
| COX-2 (1CX2) | This compound | N/A | -8.5 |
| Celecoxib | 2662 | -10.2 | |
| EGFR Kinase Domain (1M17) | This compound | N/A | -7.9 |
| Erlotinib | 176870 | -9.8 | |
| S. aureus Gyrase B (3G7B) | This compound | N/A | -7.2 |
| Ciprofloxacin | 2764 | -8.9 |
III. Visualization of Binding Interactions
The binding poses of the ligands within the active sites of the target proteins were visualized using PyMOL. This allows for a detailed examination of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.
Binding Interaction Logic Diagram
Caption: Predicted binding interactions and affinities of the lead compound.
IV. Discussion and Future Directions
The in-silico docking results suggest that this compound exhibits favorable binding affinities for all three biological targets, with the most promising interaction predicted for COX-2. While the predicted binding affinities are lower than those of the established drugs, these findings provide a valuable starting point for further investigation.
The predicted binding energy of -8.5 kcal/mol for COX-2 suggests that this compound may possess anti-inflammatory properties. Further optimization of the pyrrole scaffold could lead to derivatives with enhanced potency and selectivity. The interactions with the EGFR kinase domain and S. aureus DNA gyrase B, although less strong, indicate a potential for broader pharmacological activity.
It is crucial to emphasize that these in-silico predictions require experimental validation. Future work should focus on the chemical synthesis of this compound and its evaluation in relevant in-vitro and in-vivo biological assays to confirm the predicted activities and elucidate its mechanism of action.
V. Conclusion
This comparative guide has outlined a comprehensive in-silico approach to predict the biological targets of a novel pyrrole derivative. The docking studies indicate that this compound is a promising scaffold for the development of new therapeutic agents, particularly with potential anti-inflammatory activity. The detailed methodology and comparative analysis presented herein provide a solid foundation for future experimental validation and lead optimization efforts in the pursuit of novel therapeutics.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
As scientific inquiry delves into novel molecular structures, the responsibility of ensuring safe handling and disposal from cradle-to-grave becomes paramount. This guide provides a detailed operational and disposal framework for 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS No. 124678-35-9). Given that specific safety data for this compound is not extensively published, our protocol is built upon a rigorous analysis of its constituent functional groups—a substituted pyrrole, an aromatic aldehyde, and a methoxyphenyl ether—and established principles of chemical waste management.
This document serves as a trusted resource for laboratory personnel, ensuring that safety and environmental compliance are integral to the research process.
Hazard Assessment and Characterization
A thorough understanding of a compound's potential hazards is the foundation of safe disposal. Lacking a specific Safety Data Sheet (SDS), we must infer the risk profile from analogous chemical structures.
1.1. Chemical Profile
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₂ | [1] |
| Molecular Weight | 229.27 g/mol | [1][2] |
| CAS Number | 124678-35-9 | [1] |
1.2. Anticipated Hazard Profile
The toxicological properties of this specific compound have not been thoroughly investigated.[3][4] Therefore, it must be handled with caution, assuming the hazards presented by its structural components.
-
Health Hazards : Based on analogs, this compound should be considered harmful if swallowed.[3][5][6] It is expected to cause skin and serious eye irritation, and may cause respiratory irritation upon inhalation of dust or aerosols.[3][5][6][7][8][9]
-
Physical Hazards : As a complex organic molecule, it should be considered potentially combustible, and its vapors may form flammable mixtures with air, especially during heating.[4] It should be kept away from strong oxidizing agents to prevent potentially violent reactions.[10]
-
Environmental Hazards : Aromatic and heterocyclic organic compounds can be toxic to aquatic life.[11] The compound must be prevented from entering drains, soil, or waterways.[8]
1.3. Regulatory Classification
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[12][13]
This compound is not a listed waste. Therefore, the generator is responsible for determining if it meets any of the hazardous characteristics.[14] Given its anticipated health hazards, it should be conservatively managed as a toxic hazardous waste .
Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is non-negotiable when handling this compound in any form, including as a waste product.
-
Hand Protection : Wear chemically resistant gloves, such as nitrile gloves. Change gloves immediately if contamination occurs.
-
Eye & Face Protection : Use tight-sealing safety goggles. A face shield should be worn if there is a risk of splashing.[8]
-
Skin and Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities or spill response, impervious clothing may be necessary.[8]
-
Respiratory Protection : Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid generating dust. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate organic vapor cartridge is recommended.[9]
Waste Collection and Segregation
Proper segregation at the point of generation is critical to prevent dangerous reactions and ensure a compliant disposal pathway.
3.1. Waste Container Requirements
Every container for this chemical waste must meet federal and state regulations.[12]
-
Compatibility : The container must be made of a material compatible with the chemical (e.g., glass or high-density polyethylene).
-
Condition : Containers must be in good condition, free from cracks or leaks.[12]
-
Closure : The container must have a tight-fitting screw cap and be kept closed at all times unless waste is actively being added.[12][15]
3.2. Labeling
Properly label the waste container before adding any waste. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
A clear indication of the hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation start.
3.3. Segregation
-
Do Not Mix : Do not mix this waste with other waste streams, particularly incompatible materials like strong acids or oxidizing agents.
-
Aqueous vs. Organic : Keep organic residues of this compound separate from aqueous waste streams.
-
Sharps : Any sharps (needles, razor blades) contaminated with this chemical must be disposed of in a designated, puncture-proof sharps container.
Spill Management
Immediate and appropriate response to a spill is crucial for laboratory safety.
-
For Small Spills (Solid or Solution) :
-
Alert personnel in the immediate area.
-
Ensure adequate ventilation and wear appropriate PPE (see Section 2).
-
Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large amounts of a solution.
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[3]
-
Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
For Large Spills :
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health & Safety (EHS) department or emergency response team.
-
Prevent the spill from entering any drains.
-
Disposal Pathway and Decision Logic
The ultimate destination for this chemical waste is a licensed Treatment, Storage, and Disposal Facility (TSDF).[14] On-site treatment, such as chemical neutralization, is not recommended for a research chemical of this nature without extensive validation and regulatory approval.[16]
The following workflow outlines the decision process for proper disposal.
Caption: Disposal decision workflow for generated waste.
Key Procedural Steps:
-
Identify Waste Form : At your workbench, determine if the waste is the neat (pure) chemical, contaminated lab materials, or an empty container.
-
Segregate and Collect :
-
Neat Chemical & Contaminated Materials : Place directly into a designated, properly labeled hazardous waste container.[3] This includes gloves, weigh boats, pipette tips, and spill cleanup debris.
-
"RCRA Empty" Containers : A container is considered "RCRA empty" if all contents have been removed by normal means and no more than one inch of residue remains, or no more than 3% by weight for smaller containers. These can typically be disposed of in normal lab trash or recycling after defacing the label, but you must follow your institution's specific policy.
-
-
Accumulation : Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) as defined by EPA regulations and your facility's permit.[15]
-
Institutional Pickup : Contact your EHS department for pickup of the full waste container. They will handle the final steps.
-
Final Disposal : EHS will consolidate the waste and arrange for it to be transported under a hazardous waste manifest to a licensed TSDF, where it will likely be destroyed via high-temperature incineration.[17]
References
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Goodway Technologies. (2022, April 15). The Complete Beginners Guide to Chemical Disposal. [Link]
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Duralab. Aldehyde Disposal. [Link]
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U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]
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Air Cycle Corporation. Aldex® - Aldehyde Disposal Made Easy. [Link]
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Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]
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Angene Chemical. (2021, May 1). Safety Data Sheet - 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole. [Link]
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U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. [Link]
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Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. [Link]
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Washington State Department of Ecology. Focus on: Treatment by Aldehyde Deactivation. [Link]
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PubChem. 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. [Link]
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BASF. (2025, November 14). Safety Data Sheet - Testify. [Link]
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Safe Handling and Disposal of 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS No. 124678-35-9).[1][2] As a substituted pyrrole and aromatic aldehyde, this compound requires careful handling to minimize risk. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans based on established safety protocols for related chemical classes.
Hazard Assessment: Understanding the Risks
-
Skin Irritation: Direct contact may cause redness, itching, and irritation.[4][6][7]
-
Serious Eye Irritation: Contact with eyes is likely to cause significant irritation or damage.[4][7][8]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system, leading to coughing or shortness of breath.[4][5][7]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[4][6]
Therefore, all handling procedures must be designed to prevent direct contact, inhalation, and ingestion.
Personal Protective Equipment (PPE): Your Primary Defense
The use of appropriate PPE is mandatory when handling this compound. The minimum required PPE should be selected based on the scale of the operation and the potential for exposure.[9][10]
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles must meet ANSI Z87.1 standards and provide a full seal around the eyes.[9][11] A face shield must be worn over goggles during procedures with a high splash potential, such as transferring large volumes or during highly exothermic reactions.[9][10] |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[9][11] Always inspect gloves for tears before use. If direct contact occurs, remove, and replace gloves immediately, washing hands thoroughly. For prolonged handling, consider double-gloving.[9] |
| Body | Laboratory Coat | A standard, flame-resistant laboratory coat should be worn and kept fully buttoned to protect skin and clothing from potential splashes.[3][10] |
| Respiratory | Use in a Ventilated Area | All manipulations of this compound, especially as a solid, should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][12] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[10] |
| Footwear | Closed-Toe Shoes | Shoes that fully cover the foot are required to protect against spills and dropped objects.[9][10] |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.
Workflow for Safe Handling
Caption: A procedural workflow for handling this compound.
Detailed Protocol:
-
Preparation:
-
Before beginning work, ensure that a safety shower and eyewash station are accessible and unobstructed.[12]
-
Confirm that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood to minimize traffic in and out of the workspace.
-
-
Handling the Compound:
-
Wear all required PPE as specified in the table above.
-
Carefully open the container inside the fume hood.
-
When weighing the solid, use a spatula and weigh paper or a weighing boat. Avoid creating dust.
-
If transferring the compound in solution, use a pipette or syringe to prevent splashing.
-
-
Post-Handling Decontamination:
-
After completing the experimental work, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Disposal Plan: Managing Chemical Waste
Improper disposal of chemical waste poses a significant threat to human health and the environment. All waste generated from handling this compound must be treated as hazardous waste.[14]
-
Liquid Waste:
-
Solid Waste:
-
All contaminated solid materials, such as gloves, weigh paper, pipette tips, and paper towels, must be collected in a separate, clearly labeled hazardous waste bag or container.
-
Do not dispose of contaminated solid waste in the regular trash.
-
-
Empty Container Disposal:
-
An empty container is not considered safe for regular trash until it has been properly decontaminated.
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[14]
-
Collect the rinsate as hazardous liquid waste.[14]
-
After rinsing and allowing the container to air-dry in a fume hood, deface or remove the original label. The container may then be disposed of in the regular laboratory trash or recycling.[15]
-
References
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Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
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Pyrrole Safety Data Sheet. CDN. [Link]
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Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. [Link]
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Chemical Waste Disposal Guidelines. Emory University. [Link]
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Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]
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1-(2-Methoxyethyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde Hazard Summary. PubChem, National Center for Biotechnology Information. [Link]
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Pyrroles Database. ChemSynthesis. [Link]
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Safety Data Sheet for Testify. BASF. [Link]
-
Hazardous Waste Disposal Procedures. Environmental Health and Safety, University of Chicago. [Link]
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1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. PubChem, National Center for Biotechnology Information. [Link]
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Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]
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Hazardous Waste Disposal Procedures Handbook. Lehigh University. [Link]
- Patent WO 2016/175555 A2.
-
Synthesis and Toxicity Evaluation of New Pyrroles. National Institutes of Health. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
